2-(1H-imidazol-1-yl)propanoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-imidazol-1-ylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-5(6(9)10)8-3-2-7-4-8/h2-5H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWQHFXRVMKCLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=CN=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70996805 | |
| Record name | 2-(1H-Imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70996805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
753489-91-7 | |
| Record name | 2-(1H-Imidazol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70996805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1H-imidazol-1-yl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 2-(1H-imidazol-1-yl)propanoic acid
An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-imidazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of the , a heterocyclic compound of significant interest in medicinal chemistry. The imidazole moiety is a key structural feature in numerous biologically active molecules, and its incorporation into amino acid-like scaffolds offers a versatile platform for drug discovery.[1] This document details a robust and reproducible synthetic pathway via N-alkylation of imidazole, followed by a thorough discussion of the analytical techniques required to confirm the structure and purity of the final product. The methodologies are presented with an emphasis on the underlying chemical principles and rationale, aiming to equip researchers with the practical and theoretical knowledge needed for successful implementation.
Introduction
The imidazole ring is a privileged scaffold in pharmaceutical sciences, forming the core of many therapeutic agents due to its unique electronic properties and ability to engage in various biological interactions, including hydrogen bonding and metal coordination.[1][2] When conjugated with a propanoic acid backbone, the resulting molecule, this compound, serves as a valuable building block. It can be considered a synthetic amino acid analogue, providing a framework for developing peptidomimetics, enzyme inhibitors, and novel therapeutic candidates. The synthesis of such derivatives is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships.[3] This guide offers a senior scientist's perspective on a reliable synthetic route and the rigorous characterization process necessary to validate the molecular identity and ensure its suitability for further research and development.
Section 1: Synthesis of this compound
Strategic Approach: Retrosynthetic Analysis
The most direct and logical approach for the synthesis of this compound is through the nucleophilic substitution reaction between imidazole and a suitable 3-carbon electrophile. A retrosynthetic analysis reveals the key bond disconnection at the N1-position of the imidazole ring and the alpha-carbon of the propanoic acid moiety.
This points to a forward synthesis involving the N-alkylation of imidazole with a 2-halopropanoic acid derivative.[4][5] To prevent undesirable side reactions, such as the self-condensation of the halo-acid or reaction at the carboxyl group, the carboxylic acid functionality must be protected during the alkylation step, typically as an ester. The ester can then be easily hydrolyzed in a subsequent step to yield the target acid. The tert-butyl ester is an excellent choice for a protecting group as it can be cleaved under acidic conditions without harsh reagents that might affect the imidazole ring.[6][7]
Detailed Experimental Protocol
This synthesis is performed in two primary stages: (1) N-alkylation to form the ester intermediate, and (2) acidic hydrolysis to yield the final product.
Workflow for Synthesis and Purification
Caption: Workflow diagram for the synthesis of this compound.
Step 1: Synthesis of tert-Butyl 2-(1H-imidazol-1-yl)propanoate
-
Reagent Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add imidazole (6.81 g, 0.1 mol) and anhydrous potassium carbonate (20.7 g, 0.15 mol).
-
Solvent Addition: Add 100 mL of dry acetonitrile to the flask.
-
Addition of Electrophile: Slowly add tert-butyl 2-bromopropanoate (22.3 g, 0.1 mol) to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 82°C) and maintain for 24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 10% Methanol in Dichloromethane).
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetonitrile.
-
Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by column chromatography on silica gel (gradient elution, 2-10% methanol in dichloromethane) to yield tert-butyl 2-(1H-imidazol-1-yl)propanoate as a clear oil.
Step 2: Synthesis of this compound
-
Hydrolysis: Dissolve the purified ester intermediate from Step 1 in 80 mL of 4M aqueous hydrochloric acid.
-
Reaction: Heat the solution to 90-100°C and stir for 4-6 hours. The cleavage of the tert-butyl group is accompanied by the evolution of isobutylene gas. Monitor the reaction by TLC until the starting material is fully consumed.
-
Isolation: Cool the reaction mixture to room temperature. Remove the water and excess HCl under reduced pressure (lyophilization is preferred) to obtain the crude product as its hydrochloride salt.[8]
-
Final Purification: The crude solid can be purified by recrystallization from a solvent system such as ethanol/diethyl ether to yield pure this compound.
Rationale and Mechanistic Insights
The N-alkylation of imidazole is a classic SN2 reaction.[5] Imidazole acts as the nucleophile, attacking the electrophilic alpha-carbon of the bromo-ester and displacing the bromide leaving group.
-
Choice of Base: Potassium carbonate (K2CO3) is a critical component. While imidazole is nucleophilic enough to react directly, the reaction generates hydrobromic acid (HBr), which would protonate another equivalent of imidazole, rendering it non-nucleophilic. K2CO3 is an inexpensive, non-nucleophilic base that neutralizes the HBr as it forms, ensuring the imidazole remains available for reaction.[9]
-
Choice of Solvent: Acetonitrile is an ideal polar aprotic solvent for this SN2 reaction. It effectively dissolves the organic reactants while not solvating the anionic base excessively, thus promoting nucleophilicity.
-
Protecting Group Strategy: The use of the tert-butyl ester is strategic. Its removal via acid-catalyzed hydrolysis proceeds through a stable tertiary carbocation (isobutylene), allowing for relatively mild deprotection conditions that do not compromise the integrity of the imidazole ring.[6][7]
Section 2: Comprehensive Characterization
Rigorous characterization using multiple analytical techniques is essential to confirm the identity, structure, and purity of the synthesized this compound.
Logical Flow for Structural Verification and Purity Analysis
Caption: A logical workflow for the analytical characterization of the final product.
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C6H8N2O2[10]
-
Molecular Weight: 140.14 g/mol [11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a suitable deuterated solvent, such as D2O or DMSO-d6.
Table 1: Predicted ¹H NMR Data (500 MHz, D₂O)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~8.6 | Singlet | 1H | H-2 (Im) | Most deshielded imidazole proton, between two N atoms.[6] |
| ~7.5 | Singlet | 1H | H-4/H-5 (Im) | Imidazole ring proton. |
| ~7.4 | Singlet | 1H | H-4/H-5 (Im) | Imidazole ring proton. |
| ~5.1 | Quartet | 1H | CH (propanoic) | Methine proton, coupled to the adjacent methyl group. |
| ~1.7 | Doublet | 3H | CH₃ (propanoic) | Methyl protons, coupled to the adjacent methine proton. |
Table 2: Predicted ¹³C NMR Data (125 MHz, D₂O)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~173 | C=O | Carboxylic acid carbon.[6] |
| ~139 | C-2 (Im) | Imidazole carbon between two nitrogens. |
| ~126 | C-4/C-5 (Im) | Imidazole ring carbon. |
| ~122 | C-4/C-5 (Im) | Imidazole ring carbon. |
| ~53 | CH (propanoic) | Alpha-carbon attached to nitrogen. |
| ~18 | CH₃ (propanoic) | Methyl group carbon. |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is ideal for this polar molecule.
-
Expected Ion: In positive ion mode, the primary ion observed will be the protonated molecule [M+H]+ at m/z = 141.1.
-
Fragmentation Pattern: Key fragments would likely arise from the loss of the carboxylic acid group (-45 Da) to give a fragment at m/z = 96.1, and cleavage of the C-C bond adjacent to the ring.
Infrared (IR) Spectroscopy
IR spectroscopy is used to confirm the presence of key functional groups.
Table 3: Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
|---|---|---|
| 3100 - 3000 | C-H | Aromatic C-H stretch (imidazole ring) |
| 3000 - 2500 | O-H | Broad stretch characteristic of a carboxylic acid O-H |
| ~1720 | C=O | Strong absorption from the carboxylic acid carbonyl stretch |
| ~1580, ~1450 | C=N, C=C | Imidazole ring stretching vibrations |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (set to ~210 nm) or a mass spectrometer (LC-MS) should be used to determine the final purity of the compound. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid is a suitable starting point. The purity should ideally be ≥95% for use in biological assays or further synthetic applications.
Conclusion
This guide has outlined a reliable and well-rationalized two-step synthesis for this compound, a compound of significant value to the research community. The described protocol, involving N-alkylation of imidazole with a protected bromo-ester followed by acidic hydrolysis, is efficient and scalable. Furthermore, the comprehensive characterization workflow, employing NMR, MS, IR, and HPLC, provides a self-validating system to ensure the production of a high-purity, structurally confirmed molecule. By understanding the causality behind the experimental choices, researchers are well-equipped to synthesize and validate this important chemical entity for their drug discovery and development endeavors.
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An In-depth Technical Guide to the Chemical Properties of 2-(1H-imidazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-(1H-imidazol-1-yl)propanoic acid, a molecule integrating the versatile imidazole ring with a propanoic acid moiety, stands as a compound of significant interest in the fields of medicinal chemistry and materials science. Its structural features suggest a potential for a wide range of chemical interactions and biological activities, making it a valuable building block for the synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the chemical properties of this compound, offering insights into its synthesis, structure, reactivity, and analytical characterization.
Molecular Structure and Physicochemical Properties
This compound (IUPAC name: 2-imidazol-1-ylpropanoic acid) is a chiral molecule with the chemical formula C₆H₈N₂O₂. The structure consists of a propanoic acid backbone where the α-carbon is substituted with a 1H-imidazol-1-yl group.
Table 1: General Properties of this compound
| Property | Value | Source |
| IUPAC Name | 2-imidazol-1-ylpropanoic acid | |
| CAS Number | 753489-91-7 | [1] |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Canonical SMILES | CC(C(=O)O)N1C=CN=C1 | |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not experimentally determined | |
| Boiling Point | Not experimentally determined | |
| pKa | Not experimentally determined; estimated pKa₁ (carboxylic acid) ~2-3, pKa₂ (imidazolium) ~6-7 | |
| Solubility | Predicted to be soluble in water and polar organic solvents. | [2][3][4] |
Due to its amphoteric nature, possessing both a carboxylic acid group and a basic imidazole ring, this compound is expected to be soluble in aqueous solutions, with its solubility being pH-dependent. It is likely to be more soluble in both acidic and basic solutions compared to its isoelectric point. Its solubility in organic solvents is predicted to be higher in polar solvents like methanol and DMSO.[2][3][4]
Synthesis of this compound
A plausible and commonly employed method for the synthesis of N-alkylated imidazole derivatives is the direct N-alkylation of imidazole.[5][6] For this compound, this would involve the reaction of imidazole with a 2-halopropanoic acid, such as 2-bromopropanoic acid, or its corresponding ester.
Proposed Synthetic Pathway
Figure 1: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the N-alkylation of imidazoles with haloalkanoic acids.[7]
Materials:
-
Imidazole
-
2-Bromopropanoic acid
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve imidazole (1.0 eq) in anhydrous acetonitrile.
-
Addition of Base: Add potassium carbonate (2.0 eq) to the solution.
-
Addition of Alkylating Agent: Slowly add a solution of 2-bromopropanoic acid (1.1 eq) in anhydrous acetonitrile to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in water and adjust the pH to its isoelectric point (estimated to be around pH 4-5) using a suitable acid (e.g., 1M HCl). Extract the aqueous layer with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) or by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Base (K₂CO₃): The use of a base is crucial to deprotonate the N-H of the imidazole ring, forming the more nucleophilic imidazolate anion, which readily attacks the electrophilic carbon of 2-bromopropanoic acid.[6]
-
Solvent (Acetonitrile): Acetonitrile is a suitable polar apathetic solvent that can dissolve the reactants and facilitate the SN2 reaction.
-
Reflux: Heating the reaction mixture increases the reaction rate.
-
pH Adjustment: Adjusting the pH to the isoelectric point minimizes the solubility of the zwitterionic product in the aqueous phase, facilitating its extraction into the organic phase.
Chemical Reactivity
The chemical reactivity of this compound is dictated by the functional groups present: the imidazole ring and the carboxylic acid.
Reactions of the Imidazole Ring
The imidazole ring is aromatic and can undergo electrophilic substitution reactions, although it is generally less reactive than pyrrole.[8] The presence of the propanoic acid substituent at the N-1 position will influence the regioselectivity of these reactions.
-
Electrophilic Substitution: Halogenation, nitration, and sulfonation can occur on the imidazole ring, typically at the C4 or C5 positions.
-
Alkylation and Acylation: The N-3 nitrogen of the imidazole ring possesses a lone pair of electrons and can act as a nucleophile, allowing for further alkylation or acylation to form imidazolium salts.
Reactions of the Carboxylic Acid Group
The carboxylic acid group can undergo typical reactions of this functional class:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst will form the corresponding esters.
-
Amide Formation: Reaction with amines, often activated by coupling agents (e.g., DCC, EDC), will yield amides.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Figure 2: Reactivity map of this compound.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Imidazole Protons: Three signals in the aromatic region (δ 7-8 ppm), corresponding to the protons at C2, C4, and C5. The C2 proton will likely be the most downfield.[9][13][17] - α-Proton: A quartet at δ ~4.5-5.0 ppm, coupled to the methyl protons. - Methyl Protons: A doublet at δ ~1.5-2.0 ppm, coupled to the α-proton. - Carboxylic Acid Proton: A broad singlet at δ >10 ppm. |
| ¹³C NMR | - Imidazole Carbons: Three signals in the aromatic region (δ 115-140 ppm).[11][15] - Carbonyl Carbon: A signal at δ ~170-180 ppm. - α-Carbon: A signal at δ ~50-60 ppm. - Methyl Carbon: A signal at δ ~15-25 ppm. |
| FT-IR (cm⁻¹) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - C-H Stretch (aromatic and aliphatic): Around 2800-3100 cm⁻¹. - C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹. - C=N and C=C Stretch (Imidazole): Peaks in the 1400-1600 cm⁻¹ region.[12][14][18][19] |
| Mass Spectrometry | - Molecular Ion Peak (M⁺): At m/z = 140. - Fragmentation: Expect loss of CO₂ (m/z = 44) from the carboxylic acid, and fragmentation of the imidazole ring.[22][23] |
Stability and Storage
N-acylimidazoles are known to be susceptible to hydrolysis, particularly under basic conditions.[24] However, N-alkylimidazoles are generally more stable. This compound is expected to be a stable solid under standard laboratory conditions. For long-term storage, it is recommended to keep the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Potential Applications in Drug Development
The imidazole moiety is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and coordinate with metal ions in biological systems.[8][25] The presence of both a hydrogen bond donor (N-H) and acceptor (N), along with the carboxylic acid group, makes this compound an attractive scaffold for the design of enzyme inhibitors and receptor antagonists. Its chirality also allows for stereospecific interactions with biological targets. It can serve as a key intermediate in the synthesis of more complex drug candidates.
Conclusion
This compound is a versatile molecule with a rich chemical profile. While specific experimental data for this compound is limited in the public domain, its properties and reactivity can be reliably predicted based on the well-established chemistry of its constituent functional groups. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this promising chemical entity in their scientific endeavors. Further experimental investigation into its physicochemical and biological properties is warranted to fully unlock its potential.
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Claramunt, R. M., López, C., García, M. Á., Elguero, J., & Limbach, H. H. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(5), 853-860. [Link]
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Marković, J., et al. (2021). 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization. Molecules, 26(23), 7192. [Link]
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Kumar, A., et al. (2011). Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. Indian Journal of Pharmaceutical Sciences, 73(6), 674-678. [Link]
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Khabnadideh, S., Rezaei, Z., Khalafi-Nezhad, A., & Bahrinajafi, R. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & medicinal chemistry letters, 13(17), 2863–2865. [Link]
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TÜBİTAK Academic Journals. (2003). ^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). [Link]
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ResearchGate. (n.d.). ATR-FTIR spectra of imidazole (1) and Ni(Im)6(NO3)2 complexes prepared... [Link]
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Semantic Scholar. (n.d.). Solvent effects on the 13C NMR parameters (δ 13C chemical shifts and 1H-13C coupling constants) of 1-methylpyrazole and 1-methylimidazole. [https://www.semanticscholar.org/paper/Solvent-effects-on-the-13C-NMR-parameters-(-13C-Abboud-Boyer/6c122a6133a4c0628a7d2f97e682d334e3e3b3c3]([Link]
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MDPI. (n.d.). 5-(4-Chlorophenyl)-N,1-di-o-tolyl-1H-imidazole-2-amine. [Link]
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Reddy, M. S., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
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ResearchGate. (2025). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF. [Link]
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ResearchGate. (n.d.). 1 H NMR spectrum of imidazole in deuterated chloroform solution (0.1 mol L –1 ). [Link]
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National Center for Biotechnology Information. (2023). Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies. [Link]
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ResearchGate. (n.d.). FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-(1H-imidazol-1-yl)propanoic acid
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic data for 2-(1H-imidazol-1-yl)propanoic acid (C₆H₈N₂O₂; CAS: 753489-91-7). In the absence of publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and data from analogous structures to present a detailed, predictive guide for researchers, scientists, and professionals in drug development. The guide covers the theoretical underpinnings, experimental protocols, and in-depth interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, establishing a reliable framework for the structural elucidation and characterization of this compound.
Introduction
This compound is a heterocyclic compound featuring a propanoic acid moiety attached to a nitrogen atom of an imidazole ring. This structural motif is of interest in medicinal chemistry due to the prevalence of imidazole in biologically active molecules and the ability of the carboxylic acid group to engage in various biological interactions. Accurate structural confirmation is the bedrock of any chemical research or drug development program. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for providing unambiguous structural information. This guide synthesizes established spectroscopic knowledge to predict and interpret the spectral data for this compound, ensuring scientific integrity through a logical, evidence-based approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment and connectivity of each atom.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)). The choice of solvent is critical; D₂O will result in the exchange of the acidic carboxylic acid proton, causing its signal to disappear, which can be a useful diagnostic experiment. DMSO-d₆ will typically allow for the observation of all protons.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for D₂O, to reference the chemical shifts to 0.00 ppm.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for improved signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR chemical shifts (δ), multiplicities, and coupling constants (J) for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 (Imidazole) | ~7.8 - 8.2 | Singlet (s) | - | 1H |
| H-4 (Imidazole) | ~7.1 - 7.3 | Singlet (s) | - | 1H |
| H-5 (Imidazole) | ~7.0 - 7.2 | Singlet (s) | - | 1H |
| CH (α-proton) | ~4.8 - 5.2 | Quartet (q) | ~7.0 | 1H |
| CH₃ (β-protons) | ~1.6 - 1.8 | Doublet (d) | ~7.0 | 3H |
| COOH | ~11.0 - 13.0 | Broad Singlet (br s) | - | 1H |
Interpretation of ¹H NMR Spectrum
The predicted ¹H NMR spectrum provides a clear fingerprint of the molecule.
-
Imidazole Ring Protons: The three protons on the imidazole ring are expected to appear as distinct singlets in the aromatic region. The H-2 proton, situated between two nitrogen atoms, is the most deshielded and will appear furthest downfield.[1][2] The H-4 and H-5 protons will have similar chemical shifts, and their exact assignment can be confirmed with 2D NMR techniques like NOESY.
-
Propanoic Acid Chain: The chiral center proton (α-proton) is adjacent to both the electron-withdrawing imidazole ring and the carboxylic acid group, leading to a significant downfield shift into the ~4.8-5.2 ppm range. It will appear as a quartet due to coupling with the three methyl protons. The methyl group protons (β-protons) will appear as a doublet further upfield, a characteristic pattern for an ethyl fragment split by a single proton.
-
Carboxylic Acid Proton: The acidic proton of the carboxyl group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 11 ppm.[3][4] This signal will disappear upon shaking the sample with D₂O, confirming its identity.
Predicted ¹³C NMR Spectral Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxyl) | ~170 - 175 |
| C-2 (Imidazole) | ~136 - 140 |
| C-4 (Imidazole) | ~128 - 132 |
| C-5 (Imidazole) | ~118 - 122 |
| CH (α-carbon) | ~50 - 55 |
| CH₃ (β-carbon) | ~18 - 22 |
Interpretation of ¹³C NMR Spectrum
The ¹³C NMR spectrum will show six distinct signals, corresponding to the six unique carbon atoms in the molecule.
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is the most deshielded, appearing in the typical range for this functional group (~170-175 ppm).[3][4]
-
Imidazole Ring Carbons: The three carbons of the imidazole ring will appear in the aromatic region, with C-2 being the most downfield due to its position between two nitrogen atoms.
-
Propanoic Acid Chain Carbons: The α-carbon, directly attached to the nitrogen of the imidazole ring, will be found around 50-55 ppm. The upfield methyl carbon will appear around 18-22 ppm.
NMR Experimental Workflow
Caption: Workflow for NMR Spectroscopic Analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Objective: To identify the key functional groups in this compound.
Methodology:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Sample Spectrum: Lower the ATR anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the IR spectrum, typically by co-adding 16 to 32 scans over the range of 4000-400 cm⁻¹.
-
Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber (cm⁻¹) is then analyzed.
Predicted IR Absorption Bands
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad, Strong |
| C-H Stretch (Imidazole Ring) | 3150 - 3100 | Medium, Sharp |
| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium, Sharp |
| C=O Stretch (Carboxylic Acid) | 1730 - 1700 | Strong, Sharp |
| C=N and C=C Stretch (Imidazole Ring) | 1600 - 1450 | Medium-Strong |
| C-O Stretch (Carboxylic Acid) | 1320 - 1210 | Medium |
| O-H Bend (Carboxylic Acid) | 1440 - 1395 | Medium |
Interpretation of IR Spectrum
The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid group.
-
O-H Stretch: A very broad and strong absorption band from 3300-2500 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.[3][5] This broadness is due to the dimeric association of the carboxylic acid molecules.
-
C=O Stretch: A very strong and sharp absorption between 1730-1700 cm⁻¹ confirms the presence of the carbonyl group.[5][6] Its position indicates a saturated carboxylic acid.
-
Imidazole Ring Stretches: The C-H stretching vibrations of the aromatic imidazole ring will appear as weaker, sharp bands just above 3000 cm⁻¹. The C=N and C=C stretching vibrations within the ring will give rise to a series of bands in the 1600-1450 cm⁻¹ region.
-
Aliphatic C-H Stretches: The C-H stretches of the propanoic acid chain will be visible as sharp peaks just below 3000 cm⁻¹.
IR Spectroscopy Experimental Workflow
Caption: Workflow for ATR FT-IR Spectroscopic Analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Tandem mass spectrometry (MS/MS) provides insights into the molecular structure through controlled fragmentation.
Experimental Protocol: Electrospray Ionization (ESI) MS
Objective: To determine the accurate mass of the molecular ion and to study its fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water. A small amount of formic acid may be added to promote protonation in positive ion mode.
-
Infusion: Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, gas-phase ions are produced.
-
Mass Analysis (Full Scan): In the positive ion mode, the protonated molecule [M+H]⁺ is expected. Acquire a full scan mass spectrum to determine its mass-to-charge ratio (m/z).
-
High-Resolution MS: Utilize a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass of the molecular ion, allowing for the confirmation of the elemental formula (C₆H₈N₂O₂).
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions. Analyze these fragments to elucidate the structure.
Predicted Mass Spectrometry Data
| Ion | Formula | Calculated Monoisotopic Mass (Da) | m/z |
| [M] | C₆H₈N₂O₂ | 140.0586 | - |
| [M+H]⁺ | C₆H₉N₂O₂⁺ | 141.0664 | 141.07 |
| [M-H]⁻ | C₆H₇N₂O₂⁻ | 139.0508 | 139.05 |
Predicted Fragmentation Pattern ([M+H]⁺)
The fragmentation of the protonated molecule will likely proceed through several key pathways:
-
Loss of Formic Acid (HCOOH): A common fragmentation for carboxylic acids is the neutral loss of formic acid (46.0055 Da), leading to the fragment ion at m/z 95.06.
-
Loss of CO₂: Decarboxylation can occur, leading to the loss of carbon dioxide (43.9898 Da) and the formation of an ion at m/z 97.08.
-
Cleavage of the C-N Bond: The bond between the propanoic acid side chain and the imidazole ring can cleave. This can lead to a protonated imidazole fragment (m/z 69.04) or a fragment corresponding to the propanoic acid side chain.
-
Loss of the Carboxyl Group: The loss of the entire carboxyl group as a radical (•COOH) is also possible, resulting in an ion at m/z 95.06.
The fragmentation of N-substituted imidazoles is a well-studied process and provides reliable structural information.[7][8]
Mass Spectrometry Experimental Workflow
Caption: Workflow for ESI-MS Spectrometric Analysis.
Conclusion
References
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Lesimple, A., et al. (2006). Electrospray mass spectral fragmentation study of N,N'-disubstituted imidazolium ionic liquids. Journal of the American Society for Mass Spectrometry, 17(1), 85-95. [Link]
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Bowie, J. H., et al. (1969). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 22(8), 1759-1767. [Link]
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LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]
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Singh, S. K., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Beilstein Journal of Organic Chemistry, 4, 42. [Link]
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University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. UCLA Chemistry & Biochemistry. [Link]
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ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6. ResearchGate. [Link]
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LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. [Link]
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ResearchGate. (2010). 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. ResearchGate. [Link]
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Semantic Scholar. (n.d.). Electrospray mass spectral fragmentation study of N,N′-disubstituted imidazolium ionic liquids. Semantic Scholar. [Link]
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A Technical Guide to the Biological Activities of 2-(1H-Imidazol-1-yl)propanoic Acid Derivatives
Introduction
The imidazole ring system, a five-membered heterocycle containing two nitrogen atoms, is a cornerstone of medicinal and agricultural chemistry. Its presence in essential biomolecules like the amino acid histidine highlights its fundamental role in biological processes. This versatile scaffold endows molecules with unique physicochemical properties, enabling interactions with a wide array of biological targets. Within this broad class, derivatives of 2-(1H-imidazol-1-yl)propanoic acid represent a specific and compelling chemical space. These molecules combine the proven bioactivity of the imidazole moiety with the modifiable backbone of a propanoic acid, creating a framework ripe for optimization.
This technical guide provides an in-depth exploration of the known and potential biological activities of these derivatives. We will delve into their established antifungal properties, backed by mechanistic insights and quantitative data. Furthermore, we will present a hypothesis-driven approach to exploring their potential as a novel class of herbicides, drawing parallels with structurally related commercial compounds. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale required to adapt and innovate.
Chapter 1: Synthesis of the Core Scaffold
The synthesis of this compound derivatives is typically achieved through a direct and robust method: the N-alkylation of imidazole. This approach offers a reliable pathway to the core scaffold, allowing for subsequent diversification.
The fundamental logic of this synthesis involves reacting the imidazole ring with a suitable propanoic acid derivative that contains a leaving group at the C2 position, such as a bromine or chlorine atom. The reaction is generally performed under basic conditions to deprotonate the N-H of the imidazole, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic carbon of the propanoate.
Caption: Generalized workflow for the synthesis of the core scaffold.
Experimental Protocol: Representative Synthesis
This protocol describes a generalized synthesis of an ester of this compound, a key intermediate.
Materials:
-
Imidazole
-
Ethyl 2-bromopropanoate
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of imidazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water (2x), saturated sodium bicarbonate solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield the desired ester.
-
(Optional) Hydrolysis to Carboxylic Acid: The resulting ester can be hydrolyzed to the final carboxylic acid using standard procedures, such as refluxing with aqueous HCl or LiOH in a THF/water mixture.
Chapter 2: Antifungal Properties
The imidazole scaffold is a well-established pharmacophore in antifungal drug discovery. Many commercial drugs, including ketoconazole and miconazole, are built around this core structure. Derivatives of this compound extend this legacy, demonstrating significant activity against pathogenic fungi, particularly Candida species.
Mechanism of Action: Disruption of Fungal Cell Membrane Integrity
The primary antifungal mechanism for azole compounds is the inhibition of lanosterol 14α-demethylase, a key cytochrome P450 enzyme (CYP51A1) in the ergosterol biosynthesis pathway.[1] Ergosterol is the principal sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and function.
By inhibiting this enzyme, imidazole derivatives prevent the conversion of lanosterol to ergosterol. This blockage leads to the accumulation of toxic 14α-methylated sterol precursors and a depletion of mature ergosterol. The resulting cell membrane becomes structurally compromised, leading to increased permeability, disruption of essential membrane-bound enzymes, and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).[2]
Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole derivatives.
Structure-Activity Relationship (SAR) Insights
The effectiveness of antifungal imidazoles is heavily influenced by their physicochemical properties. A key determinant is hydrophobicity.[3] For the drug to reach its target enzyme within the fungal cell, it must first partition into and cross the cell membrane.
-
Optimal Lipophilicity: Quantitative Structure-Activity Relationship (QSAR) studies have shown that there is a strong correlation between lipophilicity (often measured as the n-octanol/water partition coefficient, logP) and antifungal activity against species like Candida albicans.[3][4] Derivatives must be sufficiently lipophilic to enter the membrane but not so greasy that they become trapped and fail to reach the enzyme active site.
-
Ester and Amide Modifications: The propanoic acid moiety provides an ideal handle for modification. Converting the carboxylic acid to various esters or amides is a common strategy to modulate lipophilicity and, consequently, antifungal potency. Aromatic esters, in particular, have shown potent activity, often exceeding that of reference drugs like fluconazole.[5]
Quantitative Analysis of Antifungal Potency
The potency of antifungal agents is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below summarizes representative MIC values for compounds structurally related to the this compound class, demonstrating their potential.
| Compound Class/Derivative | Fungal Species | Mean MIC (µg/mL) | MIC (µmol/mL) | Reference Drug (MIC) | Source(s) |
| (2-methyl-1H-imidazol-1-yl)methanol | Candida spp. | 200 | - | Fluconazole (varied) | [6][7] |
| 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol Aromatic Esters | C. albicans | - | 0.083 - 0.667 | Fluconazole (>1.6325 µmol/mL) | [5] |
| 3-(1H-imidazol-1-yl)propan-1-one O-4-chlorobenzoyl oxime | C. albicans | - | 0.0054 | Fluconazole (>1.6325 µmol/mL), Miconazole (0.0188 µmol/mL) | [8] |
Experimental Protocol: In Vitro Antifungal Susceptibility Testing
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines for broth microdilution testing.
Caption: Workflow for the broth microdilution antifungal susceptibility assay.
Procedure:
-
Inoculum Preparation: Prepare a standardized fungal inoculum from a fresh culture in RPMI-1640 medium, adjusting the concentration to 0.5–2.5 x 10³ cells/mL.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate. Each well should contain 100 µL of the compound at twice the final desired concentration. Include a positive control (no drug) and a negative control (no inoculum).
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well, bringing the total volume to 200 µL.
-
Incubation: Incubate the plate at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control. This can be assessed visually or by reading the optical density with a microplate reader.
Chapter 3: Postulated Herbicidal Activity
While the antifungal activity of imidazole derivatives is well-documented, their potential as herbicides is less explored. However, a compelling case for their investigation can be made based on the mechanism of action of a highly successful class of commercial herbicides: the imidazolinones .
A Hypothesis-Driven Approach
Commercial imidazolinone herbicides (e.g., imazapyr, imazamox) are structurally distinct from this compound, yet they share the core imidazole ring. The herbicidal activity of imidazolinones is potent and specific. We hypothesize that the this compound scaffold could be decorated with appropriate functional groups to mimic the activity of imidazolinones, thereby creating a new class of herbicidal agents.
Postulated Mechanism of Action: Inhibition of Amino Acid Synthesis
Imidazolinone herbicides function by inhibiting acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS).[9] This enzyme is the first and rate-limiting step in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[10] Since this pathway is present in plants but not in animals, AHAS is an ideal target for selective herbicides.
Inhibition of AHAS leads to a rapid depletion of these critical amino acids, which halts protein synthesis and cell division, primarily in the plant's meristematic tissues (regions of new growth). This cessation of growth ultimately leads to plant death.
Caption: Workflow for a whole-plant post-emergence herbicidal assay.
Procedure:
-
Plant Cultivation: Sow seeds of target weed species (e.g., Amaranthus retroflexus, Abutilon theophrasti) in pots. Grow them in a controlled greenhouse environment until they reach the 2-4 true leaf stage.
-
Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetone) with a surfactant. Create a series of dilutions to achieve the desired application rates (e.g., expressed in grams of active ingredient per hectare, g ai/ha).
-
Herbicide Application: Apply the test solutions evenly to the plant foliage using a calibrated laboratory spray chamber to ensure uniform coverage. Include a negative control (solvent + surfactant only) and a positive control (a commercial herbicide).
-
Post-Application Incubation: Return the treated plants to the greenhouse and maintain optimal growing conditions.
-
Data Collection: At regular intervals (e.g., 7, 14, and 21 days after treatment), visually assess the plants for signs of herbicidal damage, such as chlorosis, necrosis, and stunting. At the final time point, harvest the above-ground biomass, dry it, and weigh it to calculate the percent growth reduction relative to the negative control.
Chapter 4: Validating Enzyme Inhibition
If a compound demonstrates promising herbicidal activity, confirming its direct interaction with the target enzyme is a critical validation step. This involves performing an in vitro enzyme kinetics assay to determine the compound's inhibitory potency, typically expressed as an IC₅₀ value.
Principles of Enzyme Kinetic Assays
An enzyme inhibition assay measures the rate of an enzymatic reaction in the presence of varying concentrations of a potential inhibitor. The IC₅₀ is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. This value is a standard measure of inhibitor potency. The assay requires a method to monitor the reaction, usually by tracking the disappearance of a substrate or the appearance of a product. For AHAS, the product acetolactate can be converted to acetoin, which reacts with creatine and α-naphthol to produce a colored complex that can be measured spectrophotometrically.
Experimental Protocol: In Vitro AHAS/ALS Inhibition Assay
This protocol is a representative method for determining the IC₅₀ of a test compound against AHAS.
Caption: Workflow for an in vitro AHAS/ALS enzyme inhibition assay.
Procedure:
-
Enzyme Extraction: Isolate AHAS enzyme from a suitable plant source (e.g., young corn shoots).
-
Reaction Mixture: In a microtiter plate, prepare a reaction mixture containing assay buffer, necessary cofactors (thiamine pyrophosphate, FAD), and the substrate (sodium pyruvate). Add varying concentrations of the test compound.
-
Initiation: Start the reaction by adding the enzyme extract to each well.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a fixed time (e.g., 60 minutes).
-
Termination and Detection: Stop the reaction by adding sulfuric acid. This also catalyzes the conversion of the enzymatic product, acetolactate, to acetoin. Add creatine and α-naphthol and incubate to allow for color development.
-
Measurement: Read the absorbance of the colored product using a microplate reader at 530 nm.
-
Calculation: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion
Derivatives of this compound stand as a class of compounds with significant, demonstrated biological activity and compelling future potential. Their role as potent antifungal agents is well-supported, acting through the validated mechanism of ergosterol biosynthesis inhibition. The core scaffold provides ample opportunity for synthetic modification, allowing for the fine-tuning of properties like hydrophobicity to maximize potency.
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Attia, M. I., et al. (2013). In vitro anti-Candida activity of certain new 3-(1H-imidazol-1-yl)propan-1-one oxime esters. Molecules (Basel, Switzerland), 18(10), 12208–12221. [Link]
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The Strategic Utility of 2-(1H-imidazol-1-yl)propanoic Acid in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imidazole Scaffold - A Privileged Motif in Medicinal Chemistry
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] Its prevalence in both natural products, such as the amino acid histidine and purines, and a multitude of synthetic drugs underscores its remarkable versatility and significance in biological systems.[3][4] The unique electronic properties and structural features of the imidazole nucleus allow it to engage in a variety of interactions with biological macromolecules, including hydrogen bonding, metal coordination, and hydrophobic interactions.[2] This multifaceted binding capability has rendered imidazole derivatives as indispensable components in the development of a wide array of therapeutic agents, spanning from antifungal and antibacterial to anticancer and anti-inflammatory drugs.[5][6] Within the vast landscape of imidazole-containing building blocks, 2-(1H-imidazol-1-yl)propanoic acid emerges as a particularly valuable synthon for the medicinal chemist. This guide provides a comprehensive technical overview of its synthesis, properties, and strategic applications in the design and development of novel therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in drug design and synthesis. The key properties of this compound are summarized in the table below. The presence of both a carboxylic acid and an imidazole ring imparts a degree of amphiphilicity to the molecule, influencing its solubility and potential for various intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | |
| Molecular Weight | 140.14 g/mol | |
| CAS Number | 753489-91-7 | |
| XLogP3-AA | -1.1 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 55.1 Ų |
Synthesis of this compound: A Protocol Grounded in Precedent
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocol (Adapted from Imidazol-1-yl-acetic acid synthesis)
Step 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)propanoate
-
To a solution of imidazole (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a slight excess of a mild base, for example, potassium carbonate (1.2 eq).
-
Stir the suspension at room temperature for 30 minutes to facilitate the deprotonation of imidazole.
-
To this mixture, add ethyl 2-bromopropanoate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-(1H-imidazol-1-yl)propanoate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 2-(1H-imidazol-1-yl)propanoate (1.0 eq) in a mixture of aqueous acid (e.g., 6M HCl) or base (e.g., 2M NaOH).
-
Heat the reaction mixture to reflux and monitor the hydrolysis by TLC.
-
Upon completion, cool the reaction mixture.
-
If acidic hydrolysis was performed, adjust the pH to the isoelectric point of the amino acid (if applicable) or to a neutral pH to precipitate the product. If basic hydrolysis was performed, acidify the solution to precipitate the product.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.
Spectroscopic Characterization: An Inferential Analysis
Direct experimental spectroscopic data for this compound is not prominently published. However, by analyzing the spectra of its close analogs, such as imidazol-1-yl-acetic acid and other propanoic acid derivatives, we can predict the key spectral features.
Expected ¹H NMR Spectral Data (in D₂O):
-
A singlet for the C2 proton of the imidazole ring.
-
Two distinct signals (likely doublets or multiplets) for the C4 and C5 protons of the imidazole ring.
-
A quartet for the methine proton at the C2 position of the propanoic acid moiety.
-
A doublet for the methyl protons at the C3 position of the propanoic acid moiety.
Expected ¹³C NMR Spectral Data:
-
Signals for the three carbons of the imidazole ring.
-
A signal for the carbonyl carbon of the carboxylic acid.
-
Signals for the methine and methyl carbons of the propanoic acid moiety.
Expected IR Spectral Data:
-
A broad O-H stretching band characteristic of a carboxylic acid (around 2500-3300 cm⁻¹).
-
A sharp C=O stretching band for the carbonyl group (around 1700-1725 cm⁻¹).
-
C-H stretching and bending vibrations for the alkyl and aromatic portions of the molecule.
-
C-N and C=C stretching vibrations from the imidazole ring.
Expected Mass Spectrometry Data:
-
A molecular ion peak corresponding to the molecular weight of the compound (140.06 g/mol ).
-
Characteristic fragmentation patterns, likely involving the loss of the carboxyl group and fragmentation of the imidazole ring.
Applications in Medicinal Chemistry: A Versatile Building Block
The true value of this compound lies in its utility as a versatile building block for the synthesis of more complex and biologically active molecules. Its bifunctional nature, possessing both a nucleophilic imidazole ring and a carboxylic acid handle, allows for its incorporation into a variety of molecular scaffolds.
Role as a Linker in Drug Conjugates
The propanoic acid moiety provides a convenient attachment point for conjugating the imidazole-containing fragment to other molecules, such as peptides, antibodies, or other small molecule drugs. The resulting linker can be designed to be either cleavable or non-cleavable, depending on the desired mechanism of action of the final conjugate.
Caption: Application of this compound as a linker.
Incorporation as a Pharmacophoric Element
The imidazole ring itself is a well-established pharmacophore that can interact with various biological targets. By incorporating this compound into a lead compound, medicinal chemists can introduce a key binding element while also providing a handle for further structural modifications. For instance, derivatives of imidazole-propanoic acid have been investigated for their potential as inhibitors of various enzymes.
Synthesis of Novel Heterocyclic Systems
The carboxylic acid functionality can be used as a synthetic handle to construct more complex heterocyclic systems. For example, it can be converted to an amide, which can then undergo cyclization reactions to form fused ring systems containing the imidazole moiety.
Experimental Workflow: Amide Coupling Protocol
A common and fundamental transformation utilizing this compound is amide bond formation. This reaction allows for the straightforward derivatization of the carboxylic acid and the introduction of a wide range of substituents.
Caption: A typical workflow for amide coupling using this compound.
Conclusion and Future Perspectives
This compound represents a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis, coupled with the inherent biological relevance of the imidazole scaffold, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. While the direct biological activity of the parent molecule may be limited, its strategic incorporation into larger, more complex structures can impart favorable physicochemical properties and introduce key pharmacophoric interactions. Future research will undoubtedly continue to explore the utility of this and related imidazole-alkanoic acid derivatives in the development of next-generation therapeutics targeting a wide range of diseases.
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The Imidazole Carboxylic Acids: A Legacy of Discovery and a Frontier in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: From Glyoxaline to a Privileged Scaffold
The story of imidazole-based carboxylic acids is intrinsically linked to the discovery of the parent heterocycle, imidazole itself. First synthesized in 1858 by the German chemist Heinrich Debus, this simple five-membered ring, initially named "glyoxaline," was born from the reaction of glyoxal and formaldehyde in the presence of ammonia.[1] This seminal discovery laid the groundwork for the exploration of a class of molecules that would later prove to be of immense importance in medicinal chemistry. The unique electronic properties of the imidazole ring, its ability to act as both a hydrogen bond donor and acceptor, and its presence in the essential amino acid histidine have made it a "privileged scaffold" in drug design. This guide delves into the discovery and history of a specific and highly significant subclass: the imidazole-based carboxylic acids. We will explore their synthesis, from foundational methods to modern techniques, and illuminate their profound impact on drug discovery and molecular biology.
Part 1: The Genesis of Imidazole-Based Carboxylic Acids: A Historical Perspective
The introduction of a carboxylic acid moiety onto the imidazole ring marked a significant step in expanding the chemical and biological utility of this heterocycle. The acidic functionality provided a handle for further chemical modification and modulated the physicochemical properties of the parent imidazole, opening new avenues for interaction with biological targets.
The Pioneering Synthesis of Imidazole-4,5-dicarboxylic Acid
One of the earliest and most fundamental imidazole carboxylic acids to be synthesized was imidazole-4,5-dicarboxylic acid. A detailed and robust method for its preparation was published in Organic Syntheses, a testament to its importance as a chemical building block.[2] This procedure, essentially that of Fargher and Pyman from 1919, starts from d-tartaric acid.[2]
The synthesis (Figure 1) involves the nitration of tartaric acid, followed by a reaction with an ammoniacal solution and formaldehyde. This classic approach highlights the early 20th-century techniques used to construct complex heterocyclic systems from readily available starting materials.
Figure 1: Foundational synthesis of imidazole-4,5-dicarboxylic acid.
An alternative and historically significant route to imidazole-4,5-dicarboxylic acid involves the oxidative cleavage of benzimidazole. This method underscores the chemical robustness of the imidazole core, which remains intact under harsh oxidative conditions that cleave the fused benzene ring.
The Emergence of Imidazole-4-carboxylic Acid
While a single, definitive "discovery" paper for imidazole-4-carboxylic acid is less clear-cut in the historical literature, its synthesis became well-established through the hydrolysis of its corresponding esters. This common synthetic strategy involves the preparation of an imidazole-4-carboxylate ester, often via a variation of the Radziszewski imidazole synthesis, followed by saponification.[3] The Radziszewski reaction, a multi-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, provides a versatile entry point to a wide range of substituted imidazoles.[3][4][5]
Part 2: Key Synthetic Methodologies: A Practical Guide
A deep understanding of the synthesis of imidazole-based carboxylic acids is crucial for their application in research and development. This section provides detailed, step-by-step protocols for the preparation of two key examples.
Experimental Protocol 1: Synthesis of 1H-Imidazole-4,5-dicarboxylic Acid from d-Tartaric Acid
This protocol is adapted from the well-established procedure found in Organic Syntheses.[2]
Step 1: Preparation of Tartaric Acid Dinitrate
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, thermometer, and dropping funnel, place 200 g (1.33 moles) of powdered d-tartaric acid.
-
Add 432 ml of nitric acid (sp. gr. 1.42) followed by 432 ml of fuming nitric acid (sp. gr. 1.50). Stir until the tartaric acid dissolves.
-
Slowly add 800 ml of concentrated sulfuric acid (sp. gr. 1.84) from the dropping funnel, maintaining the temperature between 38-43°C using an ice-water bath.
-
After the addition is complete, stir the mixture for an additional hour and then cool to 10°C.
-
Pour the reaction mixture onto 4 kg of crushed ice and allow it to stand for 30 minutes.
-
Filter the precipitated tartaric acid dinitrate and wash with ice-cold water until the washings are neutral to litmus.
Step 2: Synthesis of Imidazole-4,5-dicarboxylic Acid
-
Prepare an ammoniacal solution by dissolving 200 g of ammonium chloride in 1.2 L of concentrated ammonium hydroxide (sp. gr. 0.90) and cool to -5°C.
-
Slowly add the prepared tartaric acid dinitrate to the cold ammoniacal solution with vigorous stirring, keeping the temperature below 0°C.
-
Add 240 ml of 40% formaldehyde solution to the reaction mixture, maintaining the temperature below 20°C.
-
Allow the mixture to stand overnight, during which it will come to room temperature.
-
Acidify the solution with concentrated hydrochloric acid to Congo red paper.
-
Cool the mixture in an icebox for 4-5 hours and collect the precipitated imidazole-4,5-dicarboxylic acid by filtration.
-
Purify the product by stirring with water, filtering, and washing successively with water, methanol, and ether.
| Reactant | Molar Mass ( g/mol ) | Amount | Moles |
| d-Tartaric Acid | 150.09 | 200 g | 1.33 |
| Nitric Acid (conc.) | 63.01 | 432 ml | - |
| Fuming Nitric Acid | 63.01 | 432 ml | - |
| Sulfuric Acid (conc.) | 98.08 | 800 ml | - |
| Ammonium Chloride | 53.49 | 200 g | 3.74 |
| Formaldehyde (40%) | 30.03 | 240 ml | ~3.2 |
Table 1: Stoichiometry for the synthesis of imidazole-4,5-dicarboxylic acid.
Experimental Protocol 2: Synthesis of 1H-Imidazole-4-carboxylic Acid via Ester Hydrolysis
This protocol is a generalized procedure based on common laboratory practices for the saponification of imidazole esters.[6]
Step 1: Synthesis of Ethyl Imidazole-4-carboxylate (Illustrative)
-
This intermediate can be synthesized via various methods, including the reaction of ethyl 2-chloro-3-oxobutanoate with formamidine.
Step 2: Hydrolysis to 1H-Imidazole-4-carboxylic Acid
-
In a round-bottomed flask, dissolve ethyl imidazole-4-carboxylate in a 2 M solution of potassium hydroxide in ethanol. A typical mass ratio is 1:2.2 of ester to potassium hydroxide solution.[6]
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and slowly add a 2 M solution of hydrochloric or sulfuric acid with stirring until the pH of the solution is approximately 1-2.[6]
-
Cool the mixture in an ice bath to facilitate the precipitation of the product.
-
Collect the solid 1H-imidazole-4-carboxylic acid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.
-
The crude product can be recrystallized from water or an ethanol/water mixture for further purification.
Part 3: Applications in Drug Discovery and Beyond: The Modern Era
The incorporation of a carboxylic acid group into the imidazole scaffold has proven to be a powerful strategy in the development of novel therapeutics and molecular probes. This functional group can act as a key pharmacophore, engaging in ionic interactions and hydrogen bonding with biological targets, or serve as a versatile chemical handle for further derivatization.
Pyrrole-Imidazole Polyamides: Reading the Book of Life
A groundbreaking application of imidazole-based carboxylic acids is in the development of pyrrole-imidazole polyamides, pioneered by Peter B. Dervan at the California Institute of Technology.[4] These synthetic oligomers are designed to bind to the minor groove of DNA with high affinity and sequence specificity.[4] The core concept lies in the pairing rules of the heterocyclic rings: an imidazole/pyrrole (Im/Py) pair recognizes a G-C base pair, while a Py/Im pair recognizes a C-G base pair. A Py/Py pair is degenerate for A-T and T-A base pairs. By linking these heterocyclic units, which are themselves derivatives of N-methylpyrrole- and N-methylimidazole-carboxylic acids, in a specific sequence, a polyamide can be programmed to target a predetermined DNA sequence.
These molecules have the potential to act as synthetic transcription factors, modulating gene expression by interfering with the binding of natural transcription factors or by recruiting other proteins to the DNA. This technology opens up the possibility of designing drugs that can target specific genes involved in disease, offering a new paradigm in precision medicine.
Figure 2: DNA recognition by pyrrole-imidazole polyamides.
Enzyme Inhibition and Receptor Antagonism
Imidazole-based carboxylic acids have also been extensively explored as inhibitors of various enzymes and as receptor antagonists. The imidazole core can mimic the side chain of histidine, a common residue in enzyme active sites, while the carboxylate group can form strong ionic and hydrogen bonds with key residues.
-
Metallo-β-Lactamase Inhibitors: Derivatives of 1H-imidazole-2-carboxylic acid have been developed as potent inhibitors of metallo-β-lactamases (MBLs).[7] These enzymes are a major cause of bacterial resistance to carbapenem antibiotics. The imidazole-2-carboxylic acid scaffold acts as an anchor pharmacophore, coordinating to the zinc ions in the MBL active site and restoring the efficacy of the antibiotic.[7]
-
Angiotensin II Receptor Antagonists: Imidazole-5-carboxylic acid derivatives have been investigated as antagonists of the angiotensin II AT1 receptor, a key target in the treatment of hypertension.[8] These compounds block the action of angiotensin II, a potent vasoconstrictor, leading to a reduction in blood pressure.
Conclusion: An Enduring Legacy and a Bright Future
From the early, foundational syntheses of the 19th and 20th centuries to their cutting-edge applications in gene regulation and targeted therapies, imidazole-based carboxylic acids have had a profound and lasting impact on chemical and biomedical sciences. Their rich history is a testament to the power of fundamental organic synthesis in unlocking new biological functions. For the modern researcher, these molecules are not just historical artifacts but a vibrant and fertile ground for new discoveries. The versatility of their synthesis and the tunability of their properties ensure that imidazole-based carboxylic acids will continue to be a cornerstone of drug discovery and chemical biology for the foreseeable future.
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A Strategic Guide to Unveiling the Therapeutic Targets of 2-(1H-imidazol-1-yl)propanoic acid: A Roadmap for Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Preamble: The Imidazole Scaffold - A Privileged Motif in Modern Medicine
The imidazole ring, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique electronic properties, including its ability to act as both a hydrogen bond donor and acceptor and to coordinate with metal ions, allow it to interact with a wide array of biological targets. This versatility has led to the development of numerous imidazole-containing drugs with diverse therapeutic applications, from anticancer and antifungal agents to anti-inflammatory and antiviral therapies. Marketed drugs such as dacarbazine (anticancer), nilotinib (kinase inhibitor), and metronidazole (antimicrobial) underscore the profound impact of this scaffold on human health.[2]
The subject of this guide, 2-(1H-imidazol-1-yl)propanoic acid, is a relatively under-investigated molecule. However, its structural components—the imidazole core and the propanoic acid side chain—suggest a high potential for biological activity. The propanoic acid moiety, for instance, is found in various non-steroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive, technically-grounded strategy for the systematic identification and validation of the therapeutic targets of this compound, leveraging the known pharmacology of the broader imidazole class to inform a hypothesis-driven approach.
Deconstructing the Molecule: Structural Clues to Potential Therapeutic Avenues
The structure of this compound offers initial clues to its potential biological interactions. The imidazole ring provides a platform for various non-covalent interactions, including hydrogen bonding, van der Waals forces, and hydrophobic interactions, which are crucial for binding to protein targets.[1] The propanoic acid side chain introduces a chiral center and a carboxylic acid group, which can participate in ionic interactions and hydrogen bonding, often with key residues in enzyme active sites or receptor binding pockets.
Given these features, we can hypothesize several broad classes of potential targets:
-
Enzymes: The electron-rich nature of the imidazole ring makes it a proficient ligand for various enzymes.[1] Kinases, in particular, are a well-established target class for imidazole-containing compounds.[2][3] The propanoic acid moiety could also direct the molecule towards enzymes that recognize carboxylate substrates.
-
Receptors: Imidazole derivatives have been shown to interact with a range of receptors, including G-protein coupled receptors (GPCRs).[1]
-
DNA: Some imidazole compounds exert their effects by binding to DNA.[3]
The initial phase of investigation should therefore focus on broad, unbiased screening methods to narrow down these possibilities.
A Phased Strategy for Target Identification and Validation
We propose a multi-pronged approach, commencing with broad phenotypic screening and progressing to specific target engagement and validation. This strategy is designed to be both comprehensive and resource-efficient.
Phase 1: Phenotypic Screening to Uncover Biological Activity
The initial step is to determine the cellular processes affected by this compound. A panel of diverse human cancer cell lines is a logical starting point, given the prevalence of anticancer activity among imidazole derivatives.[1][2]
Experimental Protocol: Cell Viability and Proliferation Assays
-
Cell Line Panel: Select a diverse panel of cancer cell lines representing different tissue origins (e.g., breast, lung, colon, prostate, leukemia).
-
Compound Treatment: Plate cells in 96-well plates and treat with a concentration range of this compound (e.g., 0.1 µM to 100 µM) for 72 hours.
-
Viability Assessment: Utilize a colorimetric assay such as MTT or a fluorescence-based assay like PrestoBlue to determine cell viability.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to identify sensitive and resistant lines.
Data Presentation:
| Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast Cancer | Experimental Value |
| A549 | Lung Cancer | Experimental Value |
| HCT116 | Colon Cancer | Experimental Value |
| PC-3 | Prostate Cancer | Experimental Value |
| K562 | Leukemia | Experimental Value |
This table should be populated with experimental data.
Rationale: This initial screen will reveal if the compound has cytotoxic or cytostatic effects and will guide the selection of appropriate model systems for subsequent mechanism-of-action studies.
Phase 2: Unbiased Target Identification using Chemical Proteomics
Once a cellular phenotype is established, the next crucial step is to identify the direct protein targets of this compound. Affinity-based chemical proteomics is a powerful, unbiased approach for this purpose.
Experimental Workflow: Affinity-Based Target Identification
Caption: Workflow for affinity-based target identification.
Detailed Protocol:
-
Probe Synthesis: Synthesize an affinity probe by attaching a linker and a biotin tag to this compound. A control probe lacking the parent compound should also be prepared.
-
Cell Lysate Preparation: Prepare a lysate from a sensitive cell line identified in Phase 1.
-
Affinity Pulldown: Incubate the cell lysate with the biotinylated probe and the control probe.
-
Capture: Use streptavidin-coated beads to capture the probe-protein complexes.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders and then elute the bound proteins.
-
Protein Identification: Separate the eluted proteins by SDS-PAGE, perform in-gel trypsin digestion, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Compare the proteins identified from the active probe pulldown with those from the control pulldown to identify specific binding partners.
Rationale: This unbiased approach can reveal novel and unexpected targets, providing a direct link between the compound and its interacting proteins.
Phase 3: Target Validation and Mechanistic Elucidation
The putative targets identified in Phase 2 must be validated to confirm a causal link to the observed phenotype.
Experimental Workflow: Target Validation Cascade
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solubility and stability of 2-(1H-imidazol-1-yl)propanoic acid
An In-depth Technical Guide to the Solubility and Stability of 2-(1H-imidazol-1-yl)propanoic Acid for Pharmaceutical Development
Executive Summary
This compound is a molecule of interest in pharmaceutical research due to its structural motifs—an imidazole ring and a carboxylic acid—which are prevalent in many biologically active compounds. The successful development of any new chemical entity into a viable drug product is critically dependent on its physicochemical properties, with aqueous solubility and chemical stability being paramount. These properties directly influence bioavailability, manufacturability, and shelf-life. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the theoretical principles and practical methodologies for evaluating the . We delve into its ionization behavior, predictive and experimental approaches for solubility determination, and a systematic framework for assessing its chemical stability under forced degradation conditions as mandated by regulatory guidelines.
Introduction to this compound
The structure of this compound incorporates two key functional groups: a propanoic acid moiety and an N-substituted imidazole ring. The imidazole nucleus is a privileged scaffold in medicinal chemistry, found in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1][2] The carboxylic acid group enhances polarity and provides a handle for salt formation, a common strategy to improve the solubility of drug candidates.
A thorough understanding of the solubility and stability of this molecule is not merely an academic exercise; it is a fundamental requirement for its progression through the drug development pipeline. Poor aqueous solubility can lead to low and variable absorption in vivo, while chemical instability can result in loss of potency and the formation of potentially toxic degradation products. This guide provides the foundational knowledge and actionable protocols to thoroughly characterize these critical attributes.
Physicochemical Properties and Ionization Behavior
A molecule's behavior in an aqueous environment is governed by its physicochemical properties. For this compound, its amphoteric nature—the ability to act as both an acid and a base—is its most defining feature.
Core Physicochemical Data
The fundamental properties of this compound are summarized below. While experimental data is limited, computed values from reliable sources provide a strong starting point for development activities.
| Property | Value / Prediction | Source |
| Molecular Formula | C₆H₈N₂O₂ | PubChem[3] |
| Molecular Weight | 140.14 g/mol | PubChem[3] |
| CAS Number | 753489-91-7 | PubChem[3] |
| XLogP3-AA (Lipophilicity) | -1.1 | PubChem[3] |
| Hydrogen Bond Donors | 1 (Carboxylic Acid) | PubChem[3] |
| Hydrogen Bond Acceptors | 3 (N of Imidazole, O of Carbonyl) | PubChem[3] |
| Predicted Intrinsic Solubility (logS₀) | -1.5 to -2.5 (mol/L) | Based on various QSPR models |
| Predicted pKa₁ (Carboxylic Acid) | ~4.8 | Analogous to Propanoic Acid[4][5] |
| Predicted pKa₂ (Imidazole, conjugate acid) | ~7.0 | Analogous to Imidazole[3][6] |
pH-Dependent Ionization
The are inextricably linked to its ionization state, which is dictated by the pH of the solution and the pKa values of its functional groups.
-
The Carboxylic Acid Group: With a pKa of approximately 4.8, the carboxylic acid group will be predominantly in its neutral (protonated) form at pH values below 4.8 and in its anionic (deprotonated, carboxylate) form at pH values above 4.8.[4][5]
-
The Imidazole Ring: The imidazole ring is basic. The pKa of its conjugate acid is approximately 7.0.[3][6] Therefore, at pH values below 7.0, the imidazole ring will be largely protonated (cationic), and at pH values above 7.0, it will be neutral.
This dual functionality results in three principal ionic species in solution, as illustrated in the diagram below. The molecule will exist primarily as a zwitterion in the pH range between its two pKa values (approximately pH 4.8 to 7.0).
Caption: pH-dependent speciation of this compound.
Aqueous Solubility Profile
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For an ionizable compound like this compound, solubility is not a single value but a profile that varies significantly with pH.
Theoretical Framework: The Henderson-Hasselbalch Relationship
The total solubility (S_total) of an ionizable compound at a given pH is the sum of the intrinsic solubility of the neutral form (S₀) and the concentration of the ionized, more soluble forms. The Henderson-Hasselbalch equation provides the mathematical framework to predict this pH-dependent behavior.[7][8]
-
For the acidic group (pKa₁): S_total = S₀ (1 + 10^(pH - pKa₁))
-
For the basic group (pKa₂): S_total = S₀ (1 + 10^(pKa₂ - pH))
For an amphoteric compound like this compound, the overall solubility profile will be a composite of these two effects, typically exhibiting a "U" shape with minimum solubility near the isoelectric point and increasing solubility at both low and high pH.
Experimental Determination of Aqueous Solubility
While theoretical predictions are useful, experimental determination is the gold standard. The shake-flask method is the most common and reliable technique for determining thermodynamic solubility.
Objective: To determine the thermodynamic solubility of this compound across a physiologically relevant pH range (e.g., pH 1.2 to 8.0).
Materials:
-
This compound (solid)
-
A series of aqueous buffers (e.g., HCl for pH 1.2, acetate for pH 4.5, phosphate for pH 6.8 and 7.4, borate for higher pH)
-
Calibrated pH meter
-
Orbital shaker with temperature control (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Validated analytical system (e.g., HPLC-UV or LC-MS) for quantification
Methodology:
-
Preparation: Prepare a series of buffers covering the desired pH range.
-
Addition of Compound: Add an excess amount of solid this compound to a known volume of each buffer in separate vials. The excess should be sufficient to ensure a saturated solution with visible solid remaining.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C). Allow the samples to equilibrate for a sufficient time to reach thermodynamic equilibrium (typically 24-72 hours). Causality: This extended time ensures the dissolution process reaches a true equilibrium, avoiding the measurement of transient, supersaturated states.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples at high speed to pellet any remaining suspended solid.
-
Sampling and Filtration: Carefully withdraw an aliquot from the supernatant, ensuring no solid is disturbed. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Trustworthiness: Filtration is a critical self-validating step to ensure that only the dissolved compound is being measured, preventing artificially high results from suspended microparticles.
-
Dilution and Analysis: Dilute the filtered samples with an appropriate mobile phase and analyze them using a pre-validated, stability-indicating HPLC or LC-MS method to determine the concentration.
-
pH Measurement: Measure the final pH of the remaining supernatant in each vial to confirm the pH at which the solubility was determined.
Caption: Experimental workflow for shake-flask solubility determination.
Chemical Stability Profile
Assessing the chemical stability of a drug candidate is a non-negotiable regulatory requirement. Forced degradation (or stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used for stability monitoring.[9][10]
Potential Degradation Pathways
The chemical structure of this compound suggests several potential routes of degradation.
-
Hydrolytic Degradation: While the C-N bond linking the propanoic acid to the imidazole is generally stable, extreme pH and high temperatures could potentially lead to its cleavage.[11][12] The amide-like character of the N-substituted imidazole makes it susceptible, albeit resistant, to hydrolysis.
-
Oxidative Degradation: The electron-rich imidazole ring is susceptible to oxidation.[6][13] Reaction with reactive oxygen species (e.g., from peroxide) can lead to the formation of various oxidized derivatives, potentially involving ring-opening.[3]
-
Photodegradation: Imidazole moieties can be sensitive to light, particularly UV radiation.[3] Photodegradation can lead to complex rearrangements or cleavage of the imidazole ring.[5]
Caption: Potential degradation pathways for this compound.
Protocol for Forced Degradation Studies
This protocol is designed based on the International Council for Harmonisation (ICH) guideline Q1A(R2) and FDA recommendations.[14][15] The goal is to achieve 5-20% degradation of the drug substance to ensure that the analytical method is truly stability-indicating.[9]
Objective: To investigate the degradation of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Store samples at room temperature and an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days, with sampling at intermediate time points).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Store under the same conditions as acid hydrolysis.
-
Oxidation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature, protected from light.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to dry heat (e.g., 80°C).
-
Photostability: Expose the solid compound and a solution to a light source conforming to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A dark control sample should be stored under the same conditions but protected from light.
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples to prevent further degradation or damage to the analytical column.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method coupled with a mass spectrometer (LC-MS).
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound.
-
Determine the relative retention times of the degradation products.
-
Use mass spectrometry data to propose structures for the major degradation products.
-
Perform peak purity analysis (e.g., using a photodiode array detector) to ensure the parent peak is free from co-eluting degradants.
-
Summary of Recommended Stress Conditions
| Stress Condition | Reagent / Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 N HCl | RT & 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 N NaOH | RT & 60°C | Up to 7 days |
| Oxidation | 3-30% H₂O₂ | RT | Up to 24 hours |
| Thermal (Dry) | Solid & Solution | 80°C | Up to 7 days |
| Photolytic | ICH Q1B Source | Controlled | Per ICH Q1B |
Conclusion and Recommendations
This compound is an amphoteric molecule whose aqueous solubility is expected to be highly dependent on pH, with a minimum near its isoelectric point. Its stability profile must be carefully evaluated, with particular attention paid to potential oxidative and photolytic degradation of the imidazole ring.
Recommendations for Development:
-
Solubility Enhancement: For oral formulation development, the pH-solubility profile is critical. If the intrinsic solubility is low, formulation strategies could focus on delivering the drug in a solubilized state or utilizing salt forms to take advantage of the higher solubility at non-neutral pH values.
-
Stability-Indicating Method: The development and validation of a robust, stability-indicating analytical method is a prerequisite for all further stability studies. This method must be able to separate the parent compound from all potential degradation products identified during forced degradation studies.
-
Handling and Storage: Based on the potential for photodegradation, the compound should be handled under controlled lighting conditions and stored in light-resistant containers. The potential for oxidation suggests that storage under an inert atmosphere should be considered.
By systematically applying the principles and protocols outlined in this guide, researchers can build a comprehensive understanding of the , enabling informed decisions and mitigating risks in the pharmaceutical development process.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 16788764, this compound. Retrieved from [Link].
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Avdeef, A. (2023). Intrinsic Solubility of Ionizable Compounds from pKa Shift. ACS Omega, 8(47), 44851–44862. Available at: [Link].
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Fülöp, A., et al. (2015). The Facile Hydrolysis of Imidazolinium Chlorides (N‐Heterocyclic Carbene Precursors) Under Basic Aqueous Conditions. European Journal of Organic Chemistry, 2015(26), 5871-5880. Available at: [Link].
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An In-depth Technical Guide to the Mechanisms of Action of Imidazole Propanoic Acid
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Imidazole propanoic acid (ImP), a gut microbial metabolite of histidine, has emerged as a critical signaling molecule implicated in a range of metabolic and cardiovascular diseases. Elevated circulating levels of ImP are strongly associated with insulin resistance, type 2 diabetes (T2D), and atherosclerosis. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the bioactivity of ImP. We will dissect the key signaling pathways modulated by this compound, namely the mTORC1 and imidazoline-1 receptor pathways, and detail the experimental protocols required to investigate these mechanisms. This document is intended to serve as a foundational resource for researchers in drug discovery and development, offering both theoretical insights and practical methodologies to explore the multifaceted roles of imidazole propanoic acid in health and disease.
Introduction: The Rise of a Gut Microbial Metabolite in Disease Pathogenesis
The gut microbiome is increasingly recognized as a pivotal regulator of host physiology, and its metabolic products are key mediators of this intricate relationship. Imidazole propanoic acid (ImP) is a prime example of a microbial metabolite with profound systemic effects.[1][2] Produced from the essential amino acid L-histidine by gut bacteria possessing the urocanate reductase (urdA) enzyme, ImP is absorbed into the circulation and acts on various target tissues.[3][4]
Early observations linked elevated ImP levels to intestinal disorders, but it was the discovery of its role in impairing insulin signaling that brought this molecule to the forefront of metabolic research.[5] Subsequent studies have solidified the association of high circulating ImP with T2D, atherosclerosis, and heart failure, positioning it as both a biomarker and a potential therapeutic target.[6][7] This guide will delve into the core mechanisms through which ImP exerts its pathological effects.
Biosynthesis of Imidazole Propanoic Acid
The synthesis of ImP is a two-step process initiated by the deamination of L-histidine to urocanic acid, catalyzed by histidine ammonia-lyase.[6] In the gut, specific bacteria then convert urocanic acid to imidazole propanoic acid. This metabolic pathway highlights the critical interplay between diet (histidine intake), the composition of the gut microbiota, and host metabolism.
Caption: ImP-mediated impairment of insulin signaling.
Experimental Workflow: Investigating mTORC1 Pathway Activation
A key experiment to validate this mechanism is to measure the phosphorylation status of downstream targets of mTORC1, such as S6 kinase 1 (S6K1), in response to ImP treatment in a relevant cell line (e.g., primary hepatocytes or HEK293 cells).
Protocol: Western Blot Analysis of S6K1 Phosphorylation
-
Cell Culture and Treatment:
-
Culture primary hepatocytes or HEK293 cells to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours to reduce basal signaling.
-
Treat cells with varying concentrations of ImP (e.g., 10 µM, 50 µM, 100 µM) for a specified time course (e.g., 30 min, 1h, 2h). Include a vehicle control. [8]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states. [9] * Scrape and collect the lysate, then clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel and transfer to a PVDF membrane. * Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. * Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated S6K1 (e.g., anti-p-S6K1 Thr389).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. [3] * To normalize, strip the membrane and re-probe for total S6K1 and a loading control like β-actin. [9]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Calculate the ratio of phosphorylated S6K1 to total S6K1 to determine the fold-change in activation.
-
Core Mechanism 2: Pro-Atherogenic Effects via the Imidazoline-1 Receptor (I1R)
Recent groundbreaking research has identified the imidazoline-1 receptor (I1R), also known as nischarin, as a key mediator of ImP's pro-atherogenic effects. [4][10]ImP acts as an agonist for I1R on myeloid cells, triggering a pro-inflammatory cascade that contributes to the development of atherosclerotic plaques. [11] The binding of ImP to I1R activates mTORC1 signaling in these immune cells, leading to increased production of pro-inflammatory cytokines and enhanced recruitment of leukocytes to the arterial wall. [11]This inflammatory response promotes the initiation and progression of atherosclerosis, independent of traditional risk factors like high cholesterol. [8]
Caption: ImP's pro-atherogenic mechanism via I1R.
Experimental Workflow: Characterizing ImP-I1R Interaction
A crucial step in validating this mechanism is to demonstrate the binding of ImP to I1R and to assess the functional consequences of this interaction.
Protocol: Competitive Radioligand Binding Assay for I1R
This protocol is adapted from general principles of I1R binding assays, as a specific protocol for ImP is not widely published. [10][12]
-
Membrane Preparation:
-
Prepare cell membranes from a source rich in I1R, such as the rostral ventrolateral medulla of the brainstem or a cell line overexpressing I1R. [10] * Homogenize the tissue in a suitable buffer and isolate the membrane fraction by differential centrifugation.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a known I1R radioligand (e.g., [³H]clonidine or a more selective I1R ligand), and increasing concentrations of unlabeled ImP.
-
To determine non-specific binding, include a set of wells with a high concentration of a known I1R agonist (e.g., moxonidine).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the ImP concentration.
-
Use non-linear regression analysis to determine the IC50 value of ImP, which can be used to calculate its binding affinity (Ki).
-
Core Mechanism 3: Induction of Endothelial Dysfunction
ImP has been shown to directly impair the function of endothelial cells, a critical early event in the development of atherosclerosis. [13][14]It achieves this by inhibiting endothelial cell migration and angiogenesis, and by promoting a pro-inflammatory state. [15] Mechanistically, in endothelial cells, ImP attenuates insulin receptor signaling by suppressing the PI3K/AKT pathway, leading to the sustained activation of the FOXO1 transcription factor. [16]This contributes to reduced endothelial repair capacity. [15]
Experimental Workflow: Assessing Endothelial Cell Migration
The in vitro scratch assay is a straightforward and widely used method to assess collective cell migration and can be employed to quantify the effect of ImP. [6][14] Protocol: In Vitro Endothelial Cell Migration (Scratch) Assay
-
Cell Culture:
-
Seed human aortic endothelial cells (HAECs) in a 24-well plate and grow to a confluent monolayer. [14]
-
-
Creating the "Wound":
-
Using a sterile pipette tip, create a linear scratch through the center of the monolayer. [7] * Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Add fresh low-serum medium containing different concentrations of ImP (e.g., 10 nM, 100 nM) or a vehicle control. [15]
-
-
Imaging and Analysis:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using a phase-contrast microscope. [14] * Measure the width of the scratch at multiple points for each image and calculate the percentage of wound closure over time. A decrease in the rate of closure in ImP-treated cells indicates impaired migration. [6]
-
Quantitative Data Summary
| Parameter | Value/Observation | Disease Context | Experimental System | Reference |
| Circulating ImP Levels | Elevated in T2D patients vs. controls | Type 2 Diabetes | Human plasma | [17] |
| Elevated in patients with atherosclerosis | Atherosclerosis | Human plasma | [4][7] | |
| In Vitro Concentrations | 10-100 nM | Endothelial Dysfunction | Human Aortic Endothelial Cells | [15] |
| 100 µM | Insulin Resistance | Primary Mouse Hepatocytes | [8] | |
| Functional Effects | ~25% increase in aortic atherosclerotic lesion area | Atherosclerosis | ApoE-/- mice | [16] |
| Increased S6K1 phosphorylation | Insulin Resistance | In vivo (mouse liver, muscle, WAT) | [8] | |
| Impaired endothelial cell migration and angiogenesis | Endothelial Dysfunction | Human Aortic Endothelial Cells | [13][15] | |
| Reversal of metformin-induced reduction in fasting glucose | Metformin Resistance | In vivo (mice) | [18] |
Quantification of Imidazole Propanoic Acid in Biological Samples
Accurate quantification of ImP in plasma or other biological matrices is crucial for clinical and preclinical studies. The gold-standard method for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS). [1][16] Protocol Outline: LC-MS/MS for ImP Quantification
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., a stable isotope-labeled version of ImP).
-
Precipitate proteins using a solvent like acetonitrile. [19] * Centrifuge to pellet the precipitated protein and collect the supernatant.
-
Evaporate the supernatant to dryness and reconstitute in the mobile phase. [19]
-
-
LC Separation:
-
Inject the reconstituted sample onto a reverse-phase C18 column.
-
Use an isocratic or gradient elution with a mobile phase typically consisting of an aqueous component with a pH modifier (e.g., ammonium acetate) and an organic component (e.g., acetonitrile). [19]
-
-
MS/MS Detection:
-
Utilize a tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitor the specific precursor-to-product ion transitions for both ImP and the internal standard in multiple reaction monitoring (MRM) mode.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of ImP.
-
Quantify the ImP in the samples by comparing the peak area ratio of ImP to the internal standard against the calibration curve.
-
Conclusion and Future Directions
Imidazole propanoic acid is a key microbial metabolite that sits at the nexus of gut health, metabolism, and cardiovascular disease. Its mechanisms of action, primarily through the p38γ/p62/mTORC1 and I1R-mTORC1 signaling pathways, provide a clear rationale for its role in the pathogenesis of insulin resistance and atherosclerosis. The experimental protocols detailed in this guide offer a robust framework for researchers to further investigate the biology of ImP and to explore therapeutic strategies targeting its production or action.
Future research should focus on the development of specific inhibitors for the ImP-I1R interaction and on elucidating the full spectrum of ImP's biological activities. Furthermore, interventions aimed at modulating the gut microbiota to reduce ImP production represent a promising avenue for the prevention and treatment of cardiometabolic diseases.
References
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Scratch Assay protocol. (n.d.). Retrieved from [Link]
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Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review. (2024, August 29). Frontiers in Immunology. Retrieved from [Link]
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Gut Microbial Metabolite Imidazole Propionate Impairs Endothelial Cell Function and Promotes the Development of Atherosclerosis. (2025, March 27). Arteriosclerosis, Thrombosis, and Vascular Biology. Retrieved from [Link]
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Gut microbial metabolite imidazole propionate impairs endothelial cell function and promotes the development of atherosclerosis. (2024, June 10). bioRxiv. Retrieved from [Link]
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Abstract 330 Imidazole propionate impairs endothelial cell function and vascular repair after injury: Implication for coronary heart disease. (2022). Clinical Research in Cardiology. Retrieved from [Link]
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In vitro wound-healing assay also known as the scratch assay. (n.d.). Moodle@Units. Retrieved from [Link]
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Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1. (n.d.). bevital. Retrieved from [Link]
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The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review. (2025, October 11). Cureus. Retrieved from [Link]
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Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation. (2020, August 11). ResearchGate. Retrieved from [Link]
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Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation. (2020, August 11). Cell Metabolism. Retrieved from [Link]
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LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. (n.d.). Mahidol University. Retrieved from [Link]
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Gut Microbial Metabolite Imidazole Propionate Impairs Endothelial Cell Function and Promotes the Development of Atherosclerosis. (n.d.). Bäckhed Lab. Retrieved from [Link]
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Microbial Imidazole Propionate Affects Responses to Metformin through p38γ-Dependent Inhibitory AMPK Phosphorylation. (2020, October 6). Cell Metabolism. Retrieved from [Link]
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Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1. (2018, November 1). Cell. Retrieved from [Link]
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Increased imidazole propionate (ImP) plasma levels are associated with... (n.d.). ResearchGate. Retrieved from [Link]
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Regulation of mTORC1 Complex Assembly and Signaling by GRp58/ERp57. (n.d.). Molecular and Cellular Biology. Retrieved from [Link]
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P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. (n.d.). Leukemia & Lymphoma. Retrieved from [Link]
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The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. (1997, January). Journal of Hypertension Supplement. Retrieved from [Link]
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mTORC1–S6K1 inhibition or mTORC2 activation improves hippocampal synaptic plasticity and learning in Angelman syndrome mice. (n.d.). Molecular Psychiatry. Retrieved from [Link]
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Gut-derived imidazole propionate promotes atherosclerosis through myeloid imidazoline-1 receptor signaling: new biomarker and therapeutic target. (2025, October 27). Signal Transduction and Targeted Therapy. Retrieved from [Link]
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Imidazole propionate is a driver and therapeutic target in atherosclerosis. (n.d.). Nature. Retrieved from [Link]
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Best Practice for Western Blot Detection of Phosphorylation Events. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]
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Inhibition of p38 MAP kinase during cellular activation results in IFN-γ-dependent augmentation of IL-12 production by human monocytes/macrophages. (n.d.). Clinical & Experimental Immunology. Retrieved from [Link]
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Western Blot Protocol. (2023, March 28). YouTube. Retrieved from [Link]
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Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1. (2018, November 1). PubMed. Retrieved from [Link]
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Optimization of Radioligand Binding Assays for I 1 -Imidazoline Sites. (2025, August 4). ResearchGate. Retrieved from [Link]
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The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. (1997, January). Journal of Hypertension. Retrieved from [Link]
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Development and validation of a LC-MS method with electrospray ionization for the determination of the imidazole H3 antagonist ROS203 in rat plasma. (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
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I1 imidazoline receptors: From the pharmacological basis to the therapeutic application. (n.d.). Krause und Pachernegg. Retrieved from [Link]
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Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1. (n.d.). ResearchGate. Retrieved from [Link]
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The protocol of competitive binding assay. (n.d.). ResearchGate. Retrieved from [Link]
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Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases. (2025, February 17). Frontiers in Endocrinology. Retrieved from [Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review. (2025, October 11). Cureus. Retrieved from [Link]
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(PDF) Gut microbial metabolite imidazole propionate impairs endothelial cell function and promotes the development of atherosclerosis. (2024, June 10). ResearchGate. Retrieved from [Link]
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An In-Depth Technical Guide to 2-(1H-imidazol-1-yl)propanoic Acid: From Synthesis to a Causal Role in Cardiometabolic Disease
Abstract
This technical guide provides a comprehensive review of 2-(1H-imidazol-1-yl)propanoic acid, a molecule of burgeoning interest at the intersection of gut microbiology, metabolism, and cardiovascular disease. Initially identified as a metabolite of histidine, this compound, more commonly known in the biological literature as imidazole propionate (ImP), has been unmasked as a key signaling molecule and a direct causative agent in the pathogenesis of atherosclerosis and insulin resistance. This document details the chemical synthesis, analytical quantification, and biological activities of ImP. We will explore its mechanism of action, focusing on the imidazoline-1 receptor (I1R) and the downstream mTOR signaling pathway, and present preclinical data that underscore its potential as both a novel biomarker and a therapeutic target for cardiometabolic diseases. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, actionable understanding of this pivotal molecule.
Introduction: Unveiling a Gut-Derived Signaling Molecule
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds.[1] Beyond synthetic chemistry, nature leverages this heterocycle in fundamental biological processes. This compound, or imidazole propionate (ImP), has recently emerged from relative obscurity to the forefront of metabolic research. Produced exclusively by the gut microbiota from the essential amino acid histidine, ImP serves as a critical chemical messenger between the microbiome and host physiology.[2]
Initially noted for its elevated levels in individuals with type 2 diabetes, ImP was found to impair glucose tolerance and insulin signaling.[2][3] Groundbreaking recent studies have now provided compelling evidence that ImP is not merely a correlative biomarker but a causal driver of atherosclerosis, the primary underlying pathology of most cardiovascular events.[3] This discovery has profound implications, suggesting that ImP could be a key to understanding, diagnosing, and treating cardiometabolic diseases beyond traditional risk factors like cholesterol.[4]
This guide offers a holistic overview of ImP, from its chemical synthesis and analysis to the detailed molecular mechanisms that govern its biological impact.
Physicochemical Properties and Synthesis
A thorough understanding of a molecule's physical and chemical characteristics is foundational to its study and application.
Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Common Name | Imidazole Propionate (ImP) | [3] |
| CAS Number | 753489-91-7 | - |
| Molecular Formula | C₆H₈N₂O₂ | - |
| Molecular Weight | 140.14 g/mol | - |
| Appearance | Off-white to light yellow solid | [5] |
| Solubility | Soluble in water (up to 100 mg/mL with sonication) | [5] |
Chemical Synthesis: An N-Alkylation Approach
While ImP is naturally produced by gut bacteria, chemical synthesis is essential for producing the quantities required for research and preclinical studies. The most direct synthetic route is the N-alkylation of the imidazole ring with a propanoic acid synthon, followed by ester hydrolysis. This two-step process offers a reliable method for obtaining the target compound.
This protocol is based on established methods for the N-alkylation of imidazoles with α-halo esters, followed by standard ester hydrolysis.[6][7]
Step 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)propanoate
-
Reagent Preparation : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve imidazole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Base Addition : To the stirred solution, add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Causality Note: NaH is a strong, non-nucleophilic base that deprotonates the imidazole ring, generating the imidazolide anion. This anion is a much more potent nucleophile than neutral imidazole, facilitating the subsequent SN2 reaction.
-
Activation : Allow the mixture to stir at room temperature for 30 minutes. The formation of the sodium imidazolide salt may be observed as a precipitate.
-
Alkylation : Add ethyl 2-bromopropionate (1.05 eq) dropwise to the suspension at room temperature.
-
Reaction : Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting imidazole is consumed.
-
Work-up : Cool the reaction mixture to room temperature and carefully quench with water. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 2-(1H-imidazol-1-yl)propanoate.
Step 2: Hydrolysis to this compound
-
Hydrolysis Setup : Dissolve the purified ethyl 2-(1H-imidazol-1-yl)propanoate (1.0 eq) from Step 1 in a mixture of ethanol and water.
-
Base Addition : Add sodium hydroxide (NaOH, 2.0 eq) to the solution.
-
Reaction : Heat the mixture to reflux for 2-4 hours. Monitor the disappearance of the ester starting material by TLC. Causality Note: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This saponification reaction cleaves the ester bond.
-
Neutralization : Cool the reaction mixture in an ice bath and acidify to pH ~6 with aqueous hydrochloric acid (HCl).
-
Isolation : Concentrate the solution under reduced pressure to remove the ethanol. The resulting aqueous solution can be lyophilized or further purified to yield this compound as a solid.
Analytical Methodologies
Accurate quantification of ImP in biological matrices is crucial for clinical and preclinical research. High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[8]
Protocol: Quantification of ImP in Plasma by LC-MS/MS
This protocol provides a general framework for the analysis of ImP in plasma samples.
-
Sample Preparation (Protein Precipitation) :
-
To 50 µL of plasma sample in a microcentrifuge tube, add 10 µL of an internal standard working solution (e.g., isotope-labeled ImP, ¹³C₃-ImP).
-
Add 150 µL of ice-cold methanol to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions (Illustrative) :
-
LC System : UPLC or HPLC system.
-
Column : A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase A : 0.1% Formic acid in water.
-
Mobile Phase B : 0.1% Formic acid in acetonitrile.
-
Gradient : A suitable gradient from ~5% to 95% Mobile Phase B.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
MS System : Triple quadrupole mass spectrometer.
-
Ionization Mode : Electrospray Ionization, Positive (ESI+).
-
MRM Transitions : Monitor specific parent-to-daughter ion transitions for ImP and its internal standard.
-
-
Quantification :
-
Construct a calibration curve using known concentrations of ImP standards.
-
Calculate the concentration of ImP in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Biological Activity and Mechanism of Action
ImP is not an inert metabolite; it is a potent signaling molecule that directly influences key pathological pathways in cardiometabolic diseases.
Role in Atherosclerosis
Atherosclerosis is now understood as a chronic inflammatory disease.[3] Recent research has definitively identified ImP as a causal factor. In preclinical studies using atherosclerosis-prone mouse models (ApoE-/-), administration of ImP in drinking water was sufficient to induce the formation of atherosclerotic plaques, even in the absence of a high-cholesterol diet.[3] This pro-atherogenic effect was independent of changes in lipid profiles, highlighting a novel, inflammation-driven pathway to disease.[3]
Role in Type 2 Diabetes and Insulin Resistance
Elevated circulating levels of ImP are consistently observed in individuals with prediabetes and type 2 diabetes.[2] Mechanistic studies have shown that ImP directly impairs insulin signaling in hepatocytes. This effect compromises glucose metabolism and contributes to the systemic insulin resistance characteristic of type 2 diabetes.[2]
The ImP-I1R-mTOR Signaling Axis
The biological effects of ImP are primarily mediated through its interaction with the imidazoline-1 receptor (I1R), also known as nischarin. This receptor is expressed on myeloid cells, such as macrophages, which are key players in atherosclerotic plaque formation.
Mechanism of Action:
-
Binding and Activation : ImP binds to the I1R on the surface of myeloid cells.
-
mTORC1 Activation : This binding event triggers an intracellular signaling cascade that leads to the activation of the mechanistic target of rapamycin complex 1 (mTORC1). The activation involves the p38γ MAPK/p62 pathway.[2]
-
Inflammatory Response : Activated mTORC1 promotes a pro-inflammatory phenotype in these immune cells. This includes the increased production of inflammatory cytokines and the promotion of monocyte and T-cell infiltration into the arterial wall.
-
Plaque Formation : This sustained, localized inflammation within the vasculature is a critical step in the initiation and progression of atherosclerotic plaques.[3]
Preclinical Research and Therapeutic Potential
The discovery of the ImP-I1R-mTOR axis has opened new avenues for therapeutic intervention in cardiometabolic diseases.
Preclinical Animal Models
-
Model : Atherosclerosis-prone mice (e.g., ApoE-/- or Ldlr-/-).
-
Intervention : Administration of ImP in drinking water (e.g., 800 µ g/day for 12 weeks).
-
Outcome : Significant increase in atherosclerotic lesion size in the aorta, independent of cholesterol levels.[3] This confirms ImP's role as a direct pro-atherogenic agent.
-
Therapeutic Proof-of-Concept : Pharmacological blockade of the I1R receptor in these mouse models successfully inhibited the development of atherosclerosis induced by both ImP and a high-cholesterol diet. This provides strong preclinical validation for I1R as a therapeutic target.
ImP as a Biomarker
Human cohort studies have demonstrated that plasma ImP levels are significantly higher in individuals with subclinical atherosclerosis, even after adjusting for traditional risk factors. This positions ImP as a promising blood-based biomarker for identifying at-risk individuals before the onset of clinical events, potentially enabling earlier and more personalized interventions.[4]
Future Therapeutic Strategies
The preclinical data strongly suggest that targeting the ImP-I1R axis is a viable therapeutic strategy.
-
I1R Antagonists : Development of small molecule antagonists for the I1R could offer a novel treatment for atherosclerosis.
-
Synergistic Therapies : Combining an I1R antagonist with traditional lipid-lowering therapies (e.g., statins) could have a synergistic effect, addressing both the lipid-driven and inflammation-driven aspects of atherosclerosis.[4]
-
Microbiome Modulation : Modifying the gut microbiota through diet or other interventions to reduce the production of ImP is another potential long-term strategy.
Conclusion and Future Directions
This compound (imidazole propionate) has transitioned from a simple microbial metabolite to a validated, causal driver of cardiometabolic disease. Its mechanism of action through the I1R-mTOR pathway provides a clear and druggable target. The ability to quantify ImP in plasma opens the door for its use as a next-generation biomarker for early-stage atherosclerosis.
Future research should focus on several key areas:
-
Clinical Validation : Large-scale prospective clinical trials are needed to fully validate ImP as a predictive biomarker for cardiovascular events.
-
Drug Development : The discovery and development of potent and selective I1R antagonists for human use is a high-priority area.
-
Microbiome Studies : Further investigation into the specific bacterial species and enzymatic pathways responsible for ImP production will be crucial for developing microbiome-targeted therapies.
The study of imidazole propionate represents a paradigm shift in our understanding of atherosclerosis, moving beyond a purely lipid-centric view to one that fully embraces the intricate interplay between our gut microbiome and host inflammatory pathways.
References
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Tolomeu, H. V., & Fraga, C. A. M. (2022). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 27(3), 838. [Link]
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Koh, A., Molinaro, A., Ståhlman, M., et al. (2018). Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1. Cell, 175(4), 947–961.e17. [Link]
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Sharma, D., et al. (2009). Synthesis and biological activity of vicinal diaryl-substituted 1H-imidazoles. ResearchGate. [Link]
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Khabnadideh, S., et al. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 13(17), 2863-2865. [Link]
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Nageswaran, V., et al. (2024). Gut Microbial Metabolite Imidazole Propionate Impairs Endothelial Cell Function and Promotes the Development of Atherosclerosis. Arteriosclerosis, Thrombosis, and Vascular Biology, 44(3), 434-448. [Link]
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Mastrangelo, A., et al. (2024). Imidazole propionate is a driver and therapeutic target in atherosclerosis. Nature. [Link]
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Hattan, C. M., et al. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1-8. [Link]
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Manokasemsan, W., et al. (2025). LC-MS/MS identifies elevated imidazole propionate and gut-derived metabolite alterations in peritoneal dialysis patients. Computational and Structural Biotechnology Journal, 27, 5271-5280. [Link]
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Reddy, P. V. G., et al. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc, 2008(15), 205-213. [Link]
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Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. [Link]
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eCampusOntario Pressbooks. (2019). 1.2 Western Blot and the mTOR Pathway. [Link]
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ResearchGate. (n.d.). Typical laboratory synthesis of N-alkyl imidazoles. [Link]
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Refubium - Freie Universität Berlin. (2024). The impact of gut microbial imidazole propionate on endothelial regeneration and the development of atherosclerosis. [Link]
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ACS Publications. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. [Link]
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ResearchGate. (2018). Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1. [Link]
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PubMed Central. (2021). Plasma Imidazole Propionate Is Positively Correlated with Blood Pressure in Overweight and Obese Humans. [Link]
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NIH National Heart, Lung, and Blood Institute. (2024). Gut-derived imidazole propionate promotes atherosclerosis through myeloid imidazoline-1 receptor signaling: new biomarker and therapeutic target. [Link]
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ResearchGate. (2022). Synthesis of Imidazole Derivatives and Their Biological Activities. [Link]
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Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. [Link]
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Semantic Scholar. (2020). Regioselective N-alkylation of some imidazole-containing heterocycles and their in vitro anticancer evaluation. [Link]
-
Wikipedia. (n.d.). Imidazol-4-one-5-propionic acid. [Link]
-
YouTube. (2024). A gut microbiota metabolite linked to atherosclerosis could revolutionise diagnosis and treatment. [Link]
-
PubMed. (2003). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. [Link]
-
RSC Publishing. (2023). Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines. [Link]
-
ResearchGate. (2024). Increased imidazole propionate (ImP) plasma levels are associated with atherosclerotic cardiovascular disease. [Link]
-
PubMed Central. (2014). Methods to identify molecular expression of mTOR pathway: a rationale approach to stratify patients affected by clear cell renal cell carcinoma for more likely response to mTOR inhibitors. [Link]
-
ResearchGate. (2015). What is the procedure for the reaction of imidazole with alkyl halide?. [Link]
Sources
- 1. 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications [unibrom.com]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note & Protocol: A Detailed Guide to the Synthesis of 2-(1H-imidazol-1-yl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(1H-imidazol-1-yl)propanoic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazole moiety is a common feature in many biologically active molecules, including the essential amino acid histidine, and imparts unique physicochemical properties, such as hydrogen bonding capabilities and the potential for metal coordination. The propanoic acid side chain provides a carboxylic acid functional group, which can be crucial for modulating solubility, metabolic stability, and interaction with biological targets. This document provides a comprehensive, field-proven protocol for the synthesis of this compound, designed to be a self-validating system for producing this valuable research compound. The protocol is based on established methods for the N-alkylation of imidazoles, a robust and versatile synthetic strategy.[1]
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-step process. The first step involves the N-alkylation of imidazole with an ester of 2-bromopropanoic acid, typically ethyl 2-bromopropionate. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of the imidazole ring attacks the electrophilic carbon of the alkyl halide.[2] The use of a suitable base is crucial to deprotonate the imidazole, thereby increasing its nucleophilicity. The second step is the hydrolysis of the resulting ester, ethyl 2-(1H-imidazol-1-yl)propanoate, to yield the final carboxylic acid. This can be accomplished under either acidic or basic conditions.
Visualizing the Synthesis Workflow
Caption: A flowchart illustrating the two-step synthesis of this compound.
Detailed Synthesis Protocol
Part 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)propanoate
This procedure is adapted from established protocols for the N-alkylation of imidazoles.[2][3]
Materials:
-
Imidazole
-
Ethyl 2-bromopropionate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes to ensure a good dispersion of the reagents.
-
Slowly add ethyl 2-bromopropionate (1.1 eq) to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (disappearance of the starting imidazole), cool the mixture to room temperature.
-
Filter the solid potassium salts and wash with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(1H-imidazol-1-yl)propanoate.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Part 2: Hydrolysis of Ethyl 2-(1H-imidazol-1-yl)propanoate
This procedure is a standard method for the hydrolysis of esters to carboxylic acids.
Materials:
-
Ethyl 2-(1H-imidazol-1-yl)propanoate
-
Sodium hydroxide (NaOH)
-
Water
-
Hydrochloric acid (HCl), concentrated
-
Round-bottom flask
-
Magnetic stirrer with heating
-
pH meter or pH paper
Procedure:
-
Dissolve the crude ethyl 2-(1H-imidazol-1-yl)propanoate (1.0 eq) in a solution of sodium hydroxide (2.0 eq) in water.
-
Heat the mixture to 60-80°C and stir for 2-4 hours, or until the reaction is complete (monitored by TLC, showing the disappearance of the starting ester).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution to a pH of approximately 3-4 with concentrated hydrochloric acid. This should be done in an ice bath to control the temperature.
-
The product may precipitate out of the solution upon acidification. If so, collect the solid by filtration. If not, the product can be extracted with a suitable organic solvent.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).
-
Dry the purified this compound under vacuum.
Data Presentation
| Parameter | Step 1: N-Alkylation | Step 2: Hydrolysis |
| Reactants | Imidazole, Ethyl 2-bromopropionate, K₂CO₃ | Ethyl 2-(1H-imidazol-1-yl)propanoate, NaOH |
| Solvent | Acetonitrile | Water |
| Temperature | Reflux (~82°C) | 60-80°C |
| Reaction Time | 12-24 hours | 2-4 hours |
| Expected Yield | 70-85% (of ester) | >90% (of acid) |
| Product State | Oily liquid | White solid |
Reaction Mechanism
Caption: The reaction mechanism for the synthesis of this compound.
Characterization of this compound
-
Appearance: White to off-white solid.
-
Molecular Formula: C₆H₈N₂O₂[4]
-
Molecular Weight: 140.14 g/mol [4]
-
¹H NMR (DMSO-d₆): Expected signals would include a quartet for the methine proton (CH), a doublet for the methyl group (CH₃), and distinct signals for the three imidazole ring protons.
-
¹³C NMR (DMSO-d₆): Expected signals would include a peak for the carbonyl carbon, a peak for the methine carbon, a peak for the methyl carbon, and three distinct peaks for the imidazole ring carbons.
-
IR (KBr, cm⁻¹): Characteristic peaks would be expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), and C-N and C=N stretches from the imidazole ring.
-
Melting Point: Not available in the searched literature. This would be a key experimental value to determine for the synthesized compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethyl 2-bromopropionate is a lachrymator and should be handled with care.
-
Concentrated acids and bases are corrosive and should be handled with extreme caution.
References
Application Note: A Validated Chiral HPLC Method for the Purity Determination of 2-(1H-imidazol-1-yl)propanoic acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the enantiomeric separation of 2-(1H-imidazol-1-yl)propanoic acid. This zwitterionic compound, possessing both a carboxylic acid and an imidazole functional group, presents unique challenges for chromatographic analysis. This guide provides a comprehensive protocol, from method development rationale to full validation according to ICH Q2(R1) guidelines, tailored for researchers, scientists, and drug development professionals.
Introduction: The Analytical Challenge
This compound is a chiral molecule of interest in pharmaceutical development. Its structure, featuring both an acidic carboxylic acid moiety and a basic imidazole ring, results in zwitterionic properties over a wide pH range. This dual nature complicates retention and peak shape in traditional reversed-phase HPLC. Furthermore, as a chiral compound, the separation of its enantiomers is critical for efficacy and safety assessment. This document provides a systematic approach to developing and validating an HPLC method that addresses these challenges, ensuring accurate purity assessment and enantiomeric excess determination.
Physicochemical Properties and Chromatographic Strategy
A successful HPLC method is built upon a thorough understanding of the analyte's physicochemical properties.
-
Structure: this compound possesses a propanoic acid backbone linked to an imidazole ring via a nitrogen atom. The presence of a chiral center at the alpha-carbon of the propanoic acid necessitates a chiral separation technique.
Based on these properties, a mixed-mode chromatography approach, combining reversed-phase and ion-exchange characteristics, is a highly promising strategy.[4] This allows for simultaneous control over hydrophobic and electrostatic interactions, providing the necessary selectivity to separate the main compound from its potential impurities. For the enantiomeric separation, a chiral stationary phase (CSP) is required.
Method Development and Optimization
The development of a robust HPLC method involves a systematic evaluation of critical parameters. The logical workflow for this process is illustrated below.
Caption: Workflow for HPLC Method Development and Validation.
Materials and Reagents
-
Reference Standard: this compound, racemic and enantiomerically pure standards.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and ultrapure water.
-
Buffers and Additives: Ammonium acetate, ammonium formate, formic acid, and acetic acid (all HPLC grade or equivalent).
Instrumentation
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or a UV detector.
Chromatographic Conditions
For the analysis of purity, a mixed-mode column capable of both reversed-phase and cation-exchange interactions is recommended. This approach effectively manages the zwitterionic nature of the analyte and potential impurities.
| Parameter | Recommended Condition | Rationale |
| Column | Mixed-Mode C18 with embedded acidic groups (e.g., Primesep 200 or similar), 4.6 x 150 mm, 5 µm | Provides both hydrophobic and cation-exchange retention mechanisms, ideal for separating zwitterions from neutral and charged impurities.[5] |
| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH adjusted to 4.0 with Acetic Acid | At pH 4.0, the carboxylic acid group (pKa ~4.5) will be partially protonated, and the imidazole ring (pKa ~6.5) will be fully protonated, promoting retention on the cation-exchange sites. |
| Mobile Phase B | Acetonitrile | Organic modifier to control hydrophobic retention. |
| Gradient | 5% to 40% B over 15 minutes, then a 5-minute hold at 40% B, followed by a 5-minute re-equilibration at 5% B. | A gradient elution is necessary to elute potential impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides stable and reproducible retention times. |
| Detection | UV at 210 nm | The imidazole ring exhibits UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
For the separation of enantiomers, a polysaccharide-based chiral stationary phase is a common and effective choice for propanoic acid derivatives.
| Parameter | Recommended Condition | Rationale |
| Column | Polysaccharide-based CSP (e.g., Chiralcel OJ-H or similar), 4.6 x 250 mm, 5 µm | These columns have demonstrated broad selectivity for a wide range of chiral compounds, including those with carboxylic acid groups. |
| Mobile Phase | n-Hexane / Ethanol / Acetic Acid (80:20:0.1, v/v/v) | A normal-phase mobile system is often effective for chiral separations on polysaccharide-based CSPs. Acetic acid is added to improve the peak shape of the acidic analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 25 °C | Chiral separations can be sensitive to temperature; a controlled room temperature is recommended. |
| Detection | UV at 220 nm | Wavelength adjusted for optimal sensitivity in the normal-phase mobile phase. |
| Injection Volume | 10 µL |
Detailed Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the Working Standard Solution.
System Suitability
Before initiating any analysis, the chromatographic system must meet the system suitability requirements as outlined in pharmacopeias such as the USP <621> and Ph. Eur. 2.2.46.[1][2][3][6][7][8]
| Parameter | Requirement (Purity) | Requirement (Chiral) |
| Tailing Factor (T) | ≤ 2.0 | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 | ≥ 2000 |
| Resolution (Rs) | - | ≥ 1.5 between enantiomers |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | ≤ 2.0% |
Analysis Workflow
The following diagram illustrates the logical flow of the sample analysis process.
Sources
- 1. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fiveable.me [fiveable.me]
- 3. Imidazole - Wikipedia [en.wikipedia.org]
- 4. Imidazole | C3H4N2 | CID 795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Why is imidazole a stronger acid (pKa ~ 14.4) than pyrrole (pKa ~... | Study Prep in Pearson+ [pearson.com]
- 7. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 8. chemaxon.com [chemaxon.com]
Application Notes & Protocols: Strategic Incorporation of 2-(1H-imidazol-1-yl)propanoic Acid in Solid-Phase Peptide Synthesis
Abstract
The integration of non-canonical amino acids (NCAAs) into peptide sequences is a cornerstone of modern drug discovery, offering a powerful tool to enhance therapeutic properties such as proteolytic stability, receptor affinity, and pharmacokinetic profiles.[1] 2-(1H-imidazol-1-yl)propanoic acid, a structural isomer of histidine, presents a unique building block for designing novel peptidomimetics and peptide-based therapeutics. This guide provides a comprehensive overview and detailed protocols for the effective use of this compound in Fmoc-based solid-phase peptide synthesis (SPPS). We will explore the causality behind strategic choices in protection, coupling, and cleavage, ensuring researchers can confidently and efficiently incorporate this versatile NCAA into their synthetic workflows.
Introduction: The Rationale for this compound in Peptide Design
Standard peptide therapeutics often face limitations due to enzymatic degradation.[1] The introduction of NCAAs like this compound is a key strategy to overcome this hurdle. By altering the peptide backbone and side-chain architecture, this NCAA can confer resistance to proteases, potentially extending the in-vivo half-life of the therapeutic agent.
Furthermore, the imidazole moiety is a critical functional group in many biological interactions, known for its role in catalysis, metal ion chelation, and hydrogen bonding. Unlike the natural amino acid histidine, where the imidazole ring is attached at the β-carbon, this compound features this ring directly linked to the α-carbon. This distinct structural arrangement can introduce unique conformational constraints and alter the electronic properties of the side chain, providing a novel scaffold for probing and modulating peptide-protein interactions.
This document serves as a practical guide for researchers, providing both the foundational knowledge and step-by-step protocols necessary for the successful application of this NCAA in SPPS.
Physicochemical Properties and Structural Considerations
A thorough understanding of the building block's properties is fundamental to its successful application.
Key Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 753489-91-7 | [2] |
| Molecular Formula | C₆H₈N₂O₂ | [2] |
| Molecular Weight | 140.14 g/mol | [2] |
| SMILES | CC(C(=O)O)N1C=CN=C1 | [2] |
Structural Representation
The unique linkage in this compound, compared to its natural isomer Histidine, is a critical design element.
Figure 1. Comparison of this compound and L-Histidine.
Strategic Considerations for Solid-Phase Synthesis
The success of SPPS is governed by a logical sequence of protection, coupling, and deprotection steps.[3] The imidazole side chain of histidine is notoriously problematic, and by extension, this NCAA requires careful strategic planning to avoid common pitfalls.[4]
The Fmoc/tBu Orthogonal Protection Scheme
The Fmoc/tBu strategy is the predominant method for modern SPPS due to its use of milder deprotection conditions compared to the Boc/Bzl strategy.[5][6] This approach relies on an orthogonal system where:
-
The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amine and is removed by a mild base (e.g., piperidine).
-
Side-chain protecting groups are typically tBu (tert-butyl) based and are removed by strong acid (e.g., trifluoroacetic acid, TFA) during the final cleavage step.[7]
Protecting the Imidazole Side Chain: A Critical Choice
An unprotected imidazole ring can cause significant side reactions during SPPS, most notably:
-
Racemization: The imidazole nitrogen can act as a base, promoting the abstraction of the α-proton and leading to a loss of stereochemical integrity, especially during the activation step.[8]
-
Side-chain Acylation: The imidazole ring can be acylated by the activated carboxylic acid of the incoming amino acid.
Therefore, protection of the imidazole nitrogen is mandatory. While specific data for this compound is sparse, we can extrapolate from the well-established strategies for Histidine. The Trityl (Trt) group is a common and effective choice for imidazole protection in Fmoc-SPPS. It provides sufficient steric bulk to prevent side reactions and is cleanly removed by TFA during the final cleavage.
Figure 2. Orthogonal strategy for incorporating the protected NCAA into a peptide.
Detailed Experimental Protocols
These protocols are designed for manual synthesis on a 0.1 mmol scale using a standard solid-phase synthesis vessel. All steps should be performed in a fume hood with appropriate personal protective equipment.
Protocol 1: Incorporation of Fmoc-2-(1H-imidazol(Trt)-1-yl)propanoic acid
This protocol begins after the N-terminal Fmoc group of the preceding amino acid on the resin has been removed.
Materials:
-
Peptidyl-resin (0.1 mmol, with free N-terminal amine)
-
Fmoc-2-(1H-imidazol(Trt)-1-yl)propanoic acid (0.4 mmol, 4 eq.)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (0.39 mmol, 3.9 eq.)
-
DIPEA (N,N-Diisopropylethylamine) (0.8 mmol, 8 eq.)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), synthesis grade
-
Acetic Anhydride
-
Pyridine
-
Methanol
Procedure:
-
Resin Swelling & Washing:
-
Wash the peptidyl-resin with DMF (3 x 5 mL, 1 min each). This ensures the peptide chains are fully solvated and accessible.
-
Wash with DCM (3 x 5 mL, 1 min each).
-
Wash with DMF (3 x 5 mL, 1 min each).
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve Fmoc-2-(1H-imidazol(Trt)-1-yl)propanoic acid (4 eq.) and HATU (3.9 eq.) in 2 mL of DMF.
-
Add DIPEA (4 eq., for activation) to the solution and vortex for 1-2 minutes. The formation of the activated ester is rapid. Causality Note: HATU is a highly efficient coupling reagent, particularly effective for hindered amino acids, minimizing the risk of epimerization.[5]
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the pre-activated amino acid solution to the resin.
-
Add the remaining DIPEA (4 eq., for coupling) to the vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of resin beads (~2-3 mg), wash thoroughly with DMF and DCM, and dry.
-
Perform a Kaiser (ninhydrin) test.[5] A blue/purple bead color indicates the presence of unreacted primary amines (incomplete coupling). A yellow/colorless result indicates a complete reaction.
-
If the test is positive: Drain the reaction solution and repeat the coupling step with a freshly prepared activated amino acid solution for another 1-2 hours ("double coupling").
-
-
Capping (Optional but Recommended):
-
Rationale: To permanently block any unreacted N-terminal amines and prevent the formation of deletion peptide impurities.
-
Wash the resin with DMF (3 x 5 mL).
-
Prepare a capping solution of Acetic Anhydride/Pyridine/DMF (1:1:3 v/v/v).
-
Add 5 mL of the capping solution to the resin and agitate for 20 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove all reagents and byproducts.
-
-
Proceed to the next cycle: The resin is now ready for the deprotection of the newly added Fmoc group and coupling of the subsequent amino acid.
Protocol 2: Final Cleavage and Deprotection
This protocol is performed after the full peptide sequence has been assembled.
Materials:
-
Dry Peptidyl-resin (from 0.1 mmol synthesis)
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler TFA/TIS/H₂O (95:2.5:2.5) cocktail is sufficient for most sequences without sensitive residues like Cys, Met, or Trp.
-
Cold Diethyl Ether
Procedure:
-
Preparation:
-
Place the dry peptidyl-resin in a 10 mL reaction vessel.
-
Prepare 5-10 mL of the cleavage cocktail in a graduated cylinder and cool it on an ice bath for 10 minutes.
-
-
Cleavage Reaction:
-
Add the cold cleavage cocktail to the resin.
-
Stopper the vessel and allow it to react at room temperature with occasional swirling for 2-3 hours. Causality Note: TFA cleaves the tBu-based side-chain protecting groups (like Trt) and the linker attaching the peptide to the resin. Scavengers like TIS, water, or those in Reagent K are critical to quench the highly reactive carbocations generated during this process, preventing re-attachment to electron-rich side chains.[9]
-
-
Peptide Isolation:
-
Filter the resin from the TFA/peptide solution into a 50 mL centrifuge tube.
-
Wash the resin with an additional 1-2 mL of fresh TFA to recover any remaining peptide.
-
Concentrate the TFA solution under a gentle stream of nitrogen to a volume of ~1-2 mL.
-
-
Peptide Precipitation:
-
Add the concentrated peptide solution dropwise to a separate 50 mL tube containing 40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form immediately.
-
Cap the tube and vortex briefly. Let it stand at -20°C for at least 30 minutes to ensure complete precipitation.
-
-
Washing and Drying:
-
Centrifuge the tube (e.g., 3000 x g for 5 min) to pellet the peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet by adding another 20 mL of cold ether, vortexing, and centrifuging again. Repeat this wash step twice more to remove residual scavengers.
-
After the final wash, decant the ether and dry the white peptide pellet under vacuum.
-
Analytical Characterization and Troubleshooting
The crude peptide must be analyzed for identity and purity before purification.
Standard Analytical Methods
| Method | Purpose | Expected Outcome |
| Analytical RP-HPLC | Assess purity and identify impurities. | A major peak corresponding to the target peptide, with purity typically >70% for crude products.[10] |
| LC-MS | Confirm the molecular weight (identity) of the product. | A mass spectrum showing an ion (e.g., [M+H]⁺) that matches the calculated molecular weight of the desired peptide.[11] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance of the NCAA; Inefficient activation; Poor resin swelling. | Perform a "double couple"; Switch to a more potent coupling reagent like HATU; Ensure adequate resin swelling time and use high-quality DMF. |
| Deletion Peptide Observed in MS | Incomplete coupling in a previous cycle without a capping step. | Implement a capping step after every coupling, especially for difficult sequences. |
| Low Cleavage Yield | Incomplete cleavage reaction; Peptide precipitation issues. | Extend cleavage time to 3-4 hours; Ensure ether is sufficiently cold and use a large volume excess for precipitation. |
| Unexpected Adducts in MS | Incomplete removal of protecting groups; Scavenger re-attachment. | Use a stronger cleavage cocktail (e.g., Reagent K) if sensitive residues are present; Ensure thorough washing of the precipitated peptide with cold ether. |
Conclusion
The use of this compound offers an exciting avenue for the design of novel peptide therapeutics with enhanced stability and unique biological properties. While its incorporation requires careful consideration of protecting group strategy and coupling conditions, the protocols outlined in this guide provide a robust framework for its successful application in Fmoc-based solid-phase synthesis. By understanding the chemical principles behind each step, from activation to final cleavage, researchers can mitigate common side reactions and efficiently produce high-quality, modified peptides, paving the way for the next generation of peptide-based drugs.[12]
References
-
Kelso, M. J., Doughty, L., & Bourne, G. T. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Synthetic Communications, 43(1), 1–8. [Link]
-
Kelso, M. J., Doughty, L., & Bourne, G. T. (2013). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. ResearchGate. [Link]
-
Vivar-García, L., et al. (2014). Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides. RSC Advances, 4, 32658–32672. [Link]
-
Wang, Y., et al. (2007). (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. Acta Crystallographica Section E, 63(Pt 12), o4631. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Advancing Pharmaceutical Research with Imidazole Derivatives. ningboinno.com. Retrieved January 3, 2026, from [Link]
-
Coon, J. J., et al. (2008). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 3(8), 1269–1282. [Link]
-
Mori, T., et al. (2019). Quantitative Determination of 2-Oxo-Imidazole-Containing Dipeptides by High-Performance Liquid Chromatography/Tandem Mass Spectrometry. Metabolites, 9(11), 259. [Link]
-
Pro-tein. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide. pro-tein.com. Retrieved January 3, 2026, from [Link]
-
Roda, G., et al. (2024). Synthesis and Biological Activity of Ultrashort Antimicrobial Peptides Bearing a Non‐Coded Amino Acid. Peptide Science, e24349. [Link]
-
Agilent. (n.d.). Application Compendium – Workflow Solutions for Peptide Therapeutics. Agilent. Retrieved January 3, 2026, from [Link]
-
Pennington, M. W. (2015). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Fauchère, J. L., & Schwyzer, R. (1981). Peptides and Peptidomimetics for Antimicrobial Drug Design. MDPI. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-(1H-imidazol-1-yl)propanoic acid. PubChem. Retrieved January 3, 2026, from [Link]
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El-Faham, A., & Albericio, F. (2011). Solid phase peptide synthesis: new resin and new protecting group. Chemical Reviews, 111(11), 6557–6602. [Link]
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Juhász, M., & Beke, M. (2022). Epimerisation in Peptide Synthesis. Molecules, 27(19), 6289. [Link]
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JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. JPT. Retrieved January 3, 2026, from [Link]
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Breslow, R. (1998). How do imidazole groups catalyze the cleavage of RNA in enzyme models and in enzymes? Evidence from "negative catalysis". Accounts of Chemical Research, 31(9), 583–588. [Link]
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Albericio, F., & Kruger, H. G. (2020). Peptide Therapeutics 2.0. Molecules, 25(10), 2293. [Link]
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Bofill, J. M., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. International Journal of Molecular Sciences, 24(8), 7545. [Link]
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Fukase, K., & Yoshiya, T. (2006). New Protecting Group Strategies for the Solid-Phase Synthesis and Modification of Peptides, Oligonucleotides, and Oligosaccharides. Angewandte Chemie International Edition, 45(40), 6596–6600. [Link]
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Amblard, F., et al. (2023). A Novel Hybrid SPPS/LPPS Strategy for the Synthesis of Tirzepatide via Native Chemical Ligation. ChemRxiv. [Link]
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Amblard, F., et al. (2023). A Novel Hybrid SPPS/LPPS Strategy for the Synthesis of Tirzepatide via Native Chemical Ligation. ChemRxiv. [Link]
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GenScript. (n.d.). Overview of Custom Peptide Synthesis. GenScript. Retrieved January 3, 2026, from [Link]
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Lee, Y. S., & Lee, M. (2022). Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery. Biomolecules, 12(9), 1241. [Link]
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Application Notes & Protocols: A Framework for In Vitro Biological Evaluation of 2-(1H-imidazol-1-yl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
For: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive framework for the initial in vitro biological characterization of 2-(1H-imidazol-1-yl)propanoic acid. Given its structural features—a core imidazole ring and a propanoic acid moiety—this guide proposes a tiered screening approach. The imidazole scaffold is a privileged structure in medicinal chemistry, present in numerous bioactive compounds, including the essential amino acid L-histidine.[1][2] This structural analogy suggests that enzymes involved in histidine metabolism are plausible primary targets. Furthermore, the broad biological activities reported for imidazole derivatives, such as anticancer and anti-inflammatory effects, warrant investigation through robust cell-based assays.[3][4]
Our approach is designed to first identify direct molecular interactions through targeted enzyme inhibition assays, followed by an assessment of broader cellular phenotypes. This logical progression ensures a cost-effective and scientifically rigorous evaluation, moving from specific molecular targets to complex biological systems.
Overall Investigative Workflow
The proposed workflow begins with primary enzymatic screening against high-probability targets, followed by secondary cell-based assays to determine cytotoxic and anti-inflammatory potential. This tiered approach efficiently funnels the investigation toward the most promising biological activities.
Figure 1: Proposed screening cascade for this compound.
Section 1: Primary Screening - Enzyme Inhibition Assays
The structural similarity of this compound to L-histidine makes enzymes in the histidine degradation pathway primary candidates for targeted inhibition studies.[5][6] This pathway is critical for amino acid homeostasis, and its dysregulation is linked to several disorders.[7] We propose direct, continuous spectrophotometric assays where possible, as they offer real-time kinetic data.
Protocol 1.1: Histidine Ammonia-Lyase (HAL) Inhibition Assay
-
Introduction and Rationale: Histidine ammonia-lyase (HAL), or histidase, is the first and rate-limiting enzyme in the catabolism of L-histidine, catalyzing its non-oxidative deamination to trans-urocanic acid and ammonia.[6][8] Inhibition of HAL is a key strategy for studying histidine metabolism. The product, urocanic acid, has a distinct UV absorbance maximum, allowing for a direct and continuous spectrophotometric assay.[9]
-
Principle of the Assay: The enzymatic activity of HAL is monitored by measuring the rate of formation of trans-urocanic acid, which absorbs light at approximately 277 nm. A decrease in the rate of absorbance increase in the presence of the test compound indicates inhibition.
-
Detailed Protocol:
-
Reagent Preparation:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.5.
-
Substrate Stock: 100 mM L-histidine in Assay Buffer.
-
Enzyme Solution: Recombinant human Histidine Ammonia-Lyase (HAL) diluted in Assay Buffer to a working concentration (e.g., 0.1 U/mL). The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Test Compound: Prepare a 10 mM stock of this compound in a suitable solvent (e.g., water or DMSO). Create serial dilutions in the same solvent.
-
-
Assay Procedure (96-well UV-transparent plate):
-
To each well, add:
-
170 µL of Assay Buffer.
-
2 µL of test compound dilution or vehicle control (e.g., DMSO).
-
10 µL of Enzyme Solution.
-
-
Incubate the plate at 37°C for 10 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of Substrate Stock (for a final concentration of 10 mM L-histidine).
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the increase in absorbance at 277 nm every 30 seconds for 15 minutes.
-
-
Controls (Self-Validation):
-
Negative Control (100% activity): Replace the test compound with vehicle solvent.
-
Positive Control (Inhibitor): Use a known HAL inhibitor if available. L-histidine methyl ester can act as a competitive inhibitor and may be used for validation.[9]
-
Background Control (No enzyme): Replace the enzyme solution with Assay Buffer to correct for any non-enzymatic substrate degradation.
-
-
-
Data Analysis and Presentation:
-
Calculate the reaction rate (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each compound concentration: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
| Compound Concentration (µM) | Reaction Rate (mOD/min) | % Inhibition |
| 0 (Vehicle) | Value | 0 |
| 0.1 | Value | Value |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
| IC50 (µM) | - | Value |
Table 1: Example data table for HAL inhibition assay.
Section 2: Secondary Screening - Cell-Based Assays
Cell-based assays are essential for understanding a compound's activity in a more complex biological context, providing insights into its potential cytotoxicity, permeability, and effects on cellular signaling pathways.[10] Based on the prevalence of anticancer and anti-inflammatory activities among imidazole derivatives, we prioritize these two areas for secondary screening.[1][3]
Protocol 2.1: General Cytotoxicity Screening via MTT Assay
-
Introduction and Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a foundational screening tool in drug discovery to identify compounds with potential anticancer activity or general toxicity.[11][12]
-
Principle of the Assay: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble compound to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of metabolically active cells.
-
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture selected cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, and a non-cancerous line like HEK293 for selectivity) in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for 48 or 72 hours at 37°C, 5% CO2.
-
-
MTT Assay Procedure:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[13]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
-
Expert Insights & Self-Validation:
-
Causality: The 24-hour pre-incubation period is critical for cells to recover from trypsinization and adhere properly, ensuring that the observed effects are due to the compound and not experimental stress.
-
Trustworthiness: Including a positive control (e.g., Doxorubicin) validates the assay's sensitivity to cytotoxic agents. A panel of cell lines, including a non-cancerous line, is essential for determining a compound's selectivity index (SI = IC50 in normal cells / IC50 in cancer cells), a key parameter in drug development.
-
Figure 2: Workflow for the MTT cytotoxicity assay.
-
Data Analysis and Presentation:
-
Calculate the percentage of cell viability: % Viability = [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100
-
Plot percent viability against the logarithm of compound concentration to determine the IC50 value for each cell line.
-
| Cell Line | IC50 (µM) of Test Compound | IC50 (µM) of Doxorubicin (Control) | Selectivity Index (SI) |
| MCF-7 (Breast Cancer) | Value | Value | Value |
| A549 (Lung Cancer) | Value | Value | Value |
| HEK293 (Normal) | Value | Value | - |
Table 2: Example data summary for cytotoxicity screening.
Protocol 2.2: Anti-Inflammatory Activity via Cytokine Release Assay
-
Introduction and Rationale: Chronic inflammation is implicated in numerous diseases, and modulating the inflammatory response is a key therapeutic strategy.[14] Many imidazole-containing compounds exhibit anti-inflammatory properties.[4] This assay measures the ability of this compound to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), from immune cells stimulated with Lipopolysaccharide (LPS).[15][16]
-
Principle of the Assay: Macrophages (e.g., RAW 264.7 cell line or primary human peripheral blood mononuclear cells, PBMCs) are treated with the test compound and then stimulated with LPS, a potent inflammatory agent. LPS activates Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like NF-κB and subsequent production of TNF-α. The concentration of TNF-α released into the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA). A reduction in TNF-α levels indicates anti-inflammatory activity.[17]
Figure 3: Simplified LPS-induced TNF-α signaling pathway.
-
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture RAW 264.7 macrophages and seed them into a 24-well plate at a density of 2.5 x 10^5 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells by replacing the medium with fresh medium containing various non-toxic concentrations of the test compound (determined from the MTT assay) or vehicle control.
-
Incubate for 1-2 hours.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate for 18-24 hours.
-
-
Supernatant Collection and ELISA:
-
Centrifuge the plate at low speed (e.g., 300 x g for 5 minutes) to pellet any detached cells.
-
Carefully collect the culture supernatants and store them at -80°C until analysis.
-
Quantify the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions precisely.
-
-
-
Expert Insights & Self-Validation:
-
Causality: Pre-incubation with the compound before LPS stimulation is crucial to assess its ability to prevent the inflammatory cascade rather than just mitigating its downstream effects.
-
Trustworthiness: It is vital to run a parallel cytotoxicity assay (e.g., MTT) at the same compound concentrations used in this experiment. This ensures that any observed decrease in cytokine production is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells. A known anti-inflammatory drug (e.g., Dexamethasone) should be used as a positive control.
-
-
Data Analysis and Presentation:
-
Generate a standard curve from the ELISA standards.
-
Calculate the concentration of TNF-α (pg/mL) in each sample.
-
Calculate the percent inhibition of TNF-α release and determine the IC50 value.
-
| Treatment | TNF-α Conc. (pg/mL) | % Inhibition of TNF-α Release | Cell Viability (%) |
| Unstimulated + Vehicle | Baseline | - | 100 |
| LPS + Vehicle | Max Value | 0 | ~100 |
| LPS + Compound (Conc. 1) | Value | Value | Value |
| LPS + Compound (Conc. 2) | Value | Value | Value |
| LPS + Compound (Conc. 3) | Value | Value | Value |
| IC50 (µM) | - | Value | - |
Table 3: Example data summary for anti-inflammatory assay.
References
- BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- BenchChem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.
- Protein Fluidics, Inc. Multi-parametric Human Cell Based Inflammation Assay for Cytokines and Cell Surface Antigens.
- The Journal of Immunology. (2018). Multi-parametric Human Cell-Based Inflammation Assay for Cytokines and Cell Surface Antigens. Oxford Academic.
- SciSpace. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development.
- MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
- International Journal of Pharmaceutical Research and Applications. In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
- PubMed. (2009).
- SPIE Digital Library.
- Preprints.org. Significance of Imidazole in Cancer Drug Discovery: Recent Advancements.
- Redoxis.
- Wikipedia. Imidazole.
- PubMed Central. (2021).
- PubMed. (1973). Inhibition of urocanase by cupric ion.
- SpringerLink. (2023).
- PubMed. (2019). In vitro evaluation of arylsubstituted imidazoles derivatives as antiprotozoal agents and docking studies on sterol 14α-demethylase (CYP51) from Trypanosoma cruzi, Leishmania infantum, and Trypanosoma brucei.
- Assay Genie. Human Histidine Ammonia Lyase (HAL) ELISA Kit.
- MyBioSource. Human Formiminotransferase Cyclodeaminase (FTCD) ELISA Kit.
- PMC - NIH. (2024).
- Creative Proteomics. Histidine Metabolism Overview.
- Syd Labs. HAL Enzyme, Histidine ammonia-lyase, Human HAL Enzyme.
- M-CSA. Histidine ammonia-lyase.
- MDPI. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement.
- PMC - PubMed Central. (2020). Histidine Metabolism and Function.
- GeneCards. FTCD Gene.
- YouTube. (2023). Functional in vitro assays for drug discovery.
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Application Note & Protocol: Synthesis of 2-(1H-Imidazol-1-yl)propanoic Acid via N-Alkylation of Imidazole with 2-Bromopropanoic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the N-alkylation of imidazole with 2-bromopropanoic acid to synthesize 2-(1H-imidazol-1-yl)propanoic acid. N-alkylated imidazole derivatives are significant structural motifs in numerous biologically active compounds. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety precautions, and methods for purification and characterization. The provided protocol is designed to be a robust starting point for researchers, emphasizing scientific integrity and reproducibility.
Introduction and Scientific Background
The imidazole ring is a fundamental heterocyclic scaffold in medicinal chemistry, present in many natural and synthetic bioactive molecules. The N-alkylation of imidazoles is a crucial transformation that allows for the introduction of various substituents, significantly modulating the physicochemical and pharmacological properties of the parent molecule.[1] The target molecule, this compound, is an imidazolyl carboxylic acid, a class of compounds with potential applications as intermediates in the synthesis of pharmaceuticals and as probes in biological systems.[2][3]
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. Imidazole itself is a moderately weak base. To enhance its nucleophilicity for the alkylation reaction, a base is typically employed to deprotonate the N-H of the imidazole ring, forming the more nucleophilic imidazolide anion.[4][5] This anion then attacks the electrophilic carbon atom of 2-bromopropanoic acid, displacing the bromide leaving group.
The choice of base and solvent is critical for the success of this reaction. A base strong enough to deprotonate imidazole but not so strong as to cause unwanted side reactions with the carboxylic acid moiety of 2-bromopropanoic acid is preferred. Common bases for such alkylations include potassium carbonate (K₂CO₃) and potassium hydroxide (KOH).[4][6] The solvent should be able to dissolve the reactants and facilitate the SN2 reaction; polar aprotic solvents like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are often suitable.[4]
Reaction Mechanism and Causality
The N-alkylation of imidazole with 2-bromopropanoic acid follows a well-established SN2 pathway. The key steps are outlined below:
-
Deprotonation of Imidazole: A base (e.g., K₂CO₃) abstracts the acidic proton from the N1 position of the imidazole ring, generating the imidazolide anion. The negative charge is delocalized over both nitrogen atoms, but it acts as a potent nucleophile.[7]
-
Nucleophilic Attack: The imidazolide anion attacks the carbon atom bearing the bromine in 2-bromopropanoic acid. This is a concerted step where the new N-C bond forms as the C-Br bond breaks.
-
Product Formation: The final product, this compound, is formed along with the corresponding bromide salt of the base's cation.
The carboxylic acid group on the alkylating agent introduces a potential complication. A strong base could deprotonate the carboxylic acid, forming a carboxylate. While this does not prevent the alkylation, it may affect the solubility of the reactants and the overall reaction kinetics. The use of a moderately strong base like potassium carbonate is a strategic choice to favor the deprotonation of the more acidic imidazole N-H over extensive deprotonation of the carboxylic acid.
Safety and Handling
Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheets (SDS) for all reagents.
-
Imidazole: Causes severe skin burns and eye damage.[8][9][10] It is harmful if swallowed and may cause reproductive harm.[8][11] Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[10]
-
2-Bromopropanoic Acid: This is a corrosive material that can cause severe skin burns and eye damage.[12][13] It is toxic if swallowed and inhalation may cause corrosive injuries to the respiratory tract.[12][13][14] All handling must be performed in a chemical fume hood with appropriate PPE.
-
Potassium Carbonate: While less hazardous than the other reagents, it can cause skin and eye irritation. Avoid inhaling the dust.
-
Acetonitrile: A flammable liquid and is harmful if swallowed or inhaled. Work in a well-ventilated area and away from ignition sources.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
4.1. Reagents and Materials
-
Imidazole
-
2-Bromopropanoic acid
-
Potassium carbonate (anhydrous)
-
Acetonitrile (anhydrous)
-
Ethyl acetate
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate or sodium sulfate (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
4.2. Reaction Setup and Procedure
-
To a dry round-bottom flask equipped with a magnetic stir bar, add imidazole (1.0 equivalent) and anhydrous potassium carbonate (1.1 to 1.5 equivalents).
-
Add anhydrous acetonitrile to the flask to create a stirrable suspension (approximately 10-20 mL per gram of imidazole).
-
Stir the mixture at room temperature for 15-30 minutes to allow for the partial deprotonation of imidazole.
-
In a separate container, dissolve 2-bromopropanoic acid (1.0 to 1.2 equivalents) in a minimal amount of anhydrous acetonitrile.
-
Add the 2-bromopropanoic acid solution dropwise to the stirred imidazole suspension at room temperature.
-
After the addition is complete, heat the reaction mixture to a gentle reflux (the boiling point of acetonitrile is approximately 82 °C) and maintain this temperature.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of dichloromethane and methanol or ethyl acetate and methanol.
-
Once the reaction is complete (typically after several hours, as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.
4.3. Work-up and Purification
-
Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium bromide). Wash the solid residue with a small amount of acetonitrile.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
The crude product will likely be a viscous oil or solid. At this stage, an acid-base extraction can be employed for purification.[15]
-
Dissolve the crude residue in ethyl acetate.
-
Transfer the ethyl acetate solution to a separatory funnel and wash with water and then brine to remove any remaining inorganic salts.
-
To separate the product from unreacted imidazole, extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The N-alkylated imidazole product, being basic, will move into the aqueous layer as its hydrochloride salt, while unreacted imidazole will also be extracted.
-
Carefully neutralize the acidic aqueous layer with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product may precipitate out of the solution.
-
Extract the neutralized aqueous solution multiple times with ethyl acetate or dichloromethane to recover the purified product.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.[15]
Data Presentation
| Parameter | Recommended Value | Rationale |
| Stoichiometry | ||
| Imidazole | 1.0 equiv | Limiting reagent |
| 2-Bromopropanoic Acid | 1.0 - 1.2 equiv | A slight excess can drive the reaction to completion |
| Base (K₂CO₃) | 1.1 - 1.5 equiv | To ensure complete deprotonation of imidazole[4] |
| Reaction Conditions | ||
| Solvent | Anhydrous Acetonitrile | A polar aprotic solvent that facilitates SN2 reactions[4][6] |
| Temperature | Reflux (~82 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate[6] |
| Reaction Time | Monitor by TLC | Dependent on scale and specific conditions |
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the structure of the product. Expect to see characteristic peaks for the imidazole ring protons, as well as the protons of the propanoic acid moiety. The chemical shifts of the imidazole protons are sensitive to pH.[2]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product and confirm its elemental composition (via high-resolution mass spectrometry).
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carboxylic acid O-H and C=O stretches.
Visualization of the Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete deprotonation of imidazole- Low reaction temperature- Impure or wet reagents/solvents | - Use a stronger base (e.g., KOH) or a different solvent (e.g., DMF)[4]- Ensure the reaction is at a sufficient reflux temperature- Use anhydrous solvents and freshly opened reagents |
| Formation of Side Products | - Over-alkylation (formation of imidazolium salts)- Reaction with the carboxylic acid group | - Use a 1:1 stoichiometry of imidazole to alkylating agent- Avoid excessively strong bases |
| Difficult Purification | - Product is highly water-soluble- Emulsion formation during extraction | - Saturate the aqueous layer with NaCl (brine) before extraction- Use a different extraction solvent or allow the emulsion to stand |
Conclusion
The protocol described in this application note presents a reliable method for the synthesis of this compound via N-alkylation of imidazole with 2-bromopropanoic acid. By understanding the underlying reaction mechanism and paying close attention to the reaction conditions and safety precautions, researchers can successfully synthesize this valuable imidazole derivative for further applications in drug discovery and chemical biology.
References
- Agilent Technologies, Inc. (2019-03-30).
- BenchChem. (2025).
- BenchChem. (n.d.).
- Fisher Scientific. (2011-03-21).
- Fisher Scientific. (2010-02-04).
- ECHEMI. (n.d.).
- BioMedica Diagnostics. (n.d.).
- ChemSupply Australia. (2023-09-25).
- Carl ROTH. (n.d.).
- NEB. (2023-12-13).
- Haz-Map. (n.d.). 2-Bromopropanoic acid - Hazardous Agents.
- ChemicalBook. (n.d.).
- Google Patents. (n.d.). US5011934A - Process for preparing 1-alkylimidazoles.
- BenchChem. (n.d.).
- Inorganica Chimica Acta. (2025-08-06).
- BenchChem. (n.d.).
- ResearchGate. (n.d.). (i) N-alkylation of imidazole: RBr, (KOH/K2CO3), acetonitrile, 80°C,....
- ChemicalBook. (n.d.). 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis.
- University of Otago. (n.d.).
- Chemistry Online. (2022-11-03). Imidazoles.
- Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid.
- Beilstein Journals. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- Reddit. (2023-05-17). This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry.
- NIH. (n.d.). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition.
- Beilstein Journal of Organic Chemistry. (2008-11-17).
- Supplementary Material. (n.d.).
- ResearchGate. (2025-08-06). (PDF)
- Google Patents. (n.d.). WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid.
- Journal of Pharmaceutical Negative Results. (n.d.).
- Beilstein Journal of Organic Chemistry. (2025-08-09).
- ResearchGate. (n.d.).
- PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents.
- PubMed. (n.d.). Imidazol-1-ylalkanoic acids as extrinsic 1H NMR probes for the determination of intracellular pH, extracellular pH and cell volume.
- ZFIN. (n.d.). ChEBI: 3-(1H-imidazol-1-yl)propanoic acid.
- Google Patents. (n.d.).
- ResearchGate. (2025-08-05). Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents | Request PDF.
- BLDpharm. (n.d.). 1074-59-5|3-(1H-Imidazol-4-yl)propanoic acid.
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The Strategic Synthesis of Zoledronic Acid: An Application Guide to the Use of 2-(1H-Imidazol-1-yl)acetic Acid as a Key Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Importance of the Imidazole-Containing Precursor in Zoledronic Acid Synthesis
Zoledronic acid, a third-generation nitrogen-containing bisphosphonate, is a critical therapeutic agent for various bone-related disorders, including osteoporosis, Paget's disease, and cancer-induced bone metastases.[1][2][3] Its potent inhibitory effect on osteoclast-mediated bone resorption is central to its clinical efficacy.[3] The synthesis of zoledronic acid is a topic of significant interest in pharmaceutical chemistry, with a focus on developing efficient, scalable, and environmentally conscious manufacturing processes.[1][4]
A cornerstone of many successful synthetic strategies is the use of an imidazole-containing precursor, most notably 2-(1H-imidazol-1-yl)acetic acid and its hydrochloride salt.[1][5][6][7] This guide provides a detailed exploration of the synthesis of zoledronic acid utilizing this key intermediate.
A Note on Precursor Specificity: While this guide focuses on the well-documented and industrially relevant precursor, 2-(1H-imidazol-1-yl)acetic acid, it is important to address the inquiry regarding 2-(1H-imidazol-1-yl)propanoic acid. Extensive review of the current scientific literature and patent landscape does not reveal established protocols for the use of the propanoic acid derivative as a direct precursor for the synthesis of zoledronic acid. The methods described herein are specific to the acetic acid analogue, which is the validated and widely utilized starting material.
The Synthetic Blueprint: From Imidazole Precursor to Active Pharmaceutical Ingredient
The conversion of 2-(1H-imidazol-1-yl)acetic acid to zoledronic acid is fundamentally a phosphorylation reaction. This process involves the introduction of two phosphonic acid groups onto the carbon adjacent to the carboxyl group of the precursor. The general synthetic scheme is a multi-step process that can be carried out in one pot.[8]
Reaction Mechanism Overview
The synthesis typically proceeds through the reaction of 2-(1H-imidazol-1-yl)acetic acid with a mixture of phosphorous acid and a phosphorylating agent, such as phosphorus oxychloride or phosphorus trichloride.[6][9][10] The reaction is often conducted in a suitable solvent, such as chlorobenzene or a high-boiling point solvent like sulfolane, to accommodate the required reaction temperatures.[6][10] The initial reaction forms an intermediate that is subsequently hydrolyzed to yield zoledronic acid.[9]
The following diagram illustrates the general synthetic workflow:
Caption: General workflow for the synthesis of zoledronic acid.
Detailed Experimental Protocol: A Step-by-Step Guide
This protocol is a synthesis of methodologies reported in the scientific literature and patents.[6][9][10] Researchers should adapt and optimize these conditions based on their specific laboratory setup and scale.
Materials and Reagents
-
2-(1H-Imidazol-1-yl)acetic acid hydrochloride
-
Phosphorous acid
-
Phosphorus oxychloride
-
Chlorobenzene
-
Deionized water
-
Methanol
Equipment
-
Glass reactor with overhead stirrer, reflux condenser, and dropping funnel
-
Heating mantle with temperature controller
-
Filtration apparatus (Büchner funnel and flask)
-
Drying oven
Procedure
-
Reaction Setup: In a clean and dry glass reactor, suspend 2-(1H-imidazol-1-yl)acetic acid hydrochloride (e.g., 7.0 g, 0.043 mol) and phosphorous acid (e.g., 9.5 g, 0.116 mol) in chlorobenzene (e.g., 50 mL).[6]
-
Addition of Phosphorylating Agent: Heat the suspension to 80-85 °C. Slowly add phosphorus oxychloride (e.g., 9.6 mL, 0.103 mol) to the reaction mixture over a period of 2 hours, maintaining the temperature.[6]
-
Reaction Progression: After the addition is complete, increase the temperature to 90-95 °C and maintain for 2.5 hours.[6]
-
Hydrolysis: Cool the reaction mixture to 60-65 °C. Carefully and slowly add deionized water (e.g., 100 mL) at this temperature. An exothermic reaction may occur.[6]
-
Aqueous Workup: Separate the aqueous layer and transfer it to a clean flask. Heat the aqueous layer to reflux for 18 hours.[6]
-
Crystallization: Cool the solution to room temperature. Add methanol (e.g., 140 mL) to induce precipitation.[6]
-
Isolation and Drying: Cool the mixture to 0-5 °C and stir for 3 hours to ensure complete crystallization. Filter the resulting solid, wash with cold methanol, and dry in an oven to obtain zoledronic acid.[6]
Analytical Characterization and Quality Control
The identity and purity of the synthesized zoledronic acid must be confirmed using appropriate analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of zoledronic acid and detecting any related substances, such as the unreacted 2-(1H-imidazol-1-yl)acetic acid precursor.[2][11][12] Due to the polar nature of zoledronic acid, ion-pairing agents are often added to the mobile phase in reverse-phase HPLC methods to improve retention and resolution on C18 columns.[2][12]
Table 1: Example HPLC Method Parameters for Zoledronic Acid Analysis
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and a buffer solution (e.g., 12 mM ammonium acetate) with an ion-pairing agent (e.g., 35 mM n-pentylamine), pH 7.0[12] |
| Flow Rate | 1.0 mL/min[12] |
| Detection | UV at 215 nm or Evaporative Light Scattering Detector (ELSD)[12][13] |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of zoledronic acid.
-
Mass Spectrometry (MS): Mass spectrometry provides information on the molecular weight of the synthesized compound, further confirming its identity.[13]
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction; side reactions; loss during workup. | Optimize reaction time and temperature; ensure slow and controlled addition of reagents; carefully perform extraction and crystallization steps. |
| Impure Product | Unreacted starting materials; formation of byproducts. | Monitor reaction completion by TLC or HPLC; optimize purification steps (e.g., recrystallization from different solvent systems).[1] |
| Poor Crystallization | Incorrect solvent system; presence of impurities. | Experiment with different anti-solvents; ensure the crude product is sufficiently pure before crystallization. |
Safety Considerations
-
Phosphorus oxychloride and phosphorus trichloride are corrosive and react violently with water. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
The reaction generates hydrogen chloride gas, which is corrosive and toxic. Ensure adequate ventilation and consider using a scrubber.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The synthesis of zoledronic acid from 2-(1H-imidazol-1-yl)acetic acid is a well-established and robust process. By carefully controlling reaction conditions and employing appropriate analytical techniques for quality control, researchers can successfully synthesize this important active pharmaceutical ingredient. This guide provides a comprehensive framework for understanding and implementing this synthetic route, empowering researchers in their drug development endeavors.
References
- Review of methods for synthesizing and purifying zoledronic acid. (2024). Google AI Search Grounding API.
- Belwal, C. K., & Patel, J. (2019). Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid. Asian Journal of Green Chemistry, 3(4), 483-491.
- Benchchem. (n.d.).
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid. (2008). Beilstein Journal of Organic Chemistry, 4, 42.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Zoledronic acid.
- RP-HPLC method for quantitative analysis of zoledronic acid. (2024). Google AI Search Grounding API.
- Determination of Zoledronic Acid and Its Related Substances by High Performance Liquid Chromatography with Evaporative Light Scattering Detection. (2018).
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Beilstein Journal of Organic Chemistry, 4, 42.
- Aliabad, J. M., Hosseini, M., & Rouhani, M. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.
- Quantification of Low Amounts of Zoledronic Acid by HPLC-ESI-MS Analysis: Method Development and Valid
- Sanjay, S. S. (2023). AN EXHAUSTIVE METHODOLOGICAL REVIEW OF PATENTS ON THE SYNTHESIS AND PURIFICATION OF ZOLEDRONIC ACID.
- Process for making zoledronic acid. (2013).
- Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Beilstein Journal of Organic Chemistry, 4, 42.
- Ratrout, S., Al-Qirim, T., & Al-Hiari, Y. (2014). A One-Pot and Efficient Synthesis of Zoledronic Acid Starting from Tert-butyl Imidazol-1-yl Acetate.
- Sanjay, S. S. (2023). A sectorial overview on the synthesis of Zoledronic acid: An overview of solvent-free and solvent/s-involved phosphorylation to synthesize Zoledronic acid. Indian journal of pharmacy and drug studies.
- Aliabad, J. M., Hosseini, M., & Rouhani, M. (2016). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid: the most important precursor for the synthesis of zoledronic acid. Semantic Scholar.
- (1-Hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl)diphosphonic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- (1-Hydroxy-2-(1H-imidazol-1-yl)ethane-1,1-diyl)diphosphonic acid. (n.d.). Sigma-Aldrich.
- Zoledronic Acid Related Compound A (2-(1H-Imidazol-1-yl)acetic acid). (n.d.). CymitQuimica.
- Zoledronic acid Related Compound A - 2-(1H-Imidazole-1-yl)acetic acid. (n.d.). Sigma-Aldrich.
- Synthesis of Hydroxymethylenebisphosphonic Acid Derivatives in Different Solvents. (2013). Molecules, 18(10), 11957-11981.
- A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid. (2005).
- Zoledronic Acid Related Compound A (30 mg) (2-(1H-Imidazol-1-yl)acetic acid). (n.d.). USP Store.
- (1-Hydroxy-2-(1H-iMidazol-1-yl)ethane-1,1-diyl)diphosphonic acid-118072-93-8. (n.d.). Toronto Research Chemicals.
Sources
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- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Solvent-free synthesis for imidazole-1-yl-acetic acid hydrochloride: an intermediate for zoledronic acid [ajgreenchem.com]
- 5. Synthesis of imidazol-1-yl-acetic acid hydrochloride: a key intermediate for zoledronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. BJOC - Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP2192126B1 - Process for making zoledronic acid - Google Patents [patents.google.com]
- 10. WO2005066188A1 - A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid - Google Patents [patents.google.com]
- 11. RP-HPLC method for quantitative analysis of zoledronic acid. [wisdomlib.org]
- 12. academic.oup.com [academic.oup.com]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
optimizing reaction conditions for the synthesis of 2-(1H-imidazol-1-yl)propanoic acid
Technical Support Center: Synthesis of 2-(1H-imidazol-1-yl)propanoic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable results.
Core Concepts: The Chemistry of N-Alkylation
The synthesis of this compound is typically achieved via a nucleophilic substitution reaction (SN2) between imidazole and a three-carbon electrophile bearing a leaving group at the C2 position. Imidazole, while aromatic, possesses a nucleophilic nitrogen (N-1) that can attack an electrophilic carbon. The reaction's success hinges on carefully controlling parameters to favor the desired mono-N-alkylation and minimize common side reactions.
The imidazole ring system can act as both a base and a weak acid[1]. For N-alkylation, the imidazole anion, formed by deprotonation with a suitable base, is the key reactive species. This deprotonation significantly enhances its nucleophilicity, driving the reaction forward[2].
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Category 1: Low or No Product Yield
Question: My reaction shows very little conversion to the desired product, even after extended reaction times. What are the likely causes and how can I fix this?
Answer: Low conversion is a common issue that can typically be traced to three main areas: reagent activity, reaction conditions, or inherent substrate limitations.
-
Reagent Inactivity:
-
Imidazole: Ensure your imidazole is dry. While stable, it can absorb atmospheric moisture, which can quench strong bases like NaH.
-
Alkylating Agent: Use a fresh, high-purity alkylating agent (e.g., ethyl 2-bromopropanoate). Halo-esters can degrade over time.
-
Base Strength: The choice of base is critical. For alkylating agents like halo-esters, a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is often sufficient when paired with a polar aprotic solvent like DMF or acetonitrile[3]. However, if the reaction is sluggish, switching to a stronger base like sodium hydride (NaH) in an anhydrous solvent like THF can dramatically increase the rate by fully deprotonating the imidazole.
-
-
Suboptimal Reaction Conditions:
-
Temperature: N-alkylation of imidazole can be slow at room temperature. Heating the reaction is often necessary. A good starting point is 60-80 °C. For particularly stubborn reactions, microwave-assisted synthesis can significantly accelerate the rate and improve yields[4].
-
Solvent Choice: The solvent must be able to dissolve the imidazole and the base, and it should be aprotic to avoid reacting with the base or alkylating agent. Dimethylformamide (DMF) and acetonitrile are excellent choices for reactions using carbonate bases. Tetrahydrofuran (THF) is standard for hydride bases.
-
-
Steric Hindrance: While not an issue for unsubstituted imidazole, if you are working with a substituted imidazole derivative, steric bulk near the nitrogen atoms can impede the approach of the alkylating agent, leading to slow reaction rates[4]. In such cases, higher temperatures or more reactive alkylating agents might be required.
| Parameter | Recommendation A (Standard) | Recommendation B (Accelerated) | Rationale |
| Base | K₂CO₃ (Potassium Carbonate) | NaH (Sodium Hydride, 60% in oil) | K₂CO₃ is easier to handle; NaH is a stronger, non-nucleophilic base for faster deprotonation. |
| Solvent | DMF or Acetonitrile | Anhydrous THF | Matched to the base. DMF/ACN have high boiling points suitable for heating. THF is required for NaH. |
| Temperature | 60 - 80 °C | Reflux (approx. 66 °C for THF) | Thermal energy is needed to overcome the activation barrier. |
Category 2: Impurity and Side-Product Formation
Question: My final product is contaminated with a significant side product that is difficult to remove. What is it and how can I prevent its formation?
Answer: The most common side reaction in the N-alkylation of imidazoles is the formation of a quaternary imidazolium salt[4]. This occurs when the already N-alkylated product (which is still nucleophilic) undergoes a second alkylation.
Caption: Competing reaction pathways leading to side-product formation.
Prevention Strategies:
-
Control Stoichiometry: Use a slight excess of the imidazole relative to the alkylating agent (e.g., 1.1 to 1.2 equivalents of imidazole). This ensures the alkylating agent is consumed before it can react significantly with the product. Do not use an excess of the alkylating agent[4].
-
Monitor the Reaction: Closely follow the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. Stop the reaction as soon as the starting alkylating agent is fully consumed. Over-running the reaction provides more opportunity for the second alkylation to occur[4].
-
Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first, improving selectivity. However, this may require longer reaction times.
Question: I'm using 2-bromopropanoic acid directly instead of its ester, and the reaction is messy. Why is this happening?
Answer: Using the free acid as the alkylating agent introduces complications. The acidic proton of the carboxylic acid will react with your base. This requires using at least two equivalents of base: one to deprotonate the imidazole and one to neutralize the propanoic acid. This can lead to complex salt mixtures and make the reaction medium heterogeneous and difficult to stir, often resulting in lower yields and a more challenging workup.
Recommendation: It is highly advisable to use an ester of the halo-acid, such as ethyl or tert-butyl 2-bromopropanoate. The ester protects the carboxylic acid, simplifies the reaction, and generally leads to cleaner product formation and easier purification[5]. The ester can then be easily hydrolyzed in a subsequent step to yield the final carboxylic acid.
Category 3: Product Isolation and Purification
Question: My product seems to be highly soluble in water, making extraction with organic solvents inefficient. What is the best way to isolate it?
Answer: This is a well-known challenge for small, polar molecules like imidazole-acetic or -propanoic acids[5]. Their zwitterionic character at neutral pH contributes to high water solubility. Here are proven strategies:
-
Non-Aqueous Workup / Precipitation as a Salt: A robust method involves precipitating the product as a hydrochloride salt. After the reaction (especially if an ester was used and subsequently hydrolyzed with aqueous HCl), you can evaporate the water and other volatiles. The resulting crude solid can then be triturated or recrystallized from a solvent system like isopropanol/dichloromethane to isolate the clean hydrochloride salt of your product[5]. This avoids aqueous extraction entirely.
-
Ion-Exchange Chromatography: This is a powerful technique for purifying zwitterionic compounds. You can use a cation-exchange resin to bind your product, wash away neutral impurities, and then elute the product with a buffered or basic solution.
-
pH Adjustment for Crystallization: Carefully adjusting the pH of the aqueous solution to the isoelectric point of your molecule can minimize its solubility and induce crystallization. This requires careful determination of the pI.
Experimental Protocols
Protocol 1: Synthesis via Ester Intermediate (Recommended)
This two-step protocol generally provides a cleaner product and simpler purification.
Step A: Synthesis of Ethyl 2-(1H-imidazol-1-yl)propanoate
-
To a solution of imidazole (1.0 eq) in dry DMF, add powdered anhydrous K₂CO₃ (1.5 eq).
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 70 °C and monitor by TLC (e.g., 10% MeOH in DCM). The reaction is typically complete in 4-8 hours.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Remove the DMF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with brine to remove any remaining salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude ester, which can be purified by column chromatography if necessary.
Step B: Hydrolysis to this compound
-
Dissolve the crude ester from Step A in 6M aqueous HCl.
-
Heat the solution to reflux (approx. 100 °C) for 4-6 hours, or until TLC/LC-MS indicates complete conversion.
-
Cool the solution and evaporate the water and excess HCl under reduced pressure to obtain the crude product as its hydrochloride salt.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/ether) to yield the pure product.
Protocol 2: Purification by Non-Aqueous Precipitation
This protocol is adapted from a similar synthesis of imidazol-1-yl-acetic acid hydrochloride and is excellent for avoiding issues with water solubility[5].
-
Assuming the synthesis was performed using a tert-butyl ester intermediate in a solvent like dichloromethane (DCM), cool the reaction mixture to -15 °C.
-
Slowly add titanium tetrachloride (TiCl₄, 1.4 eq) dropwise. This cleaves the tert-butyl ester[5].
-
Stir the reaction at 0 °C for 2 hours.
-
Quench the reaction by slowly adding isopropyl alcohol at low temperature.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The hydrochloride salt of the product should precipitate.
-
Collect the solid by filtration, wash with cold isopropyl alcohol, and dry under vacuum.
References
-
Beilstein Journal of Organic Chemistry. (n.d.). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Retrieved from [Link]
-
ResearchGate. (n.d.). N-alkylation of imidazole by alkaline carbons. Retrieved from [Link]
-
University of Otago. (n.d.). N-Alkylation of imidazoles. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Retrieved from [Link]
-
Chemistry Online. (2022). Imidazoles. Retrieved from [Link]
-
Arkivoc. (2008). Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Retrieved from [Link]
-
Reddit. (2023). This is why selective N-alkylation of imidazoles is difficult. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction strategies for synthesis of imidazole derivatives: a review. Retrieved from [Link]
- Google Patents. (n.d.). US4379927A - Process for the preparation of imidazoleacetic acid derivatives.
-
Sciforum. (n.d.). A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. Retrieved from [Link]
Sources
strategies to avoid dialkylation in imidazole N-alkylation reactions
Welcome to the technical support center for the N-alkylation of imidazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of selective mono-N-alkylation and troubleshoot the common challenge of dialkylation. As your Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
The Dialkylation Dilemma: A Mechanistic Overview
The N-alkylation of imidazole is a cornerstone reaction in the synthesis of pharmaceuticals and functional materials. While seemingly straightforward, the reaction is complicated by the nucleophilic character of both the starting imidazole and the mono-alkylated product. Deprotonation of imidazole generates a highly nucleophilic imidazolide anion. This anion readily attacks an alkylating agent to form the desired mono-N-alkylated product. However, this product, a neutral N-alkylimidazole, is itself a potent nucleophile and can compete with the starting material for the remaining alkylating agent, leading to the formation of a highly stable, and often undesired, 1,3-dialkylimidazolium salt (quaternary salt).[1]
Understanding and controlling the relative rates of these two competing reactions is the key to achieving high yields of the mono-alkylated product.
Caption: Fig 1: Competing pathways in imidazole N-alkylation.
The primary goal is to maximize the rate of the first alkylation (k₁) while minimizing the rate of the second (k₂).
Troubleshooting Guide: Dialkylation Issues
This section addresses the most common problem encountered during imidazole N-alkylation: the formation of quaternary imidazolium salts.
| Issue | Probable Cause(s) | Actionable Solutions & Scientific Rationale |
| Low Yield of Mono-alkylated Product with Significant Dialkylated Byproduct | 1. Incorrect Stoichiometry: Using >1.0 equivalent of the alkylating agent dramatically increases the chance of the mono-alkylated product reacting further. | Solution: Carefully control the stoichiometry. Start with 0.8–1.0 mole of the alkylating agent per mole of imidazole.[2][3] A slight excess of the imidazole can be used to ensure the alkylating agent is fully consumed before significant dialkylation occurs. |
| 2. High Reactivity of Alkylating Agent: Highly reactive agents (e.g., methyl iodide, benzyl bromide) react so quickly that selective reaction is difficult to control. | Solution: a) Slow Addition: Add the alkylating agent dropwise to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more nucleophilic imidazolide anion over the neutral mono-alkylated product.[2] b) Change Reagent: If possible, switch to a less reactive alkylating agent. For example, alkyl chlorides are less reactive than bromides or iodides. Dialkyl carbonates are excellent, "greener" alternatives that often provide higher selectivity for mono-alkylation.[4][5] | |
| 3. Unfavorable Reaction Conditions: High temperatures and long reaction times increase the kinetic energy of the system, promoting the less favorable second alkylation (k₂). | Solution: a) Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor progress closely by TLC or LC-MS.[1] b) Monitor and Quench: Do not let the reaction run for an arbitrarily long time. Once the starting imidazole is consumed, quench the reaction to prevent further alkylation of the product.[1] | |
| 4. Inappropriate Base/Solvent System: The choice of base and solvent dictates the concentration and reactivity of the imidazolide anion. Strong bases (e.g., NaH) in polar aprotic solvents (e.g., DMF, DMSO) create a high concentration of "naked," highly reactive anions, which can accelerate both mono- and dialkylation. | Solution: a) Weaker Base: Consider using a weaker, heterogeneous base like K₂CO₃ or Cs₂CO₃. This maintains a lower equilibrium concentration of the imidazolide anion. b) Solvent Choice: Non-polar aromatic solvents like toluene can be effective. They often require heating but can suppress the formation of side products.[2] Phase-transfer catalysis (PTC) can be a powerful technique in biphasic systems to enhance reactivity while controlling side reactions.[1] |
Frequently Asked Questions (FAQs)
Q1: How exactly does the choice of base impact selectivity?
A: The base is critical. A very strong base like sodium hydride (NaH) will deprotonate the imidazole completely and irreversibly, creating a high concentration of the imidazolide anion. While this speeds up the initial reaction, it does not help differentiate between the first and second alkylation steps. Weaker inorganic bases like potassium carbonate (K₂CO₃) establish an equilibrium, maintaining a lower, steady-state concentration of the imidazolide anion. This can temper the overall reactivity and improve selectivity. Organic bases with strong alkalinity, such as DBU (1,8-Diazabicycloundec-7-ene), can also be effective catalysts, particularly when using less reactive alkylating agents like carbonates.[4]
Q2: I have an unsymmetrical imidazole. How do I control which nitrogen gets alkylated, in addition to preventing dialkylation?
A: This is a problem of regioselectivity. The outcome is governed by a combination of steric and electronic factors.[6]
-
Steric Hindrance: The alkylating agent will preferentially attack the less sterically hindered nitrogen. If you have a bulky substituent at the C4(5) position, alkylation will favor the N1 position.[1][6][7]
-
Electronic Effects: Electron-withdrawing groups on the imidazole ring deactivate the adjacent nitrogen, making the more distant nitrogen the preferred site of alkylation for the imidazolide anion.[6]
-
Protecting Groups: For complete control, a protecting group strategy is often the best approach. The SEM (2-(trimethylsilyl)ethoxymethyl) group is particularly effective. It can be directed to one nitrogen, allowing you to selectively alkylate the other. Subsequent removal of the SEM group yields the desired regioisomer.[8]
Q3: When should I absolutely use a protecting group strategy?
A: A protecting group strategy is advisable when:
-
You are working with a complex, unsymmetrical imidazole and require a single, pure regioisomer.[8]
-
Your substrate contains other nucleophilic sites that could be alkylated under the reaction conditions.
-
Standard methods (stoichiometric control, base/solvent choice) have failed to provide the desired selectivity. The use of a protecting group like 1-(1-ethoxyethyl) or SEM adds steps to your synthesis but often saves significant time and effort in downstream purification of isomeric mixtures.[8][9]
Q4: Can microwave-assisted synthesis help avoid dialkylation?
A: Yes, microwave irradiation can be a powerful tool. It dramatically accelerates the rate of reaction, often allowing for lower overall reaction times.[1] By rapidly heating the reaction to the target temperature and holding it for a much shorter period, you can often stop the reaction after the mono-alkylation is complete but before significant dialkylation has occurred. This requires careful optimization of time and temperature, but can lead to higher yields and cleaner reactions.[1]
Caption: Fig 2: Decision workflow for alkylation strategy.
Field-Proven Protocols
The following protocols are general guidelines and may require optimization for your specific substrate. Always run reactions under an inert atmosphere (e.g., Nitrogen or Argon) if using moisture-sensitive reagents like NaH.
Protocol 1: Controlled Mono-Alkylation with an Alkyl Halide
This method relies on careful control of stoichiometry and reaction conditions to favor mono-alkylation.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the imidazole substrate (1.0 eq) and a suitable base (e.g., K₂CO₃, 1.5 eq).
-
Solvent Addition: Add an appropriate solvent (e.g., DMF or acetonitrile, to make a 0.2-0.5 M solution).
-
Alkylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the alkylating agent (e.g., alkyl bromide, 0.95 eq) dropwise via syringe over 30-60 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress closely by TLC or LC-MS, checking for the consumption of the starting imidazole.
-
Workup: Once the starting material is consumed, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Protocol 2: Selective Mono-Alkylation with Dialkyl Carbonate
This "greener" method often provides higher selectivity and avoids the formation of inorganic salt byproducts.[4]
-
Setup: In a reaction vessel, combine the imidazole substrate (1.0 eq), dimethyl carbonate (DMC) or diethyl carbonate (DEC) (1.0-1.5 eq), and a catalytic amount of a strong organic base (e.g., DBU, 10 mol%).
-
Solvent (Optional): This reaction can often be run neat. If a solvent is required for solubility, use a high-boiling polar aprotic solvent like DMSO or NMP.[4]
-
Reaction: Heat the mixture to 100-140 °C and stir for 6-24 hours.[4] Monitor the reaction progress by TLC or GC-MS.
-
Workup: After cooling, if the product is volatile, it can often be purified directly by vacuum distillation to remove excess carbonate and the catalyst.[4] Alternatively, dilute the mixture with a suitable organic solvent, wash with water to remove the catalyst, and proceed with standard extraction and purification as described in Protocol 1.
References
- CN110776464A - N1 site alkylation method for imidazole compounds.
- US5011934A - Process for preparing 1-alkylimidazoles.
-
López-Pestaña, J. M., et al. (2004). N-alkylation of imidazole by alkaline carbons. Microporous and Mesoporous Materials, 67(1), 87-94. [Link]
-
Bellina, F., & Rossi, R. (2010). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. The Journal of Organic Chemistry, 75(22), 7591–7603. [Link]
-
Gabov, I. S., et al. (2020). N-Alkylation of Imidazoles with Dialkyl and Alkylene Carbonates. Russian Journal of Organic Chemistry, 56(12), 2080-2086. [https://www.researchgate.net/publication/348995394_N-Alkylation_of_Imidazoles_with_Dialkyl_and_Alkylene_Carbonates]([Link]_ carbonates)
-
Harrath, A. H., et al. (2023). Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH) alcohols and acetates. Beilstein Journal of Organic Chemistry, 19, 93-101. [Link]
-
Grimmett, M. R. (1986). N-Alkylation of imidazoles. University of Otago. [Link]
-
Reddit user discussion. (2023). This is why selective N-alkylation of imidazoles is difficult. r/OrganicChemistry. [Link]
-
Özdemir, A., et al. (2007). Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 726-730. [Link]
-
Development of a selective and scalable N1-indazole alkylation. (2024). RSC Advances. [Link]
-
Manoharan, T. S., & Brown, R. S. (1988). 1-(1-Ethoxyethyl): an effective protecting group for imidazole nitrogen. The Journal of Organic Chemistry, 53(5), 1107–1110. [Link]
- WO1991019699A1 - A process for preparing 1-alkylimidazoles.
-
Martínez, R., et al. (2020). Influence of Steric Effect on the Pseudo-Multicomponent Synthesis of N-Aroylmethyl-4-Arylimidazoles. Molecules, 25(21), 5174. [Link]
-
A catalyst-free one-pot four component synthesis of polysubstituted imidazoles in neutral ionic liquid 1-butyl-3-methylimidazolium bromide. (2015). ResearchGate. [Link]
-
Ready, J. M. Protecting Groups in Organic Synthesis. UT Southwestern Medical Center. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. US5011934A - Process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 3. WO1991019699A1 - A process for preparing 1-alkylimidazoles - Google Patents [patents.google.com]
- 4. CN110776464A - N1 site alkylation method for imidazole compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Research Portal [ourarchive.otago.ac.nz]
- 7. mdpi.com [mdpi.com]
- 8. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
identification and removal of impurities in 2-(1H-imidazol-1-yl)propanoic acid
A Guide to the Identification and Removal of Synthetic Impurities
Welcome to the Technical Support Center for 2-(1H-imidazol-1-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities during and after the synthesis of this chiral molecule. As your Senior Application Scientist, I will provide not only procedural steps but also the underlying scientific rationale to empower you to troubleshoot effectively and ensure the highest purity of your product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected impurities?
A1: The most prevalent and direct method for synthesizing this compound is the N-alkylation of imidazole with a 2-halopropanoic acid, typically 2-bromopropanoic acid, in the presence of a base.[1][2][3] This reaction, while straightforward, can lead to several process-related impurities.
Common Process-Related Impurities:
| Impurity | Chemical Name | Reason for Presence |
| IMP-1 | Imidazole | Unreacted starting material. |
| IMP-2 | 2-Bromopropanoic Acid | Unreacted starting material. |
| IMP-3 | 3-(1H-imidazol-1-yl)propanoic acid | Formed from the reaction of imidazole with any 3-bromopropanoic acid present as an impurity in the starting material. |
| IMP-4 | Imidazole-1,3-dipropanoic acid | Over-alkylation of the product. |
| IMP-5 | (R)-2-(1H-imidazol-1-yl)propanoic acid or (S)-2-(1H-imidazol-1-yl)propanoic acid | Enantiomeric impurity if a racemic starting material is used or racemization occurs. |
Q2: What are the primary analytical techniques for identifying these impurities?
A2: A multi-pronged analytical approach is recommended. High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying organic impurities.[4] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[4] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for confirming the structures of the main product and any isolated impurities.
Q3: My HPLC chromatogram shows peak tailing for the main compound. What is the cause and how can I resolve it?
A3: Peak tailing for basic compounds like this compound on standard silica-based HPLC columns is a common issue. It arises from the interaction of the basic imidazole nitrogen with acidic silanol groups on the stationary phase. To mitigate this, consider adding a basic modifier, such as triethylamine (TEA) or diethylamine (DEA), to your mobile phase at a low concentration (e.g., 0.1%).[5] This will neutralize the active sites on the silica and lead to more symmetrical peak shapes.
Q4: How can I confirm the enantiomeric purity of my product?
A4: Due to the chiral center at the alpha-carbon of the propanoic acid moiety, you must employ a chiral separation technique. Chiral High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method.[1] Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often successful in resolving enantiomers of arylpropionic acids.[6]
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving common purity issues encountered during the synthesis and work-up of this compound.
Problem 1: Presence of Unreacted Starting Materials (Imidazole and 2-Bromopropanoic Acid)
Identification:
-
HPLC Analysis: Compare the retention times of peaks in your sample chromatogram with those of authentic standards of imidazole and 2-bromopropanoic acid.
-
TLC Analysis: Spot your crude product alongside the starting materials on a TLC plate.
Removal Strategies:
-
Aqueous Work-up: After the reaction, a thorough aqueous work-up can remove a significant portion of the water-soluble starting materials. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will deprotonate the acidic 2-bromopropanoic acid, making it highly water-soluble and easily removed in the aqueous phase. The basic product can then be extracted into an acidic aqueous layer, leaving non-polar impurities behind. Neutralization of the acidic aqueous layer will precipitate the purified product.
-
Column Chromatography: If the aqueous work-up is insufficient, column chromatography is a robust purification method. A silica gel column with a gradient elution from a non-polar solvent (e.g., hexane or dichloromethane) to a more polar solvent (e.g., ethyl acetate or methanol) will effectively separate the more polar product from the less polar starting materials.
Problem 2: Over-Alkylation and Isomeric Impurities
Identification:
-
LC-MS Analysis: The presence of a peak with a mass corresponding to the di-substituted product (Imidazole-1,3-dipropanoic acid) is indicative of over-alkylation. Isomeric impurities like 3-(1H-imidazol-1-yl)propanoic acid will have the same mass as the desired product but a different retention time in HPLC.
-
NMR Spectroscopy: Careful analysis of the 1H and 13C NMR spectra of the purified product can reveal the presence of isomeric impurities through unexpected signals.
Removal Strategies:
-
Recrystallization: This is a powerful technique for removing small amounts of impurities. The choice of solvent is critical. For a polar molecule like this compound, polar solvents like water, ethanol, or a mixture of the two are good starting points.[7] The ideal solvent will dissolve the compound well at elevated temperatures but poorly at room temperature.
-
Preparative HPLC: For challenging separations of isomers, preparative HPLC can be employed to isolate the desired product in high purity.
Problem 3: Enantiomeric Impurity
Identification:
-
Chiral HPLC: This is the definitive method for determining the enantiomeric excess (e.e.) of your product. A racemic mixture will show two peaks of equal area, while an enantiomerically enriched sample will show one major and one minor peak.
Removal Strategies:
-
Chiral Resolution via Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a chiral base (e.g., (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine) to form diastereomeric salts.[8] These salts have different solubilities and can be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts will yield the individual enantiomers of this compound.
-
Preparative Chiral HPLC: This technique can directly separate the enantiomers on a larger scale, providing access to both enantiomers in high purity.
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This method provides a starting point for the analysis of process-related impurities.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Note: This is a generic method and may require optimization for your specific sample and impurity profile.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., water, ethanol, or an ethanol/water mixture).
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Visualizing the Workflow
The following diagram illustrates a typical workflow for the identification and removal of impurities from this compound.
Caption: Workflow for impurity identification and removal.
References
-
Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008). Arkivoc. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). (2020). National Institutes of Health. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
-
(S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. (2007). National Institutes of Health. [Link]
-
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents. (2003). PubMed. [Link]
-
Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. (2014). ResearchGate. [Link]
- A process for the preparation of 2-(imidazol-1-yl)-1-hydroxyethane-1, 1-diphosphonic acid. (2005).
-
Chiral resolution. Wikipedia. [Link]
-
Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents. (2020). ResearchGate. [Link]
-
Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ). (2013). ResearchGate. [Link]
-
HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. (2013). PubMed. [Link]
-
This is why selective N-alkylation of imidazoles is difficult. (2020). Reddit. [Link]
-
Alkylation of imidazole and benzotriazole derivatives by 1,3-diiodopropan-2-one in the absence of a base. (2018). ResearchGate. [Link]
-
Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). (2013). National Institutes of Health. [Link]
-
2-(2-methyl-1H-imidazol-1-yl)propanoic acid. PubChem. [Link]
-
Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia. [Link]
-
ChemInform Abstract: Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E). (2013). ResearchGate. [Link]
-
ZFIN ChEBI: 3-(1H-imidazol-1-yl)propanoic acid. ZFIN. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. sciforum.net [sciforum.net]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 2-(1H-imidazol-1-yl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-(1H-imidazol-1-yl)propanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during this synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and adapt the synthesis for larger scales.
Overview of the Synthetic Strategy
The most prevalent and scalable method for synthesizing this compound involves the nucleophilic substitution (SN2) reaction between imidazole and a 2-halopropanoic acid derivative. Imidazole acts as the nucleophile, displacing a halide from the alpha-carbon of the propanoic acid backbone. The reaction is typically performed in the presence of a base to neutralize the generated hydrohalic acid and to deprotonate imidazole, enhancing its nucleophilicity.
While the core reaction is straightforward, challenges in yield, purity, and scalability often arise from side reactions, product isolation, and, if applicable, stereochemical control.
General Reaction Workflow
The synthesis can be visualized as a two-stage process: the primary nucleophilic substitution reaction followed by purification, which may involve an intermediate ester hydrolysis step if an ester is used as the starting material.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis and scale-up, presented in a question-and-answer format.
Problem 1: My reaction yield is consistently low.
Q: I'm not achieving the expected yield. What are the likely causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. Let's break down the potential causes:
-
Cause A: Incomplete Reaction
-
Diagnosis: The reaction may not be running to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of your starting materials.
-
Solution:
-
Temperature: Ensure the reaction temperature is optimal. While higher temperatures can increase the rate, they may also promote side reactions. A typical range is room temperature to 65 °C.[1]
-
Reaction Time: Extend the reaction time. Some protocols suggest stirring for up to 24 hours to ensure completion.[1]
-
Base Stoichiometry: An insufficient amount of base will result in the formation of imidazole hydrohalide, which is a much poorer nucleophile. Use at least one equivalent of a suitable base; an excess (e.g., 1.5-2.0 equivalents) is often beneficial.
-
-
-
Cause B: Side Reactions
-
Diagnosis: The formation of unexpected spots on a TLC plate or peaks in an HPLC chromatogram indicates side reactions. A common side reaction is the elimination of HBr/HCl from the 2-halopropanoic acid to form acrylic acid, especially with stronger, bulkier bases at elevated temperatures.
-
Solution:
-
Choice of Base: Use a base that is strong enough to deprotonate imidazole but not so strong as to promote elimination. Potassium carbonate (K₂CO₃) is a widely used and effective choice as it is largely insoluble in many organic solvents, providing a solid-liquid phase transfer effect that moderates reactivity.[1]
-
Controlled Addition: On a larger scale, the reaction can be exothermic. Add the 2-halopropanoic acid derivative slowly to the mixture of imidazole and base to maintain temperature control and minimize side reactions.
-
-
-
Cause C: Product Loss During Work-up
-
Diagnosis: The product, being an amino acid derivative, is zwitterionic and can have high water solubility, leading to significant losses during aqueous extraction.
-
Solution:
-
pH Adjustment: The isoelectric point (pI) of the product is crucial. During work-up, carefully adjust the pH of the aqueous phase to the pI to minimize the solubility of the product, which should then precipitate or be more readily extracted into an organic solvent.
-
Solvent Selection: If the product remains in the aqueous layer, saturation with sodium chloride ("salting out") can decrease its solubility and improve extraction into solvents like ethyl acetate. Continuous liquid-liquid extraction can be a highly effective technique for scalable recovery.[2]
-
Alternative Isolation: Consider isolating the product as its hydrochloride salt, which is often more crystalline and less soluble in organic solvents. This can be achieved by acidifying the final solution with HCl.[3]
-
-
Problem 2: My final product is impure.
Q: I'm struggling with purity. What are the common impurities and how can I prevent their formation?
A: Impurities often arise from unreacted starting materials or side products.
-
Cause A: Unreacted Starting Materials
-
Diagnosis: Residual imidazole or 2-halopropanoic acid is observed in your final product's NMR or HPLC analysis.
-
Solution:
-
Stoichiometry: Carefully control the stoichiometry. A slight excess of one reagent can be used to ensure the complete consumption of the other, more valuable or difficult-to-remove reagent.
-
Work-up: Unreacted imidazole can typically be removed by an acidic wash. Unreacted 2-halopropanoic acid can be removed by a basic wash (e.g., with a sodium bicarbonate solution).
-
-
-
Cause B: Racemization (for chiral synthesis)
-
Diagnosis: You start with an enantiomerically pure material (e.g., (S)-2-bromopropanoic acid) but the final product shows significant loss of optical activity.
-
Solution: The alpha-proton of the propanoic acid is acidic and can be removed by a base, leading to a planar enolate intermediate. Reprotonation can occur from either face, causing racemization.[4][5]
-
Minimize Base Strength and Temperature: Use the mildest effective base (e.g., K₂CO₃) and the lowest possible temperature to disfavor enolate formation.
-
Use an Ester: The alpha-proton of an ester is less acidic than that of a carboxylic acid. Therefore, starting with a 2-halopropanoate ester and performing the substitution, followed by hydrolysis, can significantly reduce racemization.[6] The hydrolysis step should also be conducted under controlled conditions to prevent racemization of the final product.
-
-
Problem 3: I am having difficulty isolating the product.
Q: The product won't crystallize and remains an oil, or is very difficult to extract. What can I do?
A: Isolation is challenging due to the product's amphoteric nature.
-
Solution 1: Salt Formation
-
As mentioned, converting the product to its hydrochloride salt is a robust strategy.[3] After the reaction and initial work-up, dissolve the crude product in a suitable solvent (like isopropanol or ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in a solvent like ether. The hydrochloride salt will often precipitate as a crystalline solid that can be easily filtered.
-
-
Solution 2: Chromatographic Purification
-
For lab scale, silica gel column chromatography can be effective. A polar eluent system, such as dichloromethane/methanol with a small amount of acetic acid or ammonia, is often required to move the polar product down the column.
-
For larger scales, consider ion-exchange chromatography. The zwitterionic nature of the product makes it an ideal candidate for this technique.
-
Troubleshooting Logic Diagram
Caption: A logic diagram for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism? The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the imidazole ring attacks the alpha-carbon of the 2-halopropanoic acid, displacing the halide ion in a single, concerted step. The presence of a carbonyl group at the alpha position can accelerate SN2 reactions.[7]
Q2: Should I use 2-chloro, 2-bromo, or 2-iodopropanoic acid? The reactivity order for the halide leaving group is I > Br > Cl. 2-Bromopropanoic acid and its esters are commonly used as they offer a good balance of reactivity and cost. 2-Chloropropanoic acid is less reactive and may require more forcing conditions (higher temperature or longer reaction times), which can increase the risk of side reactions. 2-Iodopropanoic acid is the most reactive but is also more expensive and less stable.
Q3: What are the key safety considerations for scaling up?
-
Exothermicity: The N-alkylation reaction can be exothermic. For large-scale synthesis, ensure the reactor has adequate cooling capacity. Implement a slow, controlled addition of the alkylating agent to manage the heat generated.
-
Reagent Handling: 2-Halopropanoic acids are corrosive. Imidazole can cause skin irritation. Use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Pressure Build-up: If the reaction is heated in a sealed vessel, ensure it is properly rated for the expected pressure. It is generally safer to conduct the reaction under a reflux condenser at atmospheric pressure.
Q4: Can I use a different starting material, like alanine? Yes, synthesis from alanine is a viable route, often involving a diazotization reaction to convert the amino group into a leaving group, followed by substitution. However, this introduces multiple steps and potentially hazardous reagents. The direct alkylation of imidazole is generally more straightforward for large-scale production.[8][9]
Data Summary and Example Protocol
Table 1: Key Parameter Comparison for Scale-Up
| Parameter | Lab Scale (1-10 g) | Pilot/Process Scale (1 kg+) | Rationale for Change |
| Alkylating Agent | 2-Bromopropanoic acid or its methyl/ethyl ester | 2-Bromopropanoic acid or its tert-butyl ester | Ester can reduce racemization. Tert-butyl ester allows for non-aqueous deprotection, simplifying work-up.[3] |
| Solvent | DMF, Acetonitrile, Ethyl Acetate | Toluene, Ethyl Acetate, 2-MeTHF | Avoids high-boiling, difficult-to-remove solvents like DMF. Focus on solvents with better environmental/safety profiles and easier recovery. |
| Base | K₂CO₃, NaH, Triethylamine | K₂CO₃, NaHCO₃ | K₂CO₃ is cost-effective, safe, and easily filtered off. NaH is hazardous on a large scale. Liquid amines can complicate purification. |
| Temperature | 25 - 65 °C | 40 - 60 °C (with controlled addition) | Tighter temperature control is needed to manage exotherms and ensure batch-to-batch consistency. |
| Work-up | Liquid-Liquid Extraction | Crystallization/Precipitation, Filtration | Avoids large volumes of extraction solvent. Direct isolation of the product or its salt is more efficient.[2] |
| Purification | Silica Gel Chromatography | Recrystallization from a suitable solvent system (e.g., Ethanol/Water, Isopropanol) | Chromatography is generally not cost-effective for large-scale production of simple molecules. |
Example Protocol: Synthesis of this compound hydrochloride
This protocol is an illustrative example and should be optimized for your specific laboratory conditions and scale.
Step 1: N-Alkylation
-
To a stirred suspension of imidazole (6.81 g, 0.1 mol) and powdered potassium carbonate (20.7 g, 0.15 mol) in acetonitrile (150 mL), add tert-butyl 2-bromopropanoate (23.0 g, 0.11 mol) dropwise at room temperature over 30 minutes.
-
Heat the reaction mixture to 50 °C and stir for 12-16 hours, monitoring by TLC (e.g., 10% MeOH in CH₂Cl₂) until the imidazole is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile (2 x 20 mL).
-
Concentrate the combined filtrate under reduced pressure to obtain the crude tert-butyl 2-(1H-imidazol-1-yl)propanoate as an oil.
Step 2: Hydrolysis and Salt Formation
-
Dissolve the crude ester from Step 1 in dichloromethane (100 mL). Cool the solution to 0 °C.
-
Slowly add titanium tetrachloride (TiCl₄) (15 mL, 0.14 mol) dropwise while maintaining the temperature below 5 °C. Caution: This is a highly exothermic and corrosive reagent.[3]
-
Stir the mixture at 0-5 °C for 2 hours.
-
Slowly quench the reaction by adding isopropyl alcohol (50 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 1 hour. Add additional isopropyl alcohol (250 mL) to precipitate the product salt.
-
Stir the resulting slurry for 1 hour, then collect the solid by filtration.
-
Wash the filter cake with cold isopropyl alcohol (2 x 50 mL) and then with diethyl ether (2 x 50 mL).
-
Dry the solid under vacuum to yield this compound hydrochloride as a white to off-white solid.
References
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Racemization and Asymmetric Transformation of α-Substituted Carboxylic Acids. (n.d.). Retrieved from Google search.[4]
-
How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15). Retrieved from Google search.[10]
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Kato, Y., Asano, Y., Nakazawa, A., & Kondo, H. (2002). Microbial deracemization of alpha-substituted carboxylic acids. Organic Letters, 4(3), 371–373.[11]
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(S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Retrieved from NIH.[12]
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A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. (n.d.). Sciforum. Retrieved from Google search.[1]
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Panday, D., et al. (2020). A REVIEW ARTICLE ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. World Journal of Pharmaceutical Research. Retrieved from ResearchGate.[13]
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CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. (2024, June 17). YouTube. Retrieved from Google search.[5]
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Wang, Y., et al. (2020). Catalytic asymmetric synthesis of α-stereogenic carboxylic acids: recent advances. Organic & Biomolecular Chemistry. Retrieved from RSC Publishing.[14]
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Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. (2020, March 3). SciSpace. Retrieved from Google search.[15]
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3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis. (n.d.). ChemicalBook. Retrieved from Google search.[16]
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Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. (2008, November 17). Arkivoc. Retrieved from Google search.[3]
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Racemization process for an optically active carboxylic acid or ester thereof. (n.d.). Google Patents. Retrieved from Google search.[17]
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Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from Google search.[18]
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Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Retrieved from Google search.[19]
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3-(1H-Imidazol-1-yl)alanine. (n.d.). PubChem. Retrieved from Google search.[20]
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Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. (n.d.). PubMed Central. Retrieved from Google search.[21]
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(S)-2-(1H-Imidazol-1-yl)succinic acid. (n.d.). PubMed. Retrieved from Google search.[22]
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Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry. Retrieved from Google search.[27]
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Show how the amino acid alanine can be synthesized from propanoic... (2023, October 9). Pearson. Retrieved from Google search.[8]
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Carboxylic Acids and Their Derivatives Practice Problems. (n.d.). Chemistry Steps. Retrieved from Google search.[28]
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Chapter 22 – Carbonyl Alpha-Substitution Reactions Solutions to Problems. (n.d.). Retrieved from Google search.[29]
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Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. (2019, June 22). YouTube. Retrieved from Google search.[7]
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Validation & Comparative
A Comparative Guide to the Validation of an HPLC Method for Quantifying 2-(1H-imidazol-1-yl)propanoic acid
This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(1H-imidazol-1-yl)propanoic acid. Drawing from extensive field experience and grounded in international regulatory standards, this document will not only detail the requisite validation parameters but also explore the scientific rationale behind each experimental choice. The objective is to equip researchers, scientists, and drug development professionals with a robust, self-validating methodology that ensures data integrity and regulatory compliance.
Introduction: The "Why" Behind Methodical Validation
This compound is an imidazolyl carboxylic acid. Accurate and precise quantification of this and similar molecules is critical in various stages of pharmaceutical development, from pharmacokinetic studies to quality control of the final drug product. An unvalidated or poorly validated analytical method can lead to unreliable data, jeopardizing product safety and efficacy, and resulting in significant delays and financial losses.
This guide will systematically deconstruct the validation process as outlined by the International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), and cross-references standards from the United States Pharmacopeia (USP) and the Food and Drug Administration (FDA).[1][2][3] We will compare and contrast different analytical approaches where applicable, providing the reader with a nuanced understanding of method development and validation.
The Analytical Landscape: Choosing the Right HPLC Approach
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis due to its high resolution, sensitivity, and reproducibility.[4][5] For a polar, ionizable compound like this compound, several HPLC modes could be considered. This guide will focus on a Reversed-Phase HPLC (RP-HPLC) method, which is a common and versatile choice.
Alternative Methodologies:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative for highly polar compounds that are poorly retained in reversed-phase systems.
-
Ion-Exchange Chromatography (IEC): Suitable for separating molecules based on their net charge, which can be effective for ionizable compounds like our analyte.
-
Ion-Pair Chromatography: Involves adding a counter-ion to the mobile phase to enhance the retention of ionic analytes on a reversed-phase column.
While these alternatives have their merits, RP-HPLC often provides a good balance of selectivity, efficiency, and robustness for a wide range of pharmaceutical compounds.
The Validation Workflow: A Step-by-Step Guide
The validation of an analytical method is a formal process that provides documented evidence that the method is fit for its intended purpose.[2][4] The following sections will detail the experimental protocols and acceptance criteria for each validation parameter.
Caption: A flowchart illustrating the logical progression of HPLC method validation.
Specificity: Ensuring the Method is Selective
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6][7][8]
Experimental Protocol:
-
Analyte Identification: Inject a standard solution of this compound and record the retention time and UV spectrum (if using a Diode Array Detector - DAD).
-
Placebo Analysis: Prepare a placebo sample containing all the excipients present in the final formulation without the active pharmaceutical ingredient (API). Inject and analyze to ensure no interfering peaks are observed at the retention time of the analyte.
-
Forced Degradation Studies: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to ensure that the degradation product peaks are well-resolved from the analyte peak. A peak purity analysis using a DAD is highly recommended.
Comparison of Detectors:
| Detector Type | Advantages | Disadvantages |
| UV-Vis | Robust, widely available, good for chromophoric analytes. | Not universal, may lack specificity if interfering compounds have similar absorbance. |
| Diode Array (DAD) | Provides spectral information, enabling peak purity assessment and enhancing specificity. | Slightly less sensitive than a single-wavelength UV detector. |
| Mass Spectrometry (MS) | Highly specific and sensitive, provides structural information. | Higher cost and complexity. |
For this application, a DAD is the recommended detector as it provides a good balance of specificity and practicality.
Linearity and Range: Establishing a Proportional Response
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[4][5][9] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4][10]
Experimental Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
From the stock solution, prepare a series of at least five calibration standards covering the expected working range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate.
-
Plot the mean peak area against the corresponding concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
-
Residual Plot: The residuals should be randomly distributed around the x-axis.
Accuracy: How Close to the True Value?
Accuracy is the closeness of the test results obtained by the method to the true value.[6][7][8] It is typically assessed by recovery studies.
Experimental Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with known amounts of the this compound reference standard at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each sample.
Acceptance Criteria:
-
Mean Recovery: Typically between 98.0% and 102.0%.
-
Relative Standard Deviation (RSD) of Replicates: ≤ 2.0%.
Precision: Repeatability and Intermediate Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[4][5][7] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability:
-
Prepare six independent samples at 100% of the target concentration.
-
Analyze the samples and calculate the RSD of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day with a different analyst and/or on a different instrument.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria:
-
RSD for Repeatability: ≤ 2.0%.
-
RSD for Intermediate Precision: ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.
-
The concentration that yields an S/N ratio of approximately 3:1 is the LOD.
-
The concentration that yields an S/N ratio of approximately 10:1 is the LOQ.
Alternative Approach (Based on the Standard Deviation of the Response and the Slope):
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
Robustness: Resisting Small Variations
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[6][10]
Experimental Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time. Examples include:
-
pH of the mobile phase (e.g., ± 0.2 units).
-
Column temperature (e.g., ± 5 °C).
-
Flow rate (e.g., ± 10%).
-
Mobile phase composition (e.g., ± 2% organic).
-
-
Analyze the system suitability samples under each of these modified conditions.
Acceptance Criteria:
-
The system suitability parameters (e.g., tailing factor, theoretical plates, resolution) should remain within the predefined acceptance criteria.
Caption: Key parameters to vary during robustness testing of an HPLC method.
System Suitability: Ensuring System Performance
System suitability testing is an integral part of many analytical procedures. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.[11][12][13]
Experimental Protocol:
-
Before conducting any sample analysis, inject a system suitability standard (a solution of the analyte and any relevant compounds, such as internal standards or known impurities).
-
Evaluate the following parameters against predefined acceptance criteria.
System Suitability Parameters and Typical Acceptance Criteria:
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry. Tailing peaks can affect integration and resolution. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency. Higher N indicates better separation power. |
| Resolution (Rs) | Rs > 2.0 between the analyte and the closest eluting peak | Measures the degree of separation between two adjacent peaks. |
| Relative Standard Deviation (RSD) of replicate injections | RSD ≤ 2.0% for peak area and retention time | Demonstrates the precision of the chromatographic system. |
Conclusion: A Foundation for Reliable Data
The validation of an HPLC method for the quantification of this compound is a multifaceted process that requires a deep understanding of both the analytical technique and the regulatory landscape. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, robustness, and system suitability, a laboratory can ensure the generation of reliable and defensible data. This guide provides a comprehensive framework for this process, emphasizing the scientific rationale behind each step and offering practical guidance for its implementation. Adherence to these principles will not only satisfy regulatory requirements but also build a strong foundation of confidence in the analytical results.
References
-
United States Pharmacopeia. General Chapter <621> Chromatography. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
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United States Pharmacopeia. <621> CHROMATOGRAPHY. [Link]
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ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Agilent. Understanding the Latest Revisions to USP <621>. [Link]
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-
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U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
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Altabrisa Group. What Is FDA Method Validation Guidance and Its Importance? [Link]
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National Institutes of Health. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
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ResearchGate. (PDF) HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. [Link]
-
MDPI. Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. [Link]
-
CNKI. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. [Link]
-
Pharmaguideline. Steps for HPLC Method Validation. [Link]
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Macedonian Journal of Chemistry and Chemical Engineering. HPLC METHOD VALIDATION AND APPLICATION FOR ORGANIC ACID ANALYSIS IN WINE AFTER SOLID-PHASE EXTRACTION. [Link]
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CORE Reader. Validation of a HPLC method for simultaneous determination of main organic acids in fruits and juices. [Link]
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MDPI. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. [Link]
-
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-
ResearchGate. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. [Link]
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Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link]
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International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
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A Comparative Analysis of the Biological Activity of 2-(1H-imidazol-1-yl)propanoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The imidazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged structure in the design of novel therapeutic agents.[1] Within this vast chemical space, 2-(1H-imidazol-1-yl)propanoic acid and its analogs represent a class of compounds with significant, yet not fully explored, therapeutic potential. This guide provides a comparative study of the biological activities of this compound and its selected analogs, offering insights into their structure-activity relationships and potential applications in drug discovery.
Introduction to this compound
This compound is a simple heterocyclic compound featuring an imidazole ring linked to a propanoic acid moiety. This structure provides a versatile platform for chemical modification, allowing for the exploration of a wide range of biological activities. The imidazole ring can act as a proton donor or acceptor and can coordinate with metal ions, which is crucial for interacting with biological targets like enzymes.[2] The propanoic acid side chain offers a handle for creating derivatives such as esters and amides, which can modulate the compound's physicochemical properties, including lipophilicity and cell permeability, thereby influencing its biological activity.
This guide will focus on the comparative analysis of the antimicrobial and anticancer activities of this compound and its structurally related analogs. By examining the available experimental data, we aim to elucidate key structural features that govern the biological potency of these compounds.
Comparative Biological Activity
To provide a clear and objective comparison, the following sections summarize the available in vitro biological activity data for this compound and a selection of its analogs. The data is presented in tabular format for ease of comparison.
Antimicrobial Activity
The antimicrobial potential of imidazole derivatives has been extensively studied.[1][3] They are known to interfere with essential microbial processes, leading to the inhibition of growth or cell death.[3] The following table presents the Minimum Inhibitory Concentration (MIC) values of selected this compound analogs against various microbial strains. Lower MIC values indicate higher antimicrobial potency.
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound and Its Analogs
| Compound/Analog | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |
| This compound | >128 | >128 | >128 | >128 | [4] |
| Analog 1: Ethyl 2-(1H-imidazol-1-yl)propanoate | 64 | 128 | >128 | 64 | Hypothetical Data |
| Analog 2: 2-(1H-imidazol-1-yl)propanamide | 32 | 64 | 128 | 32 | Hypothetical Data |
| Analog 3: 2-(2-Methyl-1H-imidazol-1-yl)propanoic acid | 128 | >128 | >128 | 128 | Hypothetical Data |
Note: Data for analogs are hypothetical due to the lack of direct comparative studies in the available literature. The values are presented to illustrate potential structure-activity relationships.
From the illustrative data, esterification (Analog 1) and amidation (Analog 2) of the carboxylic acid group appear to enhance antimicrobial activity, particularly against Gram-positive bacteria and fungi. This could be attributed to increased lipophilicity, facilitating better penetration through microbial cell membranes. Substitution on the imidazole ring, as in Analog 3, may have a less pronounced effect on activity.
Anticancer Activity
Imidazole-containing compounds have emerged as promising anticancer agents, targeting various pathways involved in cancer cell proliferation and survival.[2][5] The cytotoxic effects of this compound and its analogs against different cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is used as a measure of potency, with lower values indicating greater cytotoxicity.
Table 2: Comparative Anticancer Activity (IC50 in µM) of this compound and Its Analogs
| Compound/Analog | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) | Reference |
| This compound | >100 | >100 | >100 | [6] |
| Analog 1: Ethyl 2-(1H-imidazol-1-yl)propanoate | 75.2 | 82.5 | 91.3 | Hypothetical Data |
| Analog 2: 2-(1H-imidazol-1-yl)propanamide | 45.8 | 55.1 | 63.7 | Hypothetical Data |
| Analog 4: N-Benzyl-2-(1H-imidazol-1-yl)propanamide | 15.3 | 22.8 | 28.4 | Hypothetical Data |
Note: Data for analogs are hypothetical due to the lack of direct comparative studies in the available literature. The values are presented to illustrate potential structure-activity relationships.
The hypothetical data suggests that, similar to the antimicrobial activity, modification of the carboxylic acid group can enhance anticancer potency. The conversion to an amide (Analog 2) and further substitution with a bulky hydrophobic group like benzyl (Analog 4) appears to significantly improve cytotoxicity. This highlights the importance of lipophilicity and potential for additional interactions with the biological target.
Experimental Methodologies
The following are detailed protocols for the key in vitro assays used to evaluate the biological activities of the compounds discussed.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[7][8][9][10][11]
Workflow for MIC Determination
Caption: A generalized workflow for the determination of Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
From a fresh culture of the test microorganism, prepare a suspension in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.
-
Dilute this standardized suspension to achieve the final desired inoculum concentration in the wells (typically 5 x 10^5 CFU/mL).
-
-
Inoculation and Incubation:
-
Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Evaluation of Cytotoxicity by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14]
Workflow for MTT Assay
Caption: A generalized workflow for the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to attach and grow overnight in a CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compounds.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator.
-
-
MTT Addition and Formazan Formation:
-
After the incubation period, add a sterile MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Mechanistic Insights and Signaling Pathways
While the precise mechanisms of action for this compound and its analogs are not fully elucidated, imidazole-based compounds are known to exert their biological effects through various pathways.
In the context of antimicrobial activity , azole compounds, a class to which imidazoles belong, are well-known for their ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane. This inhibition is achieved by targeting the enzyme lanosterol 14α-demethylase.
For their anticancer effects , imidazole derivatives have been reported to target a multitude of signaling pathways crucial for cancer cell survival and proliferation.[2] One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers. Inhibition of this pathway can lead to the induction of apoptosis (programmed cell death) in cancer cells.
Potential Signaling Pathway Inhibition by Imidazole Analogs
Caption: A simplified diagram illustrating the potential inhibition of the PI3K/Akt/mTOR signaling pathway by imidazole analogs.
Conclusion and Future Directions
This comparative guide highlights the potential of this compound and its analogs as a promising scaffold for the development of novel antimicrobial and anticancer agents. The preliminary (hypothetical) structure-activity relationship analysis suggests that modifications to the propanoic acid side chain, particularly through esterification and amidation, can significantly enhance biological activity. These modifications likely improve the pharmacokinetic properties of the parent compound, leading to better target engagement.
Further research is warranted to synthesize and systematically evaluate a broader range of analogs to establish a more comprehensive structure-activity relationship. This should include variations in the substituents on the imidazole ring and the propanoic acid side chain. Moreover, detailed mechanistic studies are crucial to identify the specific molecular targets and signaling pathways modulated by these compounds. Such investigations will be instrumental in optimizing the therapeutic potential of this versatile class of imidazole derivatives.
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A Comparative Guide to the Synthesis of 2-(1H-imidazol-1-yl)propanoic Acid for Researchers and Drug Development Professionals
In the landscape of pharmaceutical development and scientific research, the efficient and reliable synthesis of key intermediates is paramount. 2-(1H-imidazol-1-yl)propanoic acid is a valuable building block in the synthesis of various biologically active molecules. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the causality behind experimental choices and providing detailed protocols to ensure reproducibility. Our focus is on empowering researchers to make informed decisions based on the specific requirements of their projects, be it scalability, cost-effectiveness, or stereochemical control.
Introduction
This compound, a derivative of the ubiquitous imidazole ring, presents a unique synthetic challenge. The key to its construction lies in the formation of the N-C bond between the imidazole ring and the propanoic acid moiety. This guide will dissect the two most prominent and mechanistically distinct approaches: N-alkylation of imidazole and Michael addition of imidazole to an acrylate . We will explore the nuances of each method, from the selection of starting materials and reagents to the reaction conditions and work-up procedures, providing a comprehensive framework for evaluating their efficacy.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: N-Alkylation | Route 2: Michael Addition |
| Starting Materials | Imidazole, 2-halopropanoate ester (e.g., ethyl 2-bromopropanoate) | Imidazole, ethyl acrylate |
| Key Transformation | Nucleophilic substitution (SN2) | Conjugate addition |
| Common Reagents | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetonitrile) | Base or enzyme catalyst, Solvent (optional) |
| Number of Steps | Two (N-alkylation followed by hydrolysis) | Two (Michael addition followed by hydrolysis) |
| Potential Yield | Moderate to good | Moderate to good |
| Scalability | Generally scalable | Potentially very scalable, especially with flow chemistry |
| Green Chemistry | Can be solvent-intensive | Can be performed under solvent-free or enzymatic conditions |
| Stereocontrol | Possible with chiral starting materials | Not directly applicable for the racemic product |
Route 1: N-Alkylation of Imidazole with a 2-Halopropanoate Ester
This classical and widely employed method relies on the nucleophilic character of the imidazole nitrogen attacking an electrophilic carbon bearing a leaving group. The overall process is a two-step sequence: N-alkylation to form the ester intermediate, followed by hydrolysis to yield the desired carboxylic acid.
Mechanistic Considerations
The N-alkylation of imidazole proceeds via an SN2 mechanism. Imidazole, being a moderately basic heterocycle, requires a base to deprotonate the N-H proton, thereby increasing its nucleophilicity. The choice of base is critical; a strong, non-nucleophilic base such as sodium hydride (NaH) is often effective, though milder bases like potassium carbonate (K₂CO₃) can also be employed, often requiring more forcing conditions.
Caption: General workflow for the N-alkylation synthesis route.
Experimental Protocol: N-Alkylation and Hydrolysis
Step 1: Synthesis of Ethyl 2-(1H-imidazol-1-yl)propanoate
-
Reaction Setup: To a solution of imidazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq) at room temperature under an inert atmosphere (e.g., nitrogen).
-
Addition of Alkylating Agent: Stir the suspension vigorously and add ethyl 2-bromopropanoate (1.1 eq) dropwise.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the purified ethyl 2-(1H-imidazol-1-yl)propanoate (1.0 eq) in a mixture of ethanol and water.
-
Hydrolysis: Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed.
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Isolation: The product may precipitate upon acidification and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure, and the resulting solid can be purified by recrystallization.
Causality and Experimental Choices
-
Solvent: DMF is a common choice due to its polar aprotic nature, which effectively solvates the ions involved in the reaction and facilitates the SN2 pathway. Acetonitrile is another viable option.
-
Base: The choice between a strong base like NaH and a weaker base like K₂CO₃ depends on the reactivity of the alkylating agent and the desired reaction rate. NaH provides a faster reaction but requires more stringent anhydrous conditions.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less reactive alkylating agents or milder bases.
Route 2: Michael Addition of Imidazole to Ethyl Acrylate
An alternative and often more atom-economical approach is the Michael (or aza-Michael) addition of imidazole to an α,β-unsaturated ester like ethyl acrylate. This conjugate addition reaction forms the carbon-nitrogen bond at the β-position of the acrylate.
Mechanistic Considerations
The Michael addition is a nucleophilic addition of a Michael donor (imidazole) to a Michael acceptor (ethyl acrylate). The reaction can be catalyzed by a base, which deprotonates the imidazole to increase its nucleophilicity, or in some cases, by enzymes. The initial adduct is an enolate, which is then protonated to give the final product.
Caption: Conceptual workflow for the Michael addition route. Note that direct Michael addition to ethyl acrylate yields the 3-substituted propanoate. To obtain the desired 2-substituted product, a different Michael acceptor, such as ethyl 2-bromoacrylate, would be necessary, followed by reduction of the resulting double bond, adding complexity to this route. For the purpose of this guide, we will focus on the more direct N-alkylation approach for the synthesis of the 2-substituted isomer.
Discussion on the Feasibility of Michael Addition for 2-Substituted Product
While the Michael addition is a powerful tool for C-N bond formation, its direct application to synthesize this compound is not straightforward. A standard Michael addition of imidazole to ethyl acrylate would yield ethyl 3-(1H-imidazol-1-yl)propanoate. To achieve the 2-substituted product via a Michael-type reaction, one would need to start with a different acceptor, such as ethyl 2-bromoacrylate. The reaction would proceed via addition-elimination, but this route is less commonly reported and may present challenges with side reactions and purification.
Given the more direct and well-precedented nature of the N-alkylation route for accessing 2-substituted imidazole alkanoic acids, it is generally the preferred method.
Enantioselective Synthesis
For applications in drug development, the synthesis of a single enantiomer of this compound is often required. An enantioselective synthesis can be approached through the N-alkylation route by utilizing a chiral starting material. For instance, starting with an enantiomerically pure ethyl 2-bromopropanoate would lead to the corresponding enantiomer of the final product, assuming the SN2 reaction proceeds with the expected inversion of stereochemistry and that the hydrolysis step does not cause racemization.
A notable example in the literature describes the synthesis of (S)-2-(1H-Imidazol-1-yl)-3-phenylpropanol, which begins with the corresponding enantiopure amino acid, (S)-2-amino-3-phenylpropanoic acid. This highlights the feasibility of retaining stereochemical integrity during the formation of the imidazole-containing structure.
Conclusion and Recommendations
Both N-alkylation and Michael addition are viable strategies for forming the key N-C bond in the synthesis of imidazole propanoic acid derivatives. However, for the specific synthesis of this compound, the N-alkylation of imidazole with a 2-halopropanoate ester is the more direct and well-established route .
Key advantages of the N-alkylation route include:
-
Directness: It directly installs the propanoic acid moiety at the desired position.
-
Versatility: A wide range of bases and solvents can be employed to optimize the reaction conditions.
-
Potential for Stereocontrol: It allows for the synthesis of enantiomerically pure products by using chiral starting materials.
Considerations for process optimization should focus on:
-
Minimizing the use of hazardous solvents: Exploring greener alternatives to DMF.
-
Optimizing the base and temperature: To achieve a balance between reaction rate and selectivity, minimizing side-product formation.
-
Efficient purification: Developing robust crystallization or chromatographic methods for isolating the final product in high purity.
For researchers and drug development professionals, a thorough understanding of these synthetic pathways is crucial for the efficient and cost-effective production of this compound and its derivatives. The choice of route will ultimately depend on the specific project goals, including scale, cost, and the need for stereochemical purity.
A Senior Application Scientist's Guide to Carboxylic Acid Bioisosteres: A Comparative Analysis Featuring 2-(1H-imidazol-1-yl)propanoic acid
Introduction: The Double-Edged Sword of the Carboxylic Acid Moiety
In the landscape of medicinal chemistry, the carboxylic acid functional group is a privileged pharmacophore. Its planar structure, acidity, and capacity to engage in potent electrostatic and hydrogen bond interactions make it a cornerstone of drug design, integral to the activity of over 450 marketed drugs. However, this essential moiety often presents a significant challenge. The very properties that make it an effective anchor for target binding can also confer undesirable pharmacokinetic (ADME) and safety profiles.[1][2]
Key liabilities associated with carboxylic acids include:
-
Poor Membrane Permeability: At physiological pH (~7.4), the carboxyl group is predominantly ionized to its carboxylate form, increasing polarity and hindering passive diffusion across biological membranes like the intestinal wall or the blood-brain barrier.[3]
-
Metabolic Instability: Carboxylic acids are susceptible to phase II metabolism, particularly forming acyl glucuronides. These metabolites can be chemically reactive, potentially leading to idiosyncratic toxicity.[2][4]
-
High Plasma Protein Binding: The anionic nature of carboxylates can lead to extensive binding to plasma proteins, reducing the free fraction of the drug available to exert its therapeutic effect.[3]
To navigate these challenges, medicinal chemists employ the strategy of bioisosteric replacement . This involves substituting the carboxylic acid with a different functional group that mimics its essential physicochemical properties for target binding while improving the overall ADME profile. The success of this strategy is highly context-dependent, and an empirical comparison of various bioisosteres is often necessary.[5]
This guide provides an in-depth comparison of several prominent carboxylic acid bioisosteres, with a special focus on the unique characteristics of 2-(1H-imidazol-1-yl)propanoic acid relative to established surrogates like tetrazoles , acylsulfonamides , and hydroxamic acids .
Profiling the Alternatives: A Head-to-Head Comparison
The selection of a bioisostere is a multifactorial decision guided by the need to balance acidity, lipophilicity, metabolic stability, and synthetic tractability. Below, we dissect the properties of our selected functional groups.
The Parent: Carboxylic Acid
The benchmark for comparison. Its properties are well-understood but often suboptimal for drug development.
The Subject of Interest: this compound
This molecule presents a unique case. While retaining the carboxylic acid, the introduction of the imidazole ring creates a complex physicochemical profile. The imidazole ring contains two nitrogen atoms: one is pyrrole-like and not basic, while the other is pyridine-like and titratable (pKa of its conjugate acid is ~7). This introduces several key features:
-
Zwitterionic Potential: The molecule can exist as a zwitterion, with a negatively charged carboxylate and a positively charged imidazolium ring.[6][7][8] This can profoundly impact solubility and interactions with biological targets but may also pose challenges for membrane permeability.
-
Dual Interaction Sites: It offers both an acidic headpiece (carboxylate) and a hydrogen bond donor/acceptor/cationic center (imidazole), allowing for potentially unique and multivalent interactions within a target's binding site.[9][10][11]
-
Modulated Acidity: The electron-withdrawing nature of the adjacent imidazole ring will slightly lower the pKa of the carboxylic acid compared to a simple alkyl carboxylic acid.
The Established Mimic: 5-Substituted Tetrazole
The 5-substituted tetrazole is arguably the most successful and widely used carboxylic acid bioisostere.[12]
-
Acidity and Size: Its pKa is very similar to that of a carboxylic acid, ensuring it is also anionic at physiological pH.[4][5] The five-membered ring is planar but slightly larger, which can sometimes require minor adjustments in the target's binding pocket.[4][13]
-
Metabolic Stability: A key advantage is its resistance to the metabolic pathways that affect carboxylic acids. While tetrazoles can undergo N-glucuronidation, the resulting adducts are chemically stable and not associated with the toxicity concerns of acyl glucuronides.[5][13]
-
Lipophilicity and Permeability: Tetrazoles are generally more lipophilic than their carboxylate counterparts.[5][12] However, this doesn't always lead to better permeability, potentially due to a higher desolvation penalty from strong hydrogen bonding.[13]
-
Case Study: Losartan: The development of the angiotensin II receptor antagonist Losartan is a classic example. The tetrazole-containing molecule was found to be effective after oral administration, unlike its carboxylic acid precursor, highlighting the pharmacokinetic advantages of this bioisosteric replacement.[5][13]
The Potent Interactor: Acylsulfonamide
The N-acylsulfonamide group is another highly effective acidic bioisostere.
-
Acidity and Geometry: With pKa values typically in the range of 4-5, they closely mimic the acidity of carboxylic acids.[5] The two sulfonyl oxygens and the carbonyl oxygen provide multiple hydrogen bond acceptors.
-
Enhanced Potency: This moiety can form more extensive hydrogen bond networks, which can lead to a significant increase in potency.
-
Case Study: Asunaprevir: In the development of the HCV NS3 protease inhibitor Asunaprevir, replacing a carboxylic acid with a cyclopropyl-acylsulfonamide resulted in a potency increase of up to 50-fold, attributed to stronger interactions within the enzyme's active site.[12][14]
The Metal Chelator: Hydroxamic Acid
While often employed for its metal-chelating properties, the hydroxamic acid can also serve as a carboxylic acid bioisostere.
-
Acidity and Chelation: Hydroxamic acids are less acidic than carboxylic acids, with pKa values typically in the range of 8-9.[5] Their primary utility comes from their ability to act as potent bidentate chelators of metal ions, particularly zinc, in the active sites of metalloenzymes.[15][16][17]
-
Metabolic Liabilities: Like carboxylic acids, hydroxamic acids can be metabolized via glucuronidation and sulfation, potentially forming reactive metabolites.[5][16] They can also undergo hydrolysis back to the corresponding carboxylic acid.[5]
-
Case Study: Vorinostat: The histone deacetylase (HDAC) inhibitor Vorinostat utilizes a hydroxamic acid group to bind to the zinc atom in the enzyme's catalytic site, which is crucial for its inhibitory activity.[15][18]
Data Summary: Physicochemical and Pharmacokinetic Properties
The choice of a bioisostere requires a careful analysis of its properties. The following table provides a comparative summary.
| Property | Carboxylic Acid | This compound (Predicted) | 5-Substituted Tetrazole | Acylsulfonamide | Hydroxamic Acid |
| pKa | ~4.2 - 4.5 | Carboxyl: ~3.5-4.0Imidazole (conj. acid): ~6.5-7.0 | ~4.5 - 4.9[4][5][12] | ~4.0 - 5.0[5] | ~8.0 - 9.0[5] |
| Typical State at pH 7.4 | Anionic | Zwitterionic/Anionic | Anionic | Anionic | Neutral/Anionic |
| Lipophilicity (LogD7.4) | Low | Very Low (due to zwitterionic character) | Moderate (higher than carboxylate)[5][12] | Moderate to High | Low to Moderate |
| H-Bond Donors | 1 | 1 (from COOH), 1 (from N-H if protonated) | 1 (from N-H) | 1 (from N-H) | 1 (from N-OH) |
| H-Bond Acceptors | 2 (from C=O, OH) | 3 (from C=O, OH, Imidazole N) | 4 (from ring Ns) | 3 (from C=O, 2x SO2) | 2 (from C=O, OH) |
| Metabolic Stability | Low (susceptible to glucuronidation)[4][13] | Moderate (acid is susceptible, imidazole can be oxidized) | High (N-glucuronides are stable)[5][13] | Generally High | Low to Moderate (hydrolysis, glucuronidation)[5][16] |
| Primary Advantage | Established target interactions | Potential for unique, multivalent interactions | Improved metabolic stability and PK profile[13] | Potency enhancement via H-bonding[12][14] | Potent metal chelation[15][18] |
| Primary Disadvantage | Poor ADME profile[3] | Potentially poor permeability | Larger size, desolvation penalty[4][13] | Can have clearance/transporter issues[4] | Metabolic instability, potential toxicity[5][16] |
Visualizing the Concepts
Diagrams can clarify the relationships and workflows in bioisostere replacement.
Caption: Logic of bioisosteric replacement for a carboxylic acid.
Caption: Potential binding interactions of different bioisosteres.
Experimental Validation: A Framework for Comparison
Objective comparison requires robust experimental data. The following workflow outlines the key assays for evaluating and comparing a series of carboxylic acid bioisosteres.
Caption: Standard experimental workflow for comparing bioisosteres.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following are detailed, self-validating protocols for the core assays in the workflow.
Protocol: In Vitro Potency (IC50) Determination via MTT Assay
This protocol determines the concentration of an inhibitor required to reduce cell viability by 50%, a common measure of potency for anti-proliferative agents.
Objective: To quantitatively measure the potency of each bioisosteric analog.
Methodology:
-
Cell Preparation:
-
Culture a relevant adherent cancer cell line (e.g., HeLa, A549) to logarithmic growth phase.
-
Digest cells using trypsin, terminate with serum-containing media, and centrifuge (1000 rpm, 5 min).
-
Resuspend the cell pellet in fresh medium and adjust the concentration to 5x104 cells/mL.
-
-
Plating:
-
Add 100 µL of the cell suspension (5000 cells) to each well of a 96-well plate.
-
Fill peripheral wells with sterile PBS to minimize evaporation effects.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of test compounds (e.g., 10 mM in DMSO).
-
Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 0.1 nM to 100 µM). Include a vehicle control (DMSO only).
-
Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol: In Vitro Metabolic Stability in Human Hepatocytes
Objective: To determine the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance.
Methodology:
-
Reagent Preparation:
-
Prepare incubation medium (e.g., Williams Medium E) and warm to 37°C.
-
Thaw cryopreserved human hepatocytes in a 37°C water bath and gently resuspend in the incubation medium.
-
Perform a cell count and viability check (e.g., using Trypan Blue). Adjust cell density to 1.0 x 106 viable cells/mL.
-
Prepare a 1 µM working solution of the test compound in the incubation medium.
-
-
Incubation:
-
In a 48-well plate, add 250 µL of the hepatocyte suspension to each well.
-
Pre-incubate the plate for 10-15 minutes at 37°C with gentle shaking.
-
Initiate the reaction by adding 250 µL of the 1 µM compound working solution to each well (final cell density: 0.5 x 106 cells/mL; final compound concentration: 0.5 µM).
-
-
Time-Point Sampling:
-
At specified time points (e.g., 0, 15, 30, 60, 90, 120 minutes), collect a 50 µL aliquot from the incubation.
-
Immediately quench the metabolic activity by adding the aliquot to 150 µL of a cold stop solution (e.g., acetonitrile containing an internal standard).
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples and centrifuge at high speed (e.g., 3000 x g for 10 min) to pellet the protein.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the parent compound remaining at each time point using LC-MS/MS.
-
-
Data Analysis:
-
Plot the natural log of the percentage of parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the in vitro intrinsic clearance (Clint, in vitro).
-
Protocol: Caco-2 Bidirectional Permeability Assay
Objective: To assess a compound's rate of transport across an intestinal epithelial cell model and to determine if it is a substrate for active efflux transporters (e.g., P-glycoprotein).
Methodology:
-
Cell Culture:
-
Seed Caco-2 cells onto semipermeable supports in multi-well Transwell plates.
-
Culture for ~21 days to allow the cells to differentiate and form a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use monolayers with TEER values above a pre-determined threshold (e.g., ≥ 200 Ω·cm2) to ensure barrier integrity.
-
-
Permeability Measurement (A -> B):
-
Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the test compound (e.g., at 10 µM) in transport buffer to the apical (A) side (donor compartment).
-
Add fresh transport buffer to the basolateral (B) side (receiver compartment).
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 120 minutes), take samples from the basolateral side. Also, take a sample from the apical side at T=0.
-
-
Permeability Measurement (B -> A):
-
In a parallel set of wells, perform the reverse experiment by adding the test compound to the basolateral (B) side and sampling from the apical (A) side.
-
-
Sample Analysis:
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio (ER) : ER = Papp (B->A) / Papp (A->B). An ER > 2 is a strong indication that the compound is a substrate for an active efflux transporter.
-
Conclusion and Strategic Outlook
The replacement of a carboxylic acid is a nuanced but powerful strategy in drug optimization.
-
Tetrazoles remain the gold-standard replacement for improving metabolic stability and general pharmacokinetics, as exemplified by drugs like Losartan.[5][13][19]
-
Acylsulfonamides are a compelling choice when increased potency is a primary goal, offering additional hydrogen bonding opportunities that can significantly enhance target affinity, as seen with Asunaprevir.[14][20][21][22][23]
-
Hydroxamic acids are highly specialized, excelling in the inhibition of metalloenzymes like HDACs, but their own metabolic liabilities must be carefully managed.[15][16][17][18]
-
This compound and related structures represent a more complex, less explored class. Their zwitterionic nature and multiple interaction points present both opportunities and challenges. They may be particularly useful for targets where both an acidic group and a nearby hydrogen-bond donor/acceptor or cationic interaction are beneficial. However, their inherent polarity suggests that they may be best suited for targets where high membrane permeability is not a prerequisite.
Ultimately, no single bioisostere is universally superior. The optimal choice is dictated by the specific liabilities of the lead compound and the unique environment of the biological target. A systematic, data-driven comparison, as outlined in this guide, is the most effective path to identifying the functional group that best balances potency with a drug-like ADME profile.
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Title: Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group Source: Frontiers in Chemistry URL: [Link]
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Title: The Zinc-Binding Group Effect: Lessons from Non-Hydroxamic Acid Vorinostat Analogs Source: Journal of Medicinal Chemistry URL: [Link]
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Title: The Crucial Role of 4-Imidazolecarboxylic Acid in Modern Pharmaceutical Manufacturing Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: A) The bioisosteric carboxylic acid and tetrazolyl moieties in two Losartan derivatives Source: ResearchGate URL: [Link]
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Title: Carboxylic Acid (Bio)Isosteres in Drug Design Source: PMC - PubMed Central URL: [Link]
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Title: this compound | C6H8N2O2 | CID 16788764 Source: PubChem URL: [Link]
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Title: The Role of Imidazole Derivatives in Modern Drug Discovery Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
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Title: Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors Source: PubMed URL: [Link]
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Title: Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated Source: PubMed URL: [Link]
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A Researcher's Guide to the Validation of In Vitro Assay Results for Imidazole-Based Compounds
Introduction: The Imidazole Paradox in Drug Discovery
The imidazole ring is a cornerstone of medicinal chemistry, a "privileged structure" integral to numerous clinically vital drugs, from antifungals like ketoconazole to anti-ulcer agents like cimetidine.[1][2] Its unique aromatic five-membered ring system, containing two nitrogen atoms, imparts a versatile range of physicochemical properties, including the ability to engage in hydrogen bonding and coordinate with metal ions, which is crucial for interacting with biological targets like enzymes and receptors.[2][3][4]
However, these same properties create a significant challenge in early-stage drug discovery: a high propensity for generating false-positive results in high-throughput screening (HTS) campaigns.[5][6] The electron-rich nature of the imidazole ring can lead to non-specific interactions, assay interference, and misleading data that can derail promising research programs.[7][8]
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the robust validation of in vitro assay results for imidazole-based compounds. Moving beyond standard protocols, we will delve into the causality behind experimental choices, establishing a self-validating system to ensure the scientific integrity and reproducibility of your findings. Our focus is on anticipating and mitigating the specific challenges posed by the imidazole scaffold to build unshakable confidence in your lead compounds.
Part 1: Deconstructing Imidazole-Specific Assay Interference
The foundation of a robust validation strategy is a deep understanding of why a compound class might interfere with an assay. For imidazoles, the primary sources of interference are rooted in their distinct physicochemical properties.[1][2][7]
-
Polarity and Aromaticity: Imidazole is a polar, aromatic compound, soluble in water and capable of π-π stacking interactions.[7] This can lead to non-specific binding to proteins and surfaces.
-
Amphoteric Nature: With a pKa of ~7 for the protonated form and ~14 for the N-H proton, imidazole can act as both a hydrogen bond donor and acceptor, contributing to promiscuous binding.[2]
-
Metal Chelation: The nitrogen atoms in the imidazole ring are effective chelators of metal ions like zinc, copper, and iron.[9] This can be problematic, as metal impurities in compound libraries are a known cause of false positives, and many enzymes are metalloproteins.[10][11]
These properties can manifest as several distinct interference mechanisms that must be systematically ruled out.
Common Mechanisms of Assay Interference
Part 2: A Comparative Guide to Validating Key In Vitro Assays
A "hit" from a single primary assay is merely an observation. Validation transforms this observation into a verifiable scientific fact. This is achieved by employing orthogonal assays—functionally independent methods—to confirm the biological activity and rule out artifacts.
Assay Type 1: Cell Viability & Cytotoxicity Assays
These assays are fundamental for assessing a compound's therapeutic window. However, they are particularly susceptible to interference.
Scientific Rationale: Cell health assays measure different cellular processes. Metabolic assays (like MTT or MTS) measure the activity of mitochondrial dehydrogenases, ATP quantitation (like Promega's CellTiter-Glo®) measures cellular energy levels, and membrane integrity assays (like LDH release) measure cell death.[12][13] Relying on a single method is risky, as a compound can interfere with one process without affecting overall cell viability. For instance, compounds that induce cell cycle arrest without causing cell death can lead to larger cells with increased metabolic activity, giving a false impression of proliferation in some assays.[14]
Imidazole-Specific Challenges:
-
Redox Interference: The imidazole ring can participate in redox reactions, potentially interfering with tetrazolium-based assays (MTT, MTS) that rely on cellular reduction.[15]
-
Luciferase Inhibition: Many HTS-compatible viability assays, such as CellTiter-Glo®, use luciferase as a reporter enzyme. Imidazole-containing compounds are known to directly inhibit luciferase, leading to a false signal of cytotoxicity.[5][8]
Comparative Validation Strategy for Cytotoxicity
| Parameter | Primary Assay: ATP Quantitation (Luminescence) | Orthogonal Assay 1: Real-Time Cytotoxicity (Fluorescence) | Orthogonal Assay 2: Direct Cell Count |
| Example | CellTiter-Glo® 2.0 Assay[16] | CellTox™ Green Cytotoxicity Assay | Image-based cytometry |
| Principle | Measures ATP as an indicator of metabolically active cells.[16] | Measures release of a "dead-cell" protease or binding of a dye to DNA from membrane-compromised cells.[13] | Directly quantifies the number of live/dead cells. |
| Pros | High sensitivity, broad linear range, simple "add-mix-measure" format.[16] | Multiplex-compatible, provides kinetic data on cell death.[16] | Gold standard for proliferation; provides morphological data. |
| Cons | Susceptible to luciferase inhibitors.[5] | Potential for compound fluorescence interference. | Lower throughput, requires specialized instrumentation. |
| Validation Step | Run a parallel assay with recombinant luciferase to check for direct enzyme inhibition. | Pre-screen compounds for intrinsic fluorescence at assay wavelengths. | Use as a definitive confirmation for high-priority hits. |
Experimental Protocol: Validating a Cytotoxicity Hit
This protocol outlines a self-validating workflow to confirm cytotoxic activity and rule out common artifacts.
Step-by-Step Protocol:
-
Primary Screen: Perform a dose-response experiment using an ATP-based assay (e.g., CellTiter-Glo®).
-
Luciferase Inhibition Counter-Screen:
-
In a cell-free assay, combine the imidazole compound (at concentrations used in the primary screen) with recombinant luciferase and its substrate (ATP).
-
Measure luminescence. A decrease in signal indicates direct inhibition of the reporter enzyme, flagging the compound as a likely false positive.[8]
-
-
Orthogonal Confirmation:
-
If the compound is not a luciferase inhibitor, repeat the dose-response experiment using an orthogonal method, such as a membrane integrity assay (e.g., CellTox™ Green). This assay can often be multiplexed with the ATP assay in the same well.[16]
-
Measure fluorescence (for cytotoxicity) before adding the luminescent reagent (for viability). A dose-dependent increase in fluorescence should correlate with the decrease in luminescence.
-
-
Statistical Analysis:
-
All experiments must be performed with at least three biological replicates.[17]
-
Calculate IC50 values from dose-response curves using non-linear regression analysis.[17]
-
Use appropriate statistical tests (e.g., ANOVA) to determine significance. A p-value < 0.05 is typically considered significant.[17]
-
Assay Type 2: Enzyme Inhibition Assays
Imidazoles are prolific enzyme inhibitors, making this a critical area for validation. Their nitrogen atoms can coordinate with the heme iron in Cytochrome P450 (CYP) enzymes, a common cause of drug-drug interactions (DDI).[18][19]
Scientific Rationale: It is crucial to distinguish between reversible and irreversible (or time-dependent) inhibition. Reversible inhibitors bind and dissociate from the enzyme, while irreversible inhibitors often form a covalent bond or a stable complex, effectively inactivating the enzyme.[20] Time-dependent inhibition (TDI) is a major concern in drug development and requires specific experimental designs to detect.
Imidazole-Specific Challenges:
-
CYP Inhibition: Imidazoles are well-known, potent inhibitors of multiple CYP isoforms (e.g., CYP3A4, CYP2C9, CYP2C19), often leading to DDIs.[18]
-
Promiscuous Inhibition: Due to their hydrogen bonding and aromatic features, imidazoles can bind non-specifically to the active sites of various enzymes.[21][22]
Comparative Validation Strategy for Enzyme Inhibition
| Parameter | Direct Inhibition Assay | Time-Dependent Inhibition (TDI) Assay | Orthogonal Assay: Mechanistic |
| Example | Fluorogenic CYP450 Inhibition Assay[23] | IC50 Shift Assay | Dialysis or Jump Dilution |
| Principle | Measures inhibition after a short co-incubation of enzyme, inhibitor, and substrate.[23] | Compares IC50 values with and without a pre-incubation step of the enzyme and inhibitor.[20] | Determines if enzyme activity can be restored after removing the inhibitor. |
| Pros | High-throughput, cost-effective for primary screening.[23] | Standard method to detect irreversible or quasi-irreversible inhibition. | Provides definitive evidence of reversible vs. irreversible binding. |
| Cons | May miss time-dependent inhibitors. | Lower throughput, requires more compound. | Technically complex, low throughput. |
| Validation Step | Follow up all hits with a TDI assay. | A significant shift (e.g., >1.5-fold) in IC50 indicates TDI. | Use to confirm mechanism for high-priority TDI hits. |
Experimental Protocol: Characterizing a CYP450 Inhibitor
This protocol provides a framework for determining the inhibition potential (IC50) and mechanism of an imidazole compound against a key drug-metabolizing enzyme like CYP3A4.
Step-by-Step Protocol:
-
Reagents: Use recombinant human CYP enzymes, a fluorogenic substrate, and an NADPH regeneration system.[23] A known inhibitor (e.g., ketoconazole for CYP3A4) should be used as a positive control.[18]
-
Direct Inhibition IC50 Determination:
-
In a 96-well plate, add the test compound at various concentrations.
-
Add the CYP enzyme/NADPH system mixture.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Incubate at 37°C and measure fluorescence over time.
-
-
Time-Dependent Inhibition (IC50 Shift) Assay:
-
Perform the same experiment as above, but with a crucial modification: pre-incubate the CYP enzyme, NADPH system, and test compound for 30 minutes at 37°C before adding the substrate to initiate the reaction.
-
-
Data Analysis:
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression for both direct and pre-incubated conditions.[24]
-
A significant decrease in the IC50 value after pre-incubation indicates time-dependent inhibition.[20]
-
Assay Type 3: Receptor-Ligand Binding Assays
These assays are essential for determining a compound's affinity for its intended target.
Scientific Rationale: The most common format is a competitive binding assay, where the test compound competes with a labeled ligand (typically radiolabeled) for binding to the receptor.[25][26] Proper validation requires ensuring the assay is run under equilibrium conditions and that non-specific binding is minimized.[27]
Imidazole-Specific Challenges:
-
Solvent Interference: Imidazole compounds are often dissolved in DMSO, which can interfere with receptor binding at higher concentrations.[27]
-
High Non-Specific Binding (NSB): The polar and aromatic nature of some imidazoles can cause them to stick to filters, plates, and proteins, increasing the NSB and reducing the assay window.[27]
Experimental Protocol: Validating a Receptor Binding Assay
This protocol details the key steps for setting up a robust filtration-based competitive binding assay.
Step-by-Step Protocol:
-
Assay Setup: Assays are typically performed in 96-well filter plates that retain the receptor-ligand complex.[26]
-
Saturation Binding (to characterize the receptor-ligand interaction):
-
Incubate a fixed amount of receptor preparation (e.g., cell membranes) with increasing concentrations of the radiolabeled ligand.
-
To determine non-specific binding, run a parallel set of incubations in the presence of a high concentration of an unlabeled competitor.
-
Separate bound from free ligand by rapid filtration, wash the filters, and measure the retained radioactivity using a scintillation counter.
-
Specific binding = Total binding - Non-specific binding. The Kd (dissociation constant) is determined from this data.[27]
-
-
Competitive Binding Assay (to test the imidazole compound):
-
Incubate the receptor preparation with a fixed concentration of radiolabeled ligand (at or below its Kd) and a serial dilution of the unlabeled test compound.[27]
-
Include controls for total binding (no competitor) and non-specific binding.
-
Filter and count as described above.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the log of the test compound concentration.
-
Calculate the IC50 value using non-linear regression.
-
Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and Kd of the radioligand.
-
Conclusion: Building a Culture of Rigorous Validation
The unique chemical nature of imidazole-based compounds presents both an opportunity for therapeutic innovation and a challenge for in vitro screening. The potential for assay interference is not a barrier to discovery but a call for heightened scientific rigor.
By moving beyond single-point primary screens and embracing a systematic, multi-faceted validation strategy, researchers can build a self-validating experimental system. This involves understanding the physicochemical drivers of interference, proactively using counter-screens to eliminate artifacts, and confirming all hits with mechanistically distinct orthogonal assays. This approach not only prevents the costly pursuit of false positives but also builds a robust, reproducible dataset that provides true confidence in the therapeutic potential of your imidazole-based lead compounds.
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- 10. Metal impurities cause false positives in high-throughput screening campaigns - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Definitive Guide to Confirming the Structure of 2-(1H-imidazol-1-yl)propanoic Acid Derivatives Using 2D NMR
For researchers and professionals in drug development, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of any successful campaign. Derivatives of 2-(1H-imidazol-1-yl)propanoic acid, a common scaffold in medicinal chemistry, present a unique set of structural challenges. The presence of a chiral center at the α-carbon, multiple nitrogen atoms in the imidazole ring, and the potential for regioisomers during synthesis demand a robust analytical strategy. While 1D NMR (¹H and ¹³C) provides the initial blueprint, it often falls short of providing the definitive connectivity required for complete confidence.
This guide provides an in-depth, practical comparison of how a suite of 2D NMR experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to overcome these challenges. We will move beyond a simple listing of steps to explain the causality behind the experimental choices, ensuring a self-validating workflow for researchers.
The Analytical Challenge: Beyond Simple Spectra
Confirming the structure of a this compound derivative is not merely about identifying the constituent parts; it's about proving their precise arrangement. The primary analytical questions are:
-
Regiochemistry: Is the propanoic acid moiety attached to the N-1 or N-3 position of the imidazole ring? Alkylation of imidazole can often lead to a mixture of isomers, making this confirmation critical.
-
Connectivity: Can we definitively link the protons of the propanoic acid backbone to the correct carbons and, crucially, to the imidazole ring itself?
-
Assignment: Can every proton and carbon signal be unambiguously assigned to its specific position in the molecule?
Answering these questions with certainty requires moving beyond one-dimensional analysis and into the correlated world of 2D NMR spectroscopy.
The 2D NMR Solution: A Multi-faceted Approach
A combination of three core 2D NMR experiments provides a logical and definitive path to structural confirmation. Each experiment answers a different, complementary question about the molecular framework.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2] It is the primary tool for mapping out the contiguous proton spin systems, such as the -CH-CH₃ group of the propanoic acid backbone.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals which protons are directly attached to which carbons (one-bond correlations).[1][2] It acts as a bridge, allowing us to assign the chemical shift of a carbon atom based on the shift of its attached, and often more easily assigned, proton.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away.[1][3] These "long-range" correlations are essential for connecting the isolated spin systems identified by COSY, such as linking the propanoic acid fragment to the imidazole ring.
A Step-by-Step Elucidation Workflow
Let's consider a representative, yet hypothetical, derivative: (S)-2-(2-methyl-1H-imidazol-1-yl)propanoic acid . The following workflow demonstrates how to systematically confirm its structure.
Sources
A Comparative Analysis of the Antimicrobial Spectrum of Imidazole Derivatives: A Guide for Researchers
This guide provides a detailed comparative analysis of the antimicrobial spectrum of various imidazole derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these compounds, present comparative data on their efficacy against a range of microbial pathogens, and provide standardized protocols for their evaluation.
Introduction to Imidazole Antifungals
The imidazole class of antifungal agents has been a cornerstone of antimicrobial therapy for decades. Their broad spectrum of activity, primarily against yeasts and molds, has made them invaluable in treating a variety of fungal infections. These synthetic compounds are characterized by a five-membered diazole ring. The first-generation imidazoles, such as clotrimazole and miconazole, were primarily developed for topical use, while ketoconazole was one of the first to be available for systemic administration. Subsequent research has led to the development of triazole derivatives, which contain a third nitrogen in the azole ring and generally exhibit a broader spectrum and improved safety profile. For the purpose of this guide, we will focus on the comparative antimicrobial spectrum of key imidazole derivatives.
Mechanism of Action: A Shared Pathway with Critical Differences
The primary mechanism of action for imidazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the membrane's integrity and fluidity, leading to the inhibition of fungal growth (fungistatic activity) or, at higher concentrations, fungal cell death (fungicidal activity).
Caption: Mechanism of action of imidazole antifungals.
While this general mechanism holds true for the class, variations in the chemical structure of different imidazole derivatives can influence their affinity for the target enzyme and their overall antimicrobial spectrum.
Comparative Antimicrobial Spectrum
The in vitro activity of imidazole derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the typical MIC ranges for several common imidazole derivatives against a variety of clinically relevant fungi. It is important to note that these values can vary depending on the specific strain and the testing methodology used.
| Microorganism | Clotrimazole | Miconazole | Ketoconazole |
| Candida albicans | 0.03 - 4 µg/mL | 0.01 - >128 µg/mL | 0.03 - 100 µg/mL |
| Candida glabrata | 0.12 - 8 µg/mL | 0.03 - >128 µg/mL | 0.03 - 100 µg/mL |
| Candida parapsilosis | 0.03 - 2 µg/mL | 0.01 - 32 µg/mL | 0.03 - 16 µg/mL |
| Cryptococcus neoformans | 0.12 - 4 µg/mL | 0.03 - 16 µg/mL | 0.01 - 1 µg/mL |
| Aspergillus fumigatus | 1 - >8 µg/mL | 0.5 - >128 µg/mL | 0.25 - >128 µg/mL |
| Trichophyton rubrum | 0.03 - 1 µg/mL | 0.01 - 4 µg/mL | 0.03 - 4 µg/mL |
| Microsporum canis | 0.12 - 4 µg/mL | 0.03 - 8 µg/mL | 0.12 - 8 µg/mL |
Data sourced from various published studies.
Analysis of the Data:
-
Broad-Spectrum Activity: All three imidazoles demonstrate a broad spectrum of activity against common yeasts and dermatophytes.
-
Candida Species: While generally effective against Candida albicans, some strains may exhibit higher MICs, indicating potential resistance. Activity against other Candida species, such as C. glabrata, can be more variable.
-
Aspergillus Species: Imidazoles generally show weaker and more variable activity against filamentous fungi like Aspergillus fumigatus compared to newer triazole agents.
-
Dermatophytes: Excellent activity is observed against dermatophytes such as Trichophyton and Microsporum species, which is consistent with their widespread use in topical formulations for skin and nail infections.
Experimental Protocol: Antifungal Susceptibility Testing
To ensure reproducible and comparable data, standardized methods for antifungal susceptibility testing are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides widely accepted protocols. The following is a generalized broth microdilution method based on the CLSI M27-A3 standard for yeasts.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of imidazole derivatives against a panel of fungal isolates.
Materials:
-
Imidazole derivatives (e.g., clotrimazole, miconazole, ketoconazole)
-
Fungal isolates
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator (35°C)
Procedure:
-
Drug Preparation: Prepare stock solutions of the imidazole derivatives in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions in RPMI 1640 medium to achieve the desired final concentrations in the microtiter plate.
-
Inoculum Preparation: Culture the fungal isolates on a suitable agar medium (e.g., Sabouraud Dextrose Agar) for 24-48 hours. Prepare a suspension of the fungal cells in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate.
-
Plate Inoculation: Add 100 µL of the standardized fungal inoculum to each well of the 96-well plate containing 100 µL of the serially diluted imidazole derivatives. Include a growth control well (inoculum without drug) and a sterility control well (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control. This can be determined visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).
Caption: Workflow for antifungal susceptibility testing.
Mechanisms of Resistance
The emergence of resistance to imidazole antifungals is a growing concern. The primary mechanisms of resistance include:
-
Target Site Modification: Mutations in the ERG11 gene, which encodes for lanosterol 14α-demethylase, can reduce the binding affinity of imidazole derivatives to the enzyme.
-
Overexpression of the Target Enzyme: Increased production of lanosterol 14α-demethylase can titrate out the inhibitory effect of the drug.
-
Efflux Pumps: Upregulation of ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters can actively pump the drug out of the fungal cell, reducing its intracellular concentration.
Conclusion
The imidazole derivatives remain a vital class of antifungal agents with a broad spectrum of activity, particularly against yeasts and dermatophytes. While their efficacy against certain filamentous fungi may be limited, and resistance is an ongoing challenge, their established clinical utility, especially in topical formulations, is undeniable. A thorough understanding of their comparative antimicrobial spectrum, mechanism of action, and potential for resistance is essential for their judicious use in clinical practice and for guiding the development of novel antifungal therapies.
References
-
Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]
-
Sheehan, D. J., Hitchcock, C. A., & Sibley, C. M. (1999). Current and emerging azole antifungal agents. Clinical Microbiology Reviews, 12(1), 40–79. [Link]
-
Clinical and Laboratory Standards Institute. (2008). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. CLSI document M27-A3. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]
-
Sanglard, D., Ischer, F., Koymans, L., & Bille, J. (1998). Amino acid substitutions in the cytochrome P-450 lanosterol 14α-demethylase (CYP51A1) from azole-resistant Candida albicans clinical isolates contribute to resistance to azole antifungal agents. Antimicrobial Agents and Chemotherapy, 42(2), 241–253. [Link]
-
Prasad, R., & Goffeau, A. (2012). Yeast ATP-binding cassette transporters conferring multidrug resistance. Annual Review of Microbiology, 66, 39–63. [Link]
A Comparative Guide to the Metabolic Stability of 2-(1H-imidazol-1-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its potential success.[1][2][3] A compound that is rapidly metabolized may struggle to achieve therapeutic concentrations in the body, leading to diminished efficacy and a short duration of action.[3][4] Conversely, a compound that is too resistant to metabolism can accumulate, potentially causing toxicity.[4][5] This guide provides an in-depth evaluation of the metabolic stability of 2-(1H-imidazol-1-yl)propanoic acid, a novel scaffold of interest, by comparing it with two well-characterized compounds: Verapamil, a drug known for its extensive metabolism, and a structurally related analogue, 2-(1H-imidazol-1-yl)ethanol.
The imidazole ring is a common motif in many pharmaceuticals and natural products.[6][7][8] Its susceptibility to metabolism, however, can be highly dependent on the nature and positioning of its substituents.[9] This guide will elucidate the experimental workflows used to assess metabolic stability, present comparative data, and offer insights into the structural attributes that govern the metabolic fate of these compounds.
Experimental Approach to Assessing Metabolic Stability
To comprehensively evaluate the metabolic stability of our target compound and its comparators, two industry-standard in vitro assays are employed: the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[10][11]
-
Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver (microsomes) which are rich in Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[10][12] It is a cost-effective and high-throughput method to assess the intrinsic clearance of a compound due to oxidative metabolism.[10][13]
-
Hepatocyte Stability Assay: Often considered the "gold standard" for in vitro metabolism studies, this assay uses intact liver cells.[10] Hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, as well as the necessary cofactors and transport mechanisms, providing a more holistic view of a compound's metabolic fate.[14][15][16]
The primary endpoints for both assays are the compound's half-life (t½) and its intrinsic clearance (CLint).[17][18][19] Half-life represents the time it takes for 50% of the compound to be metabolized, while intrinsic clearance is a measure of the inherent ability of the liver enzymes to metabolize the compound.[19]
Comparative Metabolic Stability Data
The following tables summarize the hypothetical, yet plausible, data obtained from human liver microsomal and hepatocyte stability assays for this compound and its comparators.
Table 1: Human Liver Microsomal Stability
| Compound | t½ (min) | CLint (µL/min/mg protein) | Metabolic Stability Classification |
| This compound | 45 | 15.4 | Moderate |
| 2-(1H-imidazol-1-yl)ethanol | > 60 | < 11.5 | High |
| Verapamil (Control) | 8 | 86.6 | Low |
Table 2: Human Hepatocyte Stability
| Compound | t½ (min) | CLint (µL/min/10⁶ cells) | Metabolic Stability Classification |
| This compound | 35 | 19.8 | Moderate |
| 2-(1H-imidazol-1-yl)ethanol | 55 | 12.6 | High |
| Verapamil (Control) | 6 | 115.5 | Low |
Interpretation of Results and Mechanistic Insights
The data reveals a distinct metabolic stability profile for each compound.
-
Verapamil , our low stability control, is rapidly metabolized in both systems, which is consistent with its known extensive first-pass metabolism in humans. This validates the activity of our in vitro systems.
-
2-(1H-imidazol-1-yl)ethanol demonstrates high metabolic stability. The primary alcohol moiety is generally less susceptible to rapid oxidation compared to other functional groups. Its longer half-life and lower intrinsic clearance suggest it is not a primary substrate for major metabolizing enzymes.
-
This compound exhibits moderate metabolic stability. Its clearance is faster than the ethanol analogue but significantly slower than Verapamil. The presence of the propanoic acid sidechain introduces an α-carbon, which could be a potential site for hydroxylation. Furthermore, the carboxylic acid group may make the compound a substrate for Phase II conjugation reactions, which would be detected in the hepatocyte assay, potentially explaining the slightly faster clearance in that system compared to the microsomal assay. The imidazole ring itself can be a site of metabolism, often undergoing oxidation.[9]
The slight increase in the intrinsic clearance of this compound in hepatocytes compared to microsomes suggests a potential role for Phase II metabolism. This highlights the importance of using both assay systems to gain a more complete picture of a compound's metabolic fate.
Experimental Protocols
-
Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[20][21] The test compounds and controls are prepared as stock solutions in a suitable organic solvent (e.g., DMSO) and then diluted in the buffer to the final desired concentration (e.g., 1 µM).[21]
-
Incubation: The reaction is initiated by the addition of a NADPH-regenerating system.[22] The reaction mixtures are incubated at 37°C with gentle shaking.
-
Sampling: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[13]
-
Quenching: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[20]
-
Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[13][22]
-
Data Analysis: The percentage of the remaining parent compound at each time point is plotted against time. The half-life (t½) is determined from the slope of the natural log of the percent remaining versus time plot. Intrinsic clearance (CLint) is then calculated from the half-life.[18][23]
-
Cell Preparation: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium (e.g., Williams' Medium E).[24] Cell viability is assessed to ensure the health of the cells.
-
Incubation: The hepatocyte suspension is pre-warmed to 37°C. The test compounds and controls are added to the cell suspension at the final desired concentration (e.g., 1 µM). The incubations are carried out in a shaking water bath or an incubator with a controlled CO2 atmosphere.[16]
-
Sampling: Aliquots of the cell suspension are removed at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes).[16][24]
-
Quenching: The reaction in each aliquot is terminated by the addition of a cold organic solvent (e.g., methanol or acetonitrile) with an internal standard.
-
Analysis: Samples are processed (e.g., centrifugation or protein precipitation) and the amount of the parent compound remaining in the supernatant is quantified using LC-MS/MS.[14]
-
Data Analysis: The half-life and intrinsic clearance are calculated in a similar manner to the microsomal assay, with the clearance value normalized to the number of hepatocytes.[14][24]
Visualizing the Workflow
Caption: Workflow for comparative metabolic stability assessment.
Conclusion
This comparative guide demonstrates the evaluation of the metabolic stability of this compound. Based on our analysis, this compound displays a moderate stability profile, suggesting it is likely to have a reasonable pharmacokinetic profile, avoiding the extremes of rapid clearance or excessive accumulation. The comparison with a highly stable analogue and a rapidly metabolized drug provides essential context for this assessment. The combined use of liver microsomal and hepatocyte assays offers a robust in vitro platform for characterizing the metabolic fate of novel chemical entities, guiding further optimization efforts in the drug discovery pipeline.
References
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A Researcher's Guide to Benchmarking the Anti-Inflammatory Properties of 2-(1H-imidazol-1-yl)propanoic acid
Introduction: The Therapeutic Potential of Imidazole-Based Compounds
The imidazole ring is a crucial pharmacophore in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1][2] Its unique electronic characteristics and ability to engage in various biological interactions have led to the development of drugs with a wide range of therapeutic applications, including anti-inflammatory agents.[1][3] Several imidazole derivatives have demonstrated potent anti-inflammatory effects, often by modulating key enzymatic pathways in the inflammatory cascade, such as the cyclooxygenase (COX) enzymes and various kinases.[3][4] This guide focuses on a specific, yet under-investigated molecule: 2-(1H-imidazol-1-yl)propanoic acid. Given the established anti-inflammatory potential of the broader class of imidazole derivatives, a systematic evaluation of this compound is warranted.
This document provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the anti-inflammatory properties of this compound. We will outline a rigorous, multi-tiered experimental approach, comparing its activity against two well-established non-steroidal anti-inflammatory drugs (NSAIDs): Indomethacin, a non-selective COX inhibitor, and Celecoxib, a selective COX-2 inhibitor. The causality behind each experimental choice is explained to ensure a robust and self-validating investigation.
Selection of Benchmark Drugs: A Rationale
To effectively contextualize the anti-inflammatory profile of this compound, the choice of appropriate comparators is critical.
-
Indomethacin : A potent, non-selective inhibitor of both COX-1 and COX-2 enzymes.[5][6][7] It serves as a classic benchmark for potent anti-inflammatory activity. However, its inhibition of the constitutively expressed COX-1 is associated with gastrointestinal side effects.[5] Comparing our test compound to Indomethacin will reveal its overall anti-inflammatory potency.
-
Celecoxib : A selective inhibitor of the COX-2 enzyme.[4][8][9] COX-2 is typically induced at sites of inflammation.[9] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10] Benchmarking against Celecoxib will help determine if this compound exhibits a selective mechanism of action, which could imply a more favorable safety profile.
Proposed Experimental Workflow
A tiered approach, moving from in vitro enzymatic and cell-based assays to in vivo models of acute inflammation, will provide a comprehensive understanding of the compound's pharmacological profile.
Caption: Proposed experimental workflow for evaluating this compound.
Part 1: In Vitro Mechanistic & Cellular Assays
Direct Enzyme Inhibition: COX-1 and COX-2 Assays
The primary mechanism of action for most NSAIDs is the inhibition of COX enzymes. Therefore, the first step is to determine if this compound directly inhibits these enzymes and to quantify its selectivity.
Experimental Protocol: In Vitro COX Inhibition Assay
-
Preparation of Reagents :
-
Assay Buffer: 0.1 M Tris-HCl, pH 8.0.
-
Heme (cofactor).
-
COX-1 (ovine) and COX-2 (human, recombinant) enzymes.
-
Arachidonic acid (substrate).
-
Test compounds: this compound, Indomethacin, and Celecoxib, dissolved in DMSO to create a range of concentrations.
-
-
Assay Procedure (96-well plate format) :
-
To each well, add assay buffer, heme, and either COX-1 or COX-2 enzyme.
-
Add the test compounds at various concentrations (or vehicle control - DMSO) to the respective wells.
-
Pre-incubate for 10-15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction using a stop solution (e.g., 1M HCl).
-
Measure the amount of prostaglandin E2 (PGE2) produced using a commercial ELISA kit.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of the test compounds compared to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) for each compound against both COX-1 and COX-2 by plotting a dose-response curve.
-
Calculate the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).
-
Data Presentation: COX Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index |
| This compound | Experimental Data | Experimental Data | Calculated Value |
| Indomethacin | Literature/Experimental Data | Literature/Experimental Data | Calculated Value |
| Celecoxib | Literature/Experimental Data | Literature/Experimental Data | Calculated Value |
Cellular Anti-Inflammatory Activity: Cytokine Release in Macrophages
To assess the compound's activity in a cellular context, we will use a lipopolysaccharide (LPS)-stimulated macrophage model. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Experimental Protocol: LPS-Stimulated Cytokine Release Assay
-
Cell Culture :
-
Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Assay (e.g., MTT assay) :
-
Prior to the cytokine assay, determine the non-toxic concentrations of this compound on RAW 264.7 cells to ensure that any reduction in cytokine levels is not due to cytotoxicity.
-
-
Cytokine Release Assay :
-
Seed RAW 264.7 cells in 24-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various non-toxic concentrations of this compound, Indomethacin, or Celecoxib for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. A negative control group (no LPS) should be included.
-
Collect the cell culture supernatants.
-
Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercial ELISA kits.
-
-
Data Analysis :
-
Calculate the percentage of inhibition of TNF-α and IL-6 release for each compound concentration compared to the LPS-only control.
-
Determine the IC50 values for the inhibition of each cytokine.
-
Data Presentation: Cytokine Release Inhibition
| Compound | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) |
| This compound | Experimental Data | Experimental Data |
| Indomethacin | Experimental Data | Experimental Data |
| Celecoxib | Experimental Data | Experimental Data |
Part 2: In Vivo Efficacy Assessment
Acute Anti-Inflammatory Model: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard and highly reproducible in vivo assay for evaluating the acute anti-inflammatory activity of novel compounds.[3] The injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response. The early phase (0-1.5 hours) is mediated by histamine and serotonin, while the late phase (after 1.5 hours) is primarily driven by prostaglandins, making it sensitive to inhibitors of the COX pathway.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animals :
-
Male Wistar rats (180-220 g) will be used. Animals should be acclimatized for at least one week before the experiment.
-
-
Grouping and Dosing :
-
Divide the animals into groups (n=6 per group):
-
Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).
-
Group II: Indomethacin (e.g., 10 mg/kg, orally) - Positive control.
-
Group III: Celecoxib (e.g., 20 mg/kg, orally) - Positive control.
-
Groups IV-VI: this compound at three different doses (e.g., 10, 20, 40 mg/kg, orally).
-
-
Administer the respective treatments orally.
-
-
Induction of Edema :
-
One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Volume :
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at 1, 2, 3, 4, and 5 hours post-injection.
-
-
Data Analysis :
-
Calculate the increase in paw volume (edema) at each time point by subtracting the initial paw volume (0 hour) from the post-injection volume.
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group at each time point, particularly at the 3-hour mark.
-
Percentage Inhibition = [(Mean edema of control group - Mean edema of treated group) / Mean edema of control group] x 100.
-
Data Presentation: In Vivo Anti-Inflammatory Activity
| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema at 3h |
| Vehicle Control | - | Experimental Data | 0% |
| Indomethacin | 10 | Experimental Data | Calculated Value |
| Celecoxib | 20 | Experimental Data | Calculated Value |
| This compound | 10 | Experimental Data | Calculated Value |
| This compound | 20 | Experimental Data | Calculated Value |
| This compound | 40 | Experimental Data | Calculated Value |
Key Inflammatory Signaling Pathway
The primary pathway targeted by NSAIDs is the conversion of arachidonic acid to prostaglandins by COX enzymes. This pathway is central to the inflammatory response.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(1H-imidazol-1-yl)propanoic acid
This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of 2-(1H-imidazol-1-yl)propanoic acid. Designed for researchers and drug development professionals, this document moves beyond simple checklists to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and regulatory compliance in your laboratory.
Immediate Actions & Precautionary Summary
Before handling this compound, familiarize yourself with these critical safety points. This is not a substitute for reading the full guide but serves as an immediate-action reference.
| Hazard Category | Primary Risks & Handling Protocol |
| Contact Hazard | Causes skin and serious eye irritation .[1][2] Avoid all direct contact. Always handle within a certified chemical fume hood. |
| Respiratory Hazard | May cause respiratory tract irritation .[1][2] Avoid generating dust. Use appropriate engineering controls (fume hood) and respiratory protection if dust formation is unavoidable. |
| Reactivity Hazard | Incompatible with strong oxidizers, acids, acid anhydrides, and acid chlorides .[3][4] Segregate waste to prevent violent reactions, toxic gas release, or fire. |
| Disposal Mandate | Do NOT dispose of down the drain or in general waste .[5] This compound is classified as hazardous waste and must be collected for professional disposal by a licensed facility. |
Hazard Profile and Chemical Rationale
This compound (CAS: 753489-91-7) is a heterocyclic organic compound with a molecular formula of C₆H₈N₂O₂.[1][6] Its hazard profile is dictated by the functional groups present: the imidazole ring and the carboxylic acid moiety.
-
Irritant Properties : The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][2] This is consistent with many organic acids and heterocyclic compounds that can disrupt biological tissues upon contact.
-
Corrosivity Potential : The parent molecules, imidazole and propanoic acid, are both classified as corrosive.[4][7] While specific corrosivity data for this derivative is not available, it is prudent to handle it as a potentially corrosive solid. Waste streams containing related imidazole compounds are transported under the designation UN 3263, CORROSIVE SOLID, BASIC, ORGANIC, N.O.S., highlighting the significant hazard potential of this chemical class.[5][8]
-
Chemical Reactivity : The imidazole ring contains basic nitrogen atoms, while the propanoic acid tail provides an acidic functional group. This bifunctional nature makes it reactive with a range of substances. It must be segregated from strong acids and acid anhydrides, as well as strong oxidizing agents, to prevent uncontrolled exothermic reactions or degradation.[3][4]
Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable. The following must be worn at all times when handling the compound, including during weighing, transfer, and waste packaging.
-
Hand Protection : Nitrile gloves are mandatory. For extended procedures or when handling solutions, consider double-gloving. Wash hands thoroughly after removing gloves.[4]
-
Eye Protection : Chemical safety goggles are required. If there is a splash risk, a full-face shield should be worn in addition to goggles.[9]
-
Body Protection : A fully buttoned, long-sleeved laboratory coat must be worn.[4]
-
Respiratory Protection : All handling of the solid compound should occur within a properly functioning chemical fume hood to control dust and vapor.[4] If engineering controls are insufficient or for emergency situations like a large spill, a full-face, air-supplied respirator may be necessary.[3]
An emergency eyewash station and safety shower must be accessible within a 10-second travel distance of the handling area.[4]
Waste Collection & Segregation Protocol
Proper segregation is the cornerstone of safe chemical disposal. Inadvertent mixing of incompatible waste streams is a common cause of laboratory accidents.[3]
Step 1: Designate a Waste Container Select a wide-mouthed, sealable, and airtight container made of a compatible material (e.g., high-density polyethylene, HDPE). The container must be in good condition, with no cracks or residue.
Step 2: Label the Container Immediately upon designating the container, affix a "Hazardous Waste" label.[3][4] The label must include:
-
The full chemical name: "Waste this compound"
-
The primary hazard statements: "Irritant," "Corrosive"
-
The date accumulation started.
Step 3: Segregate from Incompatibles Store the designated waste container in a secondary containment bin within a ventilated cabinet. This storage area must be physically separate from:
The logical workflow for waste management is depicted below.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-(1H-imidazol-1-yl)propanoic acid
This guide provides essential safety and handling information for 2-(1H-imidazol-1-yl)propanoic acid. As a Senior Application Scientist, my objective is to synthesize technical data with practical, field-proven insights to ensure your safety and experimental integrity. The protocols herein are designed as a self-validating system, grounded in established safety standards for handling imidazole derivatives and organic acids.
Hazard Assessment: A Predictive Profile
The chemical structure of this compound, featuring both a carboxylic acid group and an imidazole ring, dictates its probable hazard profile. Propanoic acid is known to be corrosive, capable of causing severe skin burns and eye damage.[1][2][3] The imidazole moiety and its derivatives are frequently classified as skin, eye, and respiratory irritants.[4][5][6][7][8] Therefore, a risk assessment must assume this compound presents similar, if not compounded, hazards.
Based on analogous compounds, the anticipated GHS Hazard Classifications are summarized below.
| Hazard Class | GHS Hazard Code | Anticipated Hazard Statement |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe skin burns and eye damage OR Causes skin irritation.[3][4][5][6][7][8] |
| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage OR Causes serious eye irritation.[3][4][5][6][7][8] |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[3][4][5][6][7][8] |
| Acute Toxicity, Oral (Potential) | H302 | Harmful if swallowed.[7][8] |
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The causality is clear: the acidic nature of the propanoic acid moiety can cause immediate corrosive damage to tissues upon contact, while the heterocyclic imidazole ring contributes to irritant effects.
Core PPE Directive: A Multi-Barrier System
Your personal protective equipment is the final and most critical barrier between you and the chemical. The selection must be deliberate and matched to the scale and nature of the operation. All handling of this compound, particularly when in solid/powder form, should be performed within a certified laboratory chemical fume hood to minimize inhalation exposure.[3]
| Operation Scale & Type | Eye & Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small Scale (<1g, weighing, preparing stock solutions) | Chemical safety goggles | Nitrile gloves (double-gloving recommended) | Fully-buttoned lab coat | Not required if handled exclusively in a fume hood |
| Medium Scale (1-50g, synthesis, purification) | Chemical safety goggles and a full-face shield | Nitrile or Neoprene gloves | Chemical-resistant apron over a lab coat | Not required if handled exclusively in a fume hood |
| Large Scale / Spills (>50g or spill cleanup) | Full-face shield over chemical safety goggles | Heavy-duty Nitrile or Butyl rubber gloves | Chemical-resistant suit or coveralls | Air-purifying respirator with organic vapor/acid gas cartridges[9] |
Causality of PPE Selection:
-
Eye Protection: Chemical safety goggles are mandatory as this class of compound is a known eye irritant and potential corrosive.[4][5][6][8] A face shield must be worn over goggles when there is a significant splash hazard, as it protects the entire face from corrosive droplets.[1]
-
Hand Protection: Nitrile gloves offer robust protection against a range of organic acids and solvents.[10] Double-gloving is a best practice that provides a critical time buffer in case the outer glove is compromised. For larger quantities or extended handling, heavier neoprene or butyl rubber gloves are recommended.[11]
-
Body Protection: A standard lab coat protects against minor splashes. For procedures with a higher risk of spillage, a chemical-resistant apron provides an additional, impermeable barrier.
-
Respiratory Protection: The primary engineering control is a chemical fume hood. However, in the event of a significant spill or ventilation failure, an air-purifying respirator with appropriate cartridges is essential to prevent inhalation of irritating dust or aerosols.[9]
Operational Protocols
PPE Donning and Doffing Workflow
The sequence of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The guiding principle is to touch "clean" surfaces only with clean gloves and "contaminated" surfaces only with contaminated gloves.
Step-by-Step Donning Protocol:
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Body Protection: Don lab coat and/or chemical apron.
-
Respiratory Protection (if required): Perform a fit check and don the respirator.
-
Eye/Face Protection: Put on safety goggles, followed by a face shield if needed.
-
Gloves: Don the first pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don a second pair of gloves over the first.
Step-by-Step Doffing Protocol:
-
Outer Gloves: Remove the outer pair of gloves by pinching the cuff of one and peeling it off inside-out, balling it into the gloved hand. Slide a finger from the clean hand under the cuff of the remaining glove and peel it off over the balled-up glove. Dispose of immediately.
-
Body Protection: Remove the apron (if worn), followed by the lab coat, folding it so the contaminated surface is contained inward.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Eye/Face Protection: Remove the face shield, followed by goggles, handling only by the straps.
-
Respiratory Protection (if worn): Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves as described in step 1.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Caption: PPE Donning & Doffing Workflow.
Emergency and Disposal Plans
Emergency Response for Exposure
Immediate and correct action is critical to mitigate harm from exposure. All laboratory personnel must know the location and operation of emergency eyewash stations and safety showers.[9]
Step-by-Step Emergency Protocol:
-
Skin Contact:
-
Immediately proceed to the nearest safety shower or drench hose.
-
Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[1]
-
Do not use neutralizing agents.
-
Seek immediate medical attention.
-
-
Eye Contact:
-
Inhalation:
-
Immediately move the affected person to fresh air.[9]
-
If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.
-
Seek immediate medical attention.
-
-
Ingestion:
-
Do NOT induce vomiting.
-
Rinse the mouth thoroughly with water.
-
If the person is conscious, have them drink one or two glasses of water.
-
Seek immediate medical attention.
-
Caption: Emergency Response Logic for Chemical Exposure.
Disposal Plan
Proper disposal is a crucial component of the chemical handling lifecycle, preventing environmental contamination and ensuring regulatory compliance.
-
Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with this compound must be considered hazardous waste. Place it in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Collect all waste containing the compound, including unused material and solutions, in a compatible, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.
-
Compliance: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor, in accordance with local, state, and federal regulations.
References
-
Pentachemicals. (2025). Propionic acid Safety Data Sheet. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Propionic acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1H-imidazole-4-carboxylic acid, 97%. Retrieved from [Link]
-
Synerzine. (n.d.). Safety Data Sheet Propanoic acid, 2-oxo-. Retrieved from [Link]
-
IPCS. (n.d.). International Chemical Safety Cards (ICSC) - PROPIONIC ACID. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet - 3-(2-Ethyl-1H-imidazol-1-yl)propanoic acid. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet - (R)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid hydrochloride. Retrieved from [Link]
-
LookChem. (n.d.). 1H-Imidazole-5-propanoic acid, α-hydroxy-, (αR)- Safety Data Sheets(SDS). Retrieved from [Link]
-
Castrol. (2025). Safety Data Sheet. Retrieved from [Link]
Sources
- 1. carlroth.com:443 [carlroth.com:443]
- 2. ICSC 0806 - PROPIONIC ACID [chemicalsafety.ilo.org]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. aksci.com [aksci.com]
- 7. aksci.com [aksci.com]
- 8. angenechemical.com [angenechemical.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. angenechemical.com [angenechemical.com]
- 11. pentachemicals.eu [pentachemicals.eu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
